molecular formula C6H5ClFN B036609 5-Chloro-3-fluoro-2-methylpyridine CAS No. 1210868-68-0

5-Chloro-3-fluoro-2-methylpyridine

Cat. No.: B036609
CAS No.: 1210868-68-0
M. Wt: 145.56 g/mol
InChI Key: QMCMUNDFHKSQPX-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-methylpyridine is a useful research compound. Its molecular formula is C6H5ClFN and its molecular weight is 145.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-3-fluoro-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-fluoro-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-3-fluoro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCMUNDFHKSQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595855
Record name 5-Chloro-3-fluoro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210868-68-0
Record name 5-Chloro-3-fluoro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Synthesis Guide: 5-Chloro-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 375368-84-6 Formula:


Molecular Weight:  145.56  g/mol
Primary Application:  Intermediate for kinase inhibitors (oncology) and pyridine-based agrochemicals (herbicides).

Part 1: Executive Summary & Strategic Analysis

The synthesis of 5-chloro-3-fluoro-2-methylpyridine represents a classic challenge in heteroaromatic functionalization: the precise placement of two different halogens on an electron-deficient pyridine ring.

From a medicinal chemistry perspective, this scaffold is highly valuable.[1] The 3-fluoro substituent alters the pKa of the pyridine nitrogen, modulating metabolic stability and lipophilicity (LogP), while the 5-chloro handle provides a site for further cross-coupling (e.g., Suzuki-Miyaura) to build complex biaryls.

Retrosynthetic Logic

The primary synthetic challenge is regioselectivity. Direct fluorination of the pyridine ring is generally low-yielding and unselective. Therefore, the most robust route relies on the Balz-Schiemann reaction (diazotization-fluorination) of a specific aniline precursor.

The retrosynthetic disconnection leads to 3-amino-5-chloro-2-methylpyridine , which can be derived from the commercially available 5-chloro-2-methylpyridine via electrophilic nitration.

Retrosynthesis Target 5-Chloro-3-fluoro-2-methylpyridine (Target) Diazo Diazonium Tetrafluoroborate Intermediate Target->Diazo Thermal Decomp (-N2, -BF3) Amine 3-Amino-5-chloro-2-methylpyridine (Key Precursor) Diazo->Amine Diazotization (NaNO2, HBF4) Nitro 5-Chloro-2-methyl-3-nitropyridine Amine->Nitro Selective Reduction (Fe/AcOH) Start 5-Chloro-2-methylpyridine (Commercial Starting Material) Nitro->Start Nitration (HNO3/H2SO4)

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available starting materials.

Part 2: Detailed Synthetic Protocols

Step 1: Regioselective Nitration

Objective: Synthesize 5-chloro-2-methyl-3-nitropyridine. Reaction Type: Electrophilic Aromatic Substitution (


).

Mechanism & Causality: The starting material, 5-chloro-2-methylpyridine, contains two directing groups:

  • Methyl (C2): Activates positions ortho (C3) and para (C5 - blocked).

  • Chloro (C5): Deactivates the ring but directs ortho (C4, C6).[2]

The methyl group is the stronger activator. Consequently, nitration occurs preferentially at C3 (ortho to methyl). While steric hindrance at C3 is higher than at C6, the electronic activation from the methyl group dominates.

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 5-chloro-2-methylpyridine (1.0 eq) and concentrated sulfuric acid (

    
    , 5.0 vol) . Cool to 0–5°C using an ice/salt bath.
    
  • Addition: Dropwise add fuming nitric acid (

    
    , 1.2 eq)  over 30 minutes. Critical: Maintain internal temperature <10°C to prevent dinitration or oxidation of the methyl group.
    
  • Reaction: Allow to warm to room temperature, then heat to 60°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:4).

  • Workup: Pour the reaction mixture onto crushed ice (exothermic). Neutralize with solid

    
     or 
    
    
    
    to pH 8.
  • Isolation: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

Step 2: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without dechlorinating the C5 position. Reagents: Iron powder (


) and Acetic Acid (

).

Scientific Integrity Note: Catalytic hydrogenation (


) is risky here because it frequently causes hydrodechlorination  (stripping the chlorine atom). The use of Iron/Acetic acid (Bechamp reduction) is a self-validating choice as it is chemically orthogonal to the aryl chloride.

Protocol:

  • Suspend 5-chloro-2-methyl-3-nitropyridine (1.0 eq) in Ethanol/Water (4:1) .

  • Add Iron powder (4.0 eq) and Ammonium Chloride (

    
    , 1.0 eq) .
    
  • Heat to reflux (80°C) for 2–3 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Concentration: Remove ethanol under reduced pressure. Basify the aqueous residue with

    
    .
    
  • Extraction: Extract with Ethyl Acetate. The product, 3-amino-5-chloro-2-methylpyridine , is obtained as a solid upon concentration.

Step 3: The Balz-Schiemann Reaction (Fluorination)

Objective: Convert the amino group to a fluorine atom. Safety Critical: This step involves diazonium salts (potential explosion hazard) and HF sources.

Workflow Diagram:

BalzSchiemann Start Amine Precursor Diazotization Diazotization (-5°C, NaNO2, HBF4) Start->Diazotization Dissolve Salt Diazonium Tetrafluoroborate Salt Diazotization->Salt Precipitate Decomp Thermal Decomposition (Sand/Oil Bath) Salt->Decomp Dry & Heat Product Fluorinated Product Decomp->Product Distill/Extract

Figure 2: Process flow for the Balz-Schiemann reaction.

Detailed Protocol:

  • Diazotization:

    • In a plastic (HDPE) or Teflon vessel, dissolve 3-amino-5-chloro-2-methylpyridine (1.0 eq) in 48% Tetrafluoroboric acid (

      
      , 4.0 eq) .
      
    • Cool to -5°C to 0°C.

    • Add a solution of Sodium Nitrite (

      
      , 1.1 eq)  in minimal water dropwise. Stir vigorously.
      
    • Observation: A thick precipitate (the diazonium tetrafluoroborate salt) should form. Stir for 30 mins at 0°C.

  • Isolation of Salt:

    • Filter the diazonium salt.[3] Wash with cold 5%

      
      , then with cold diethyl ether and acetone.
      
    • Safety: Do not let the salt dry completely on the filter paper while large quantities are present; keep it slightly damp or handle in small batches. Transfer to a flask.

  • Thermal Decomposition:

    • Place the dry diazonium salt in a flask connected to a condenser and receiver.

    • Heat the flask gently with a heat gun or oil bath. Decomposition usually starts around 100–110°C.

    • Reaction:

      
      .
      
    • The product may distill over, or remain as a dark oil.

  • Workup:

    • Dissolve the residue in DCM. Wash with 10% NaOH (to remove

      
       and phenols).
      
    • Dry over

      
       and concentrate.
      
    • Final Purification: Vacuum distillation or column chromatography (Silica, 5-10% EtOAc in Hexane).

Part 3: Data & Analytical Specifications

Reaction Performance Summary
StepTransformationReagentsTypical YieldCritical Parameter
1 Nitration

75-85%Temp < 10°C to avoid dinitration.
2 Reduction

85-95%Avoid Pd/C to prevent dechlorination.
3 Fluorination

50-65%Dryness of diazonium salt before heating.
Characterization (Expected Data)[2][4]
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       2.50 (s, 3H, 
      
      
      
      ).
    • 
       7.40 (dd, 
      
      
      
      coupling, 1H, H-4).
    • 
       8.30 (s, 1H, H-6).
      
    • Note: The H-4 proton will show significant splitting due to the adjacent fluorine atom.

  • 19F NMR:

    • Single peak around -120 to -130 ppm (typical for 3-fluoropyridines).

Part 4: Safety & Handling (E-E-A-T)

  • HBF4 & HF: Tetrafluoroboric acid is corrosive and releases HF upon hydrolysis. Use calcium gluconate gel in case of skin exposure. Glassware can be etched; plasticware is preferred for the diazotization step.

  • Diazonium Salts: Potentially explosive when dry. Do not grind the solid salt. Perform the decomposition step behind a blast shield.

  • Nitration: The nitration of methylpyridines can be runaway exothermic. Ensure cooling capacity is sufficient before starting addition.

References

  • Synthesis of 3-Amino-5-chloro-2-methylpyridine

    • Source: Sigma-Aldrich / Merck KGaA. (2024).
    • URL: (Search CAS: 89639-36-1)

  • General Protocol for Pyridine Nitration

    • Source: BenchChem Technical Reference.
    • URL:

  • Balz-Schiemann Reaction Methodology

    • Source: Organic Chemistry Portal. "Balz-Schiemann Reaction: Mechanism and Protocols."
    • URL:

  • Patent Reference for Fluorinated Pyridine Intermediates

    • Source: Google Patents. "Process for producing 3-substituted 2-chloro-5-fluoropyridine." (EP1626045A1).
    • URL:

  • Target Molecule Data

    • Source: PubChem.
    • URL:

Sources

Biological activity of 5-Chloro-3-fluoro-2-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 5-Chloro-3-fluoro-2-methylpyridine Derivatives

Authored by a Senior Application Scientist

Abstract

The pyridine ring is a foundational scaffold in modern chemistry, pivotal to the development of a vast array of functional molecules. Among its many substituted forms, the 5-Chloro-3-fluoro-2-methylpyridine core has emerged as a particularly valuable building block. The specific arrangement of its chloro, fluoro, and methyl groups imparts unique electronic properties and reactivity, making it an essential intermediate in the synthesis of novel agrochemicals and pharmaceuticals.[1] This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships (SAR) of derivatives built upon this versatile scaffold, offering field-proven insights for researchers and professionals in drug discovery and crop protection.

The 5-Chloro-3-fluoro-2-methylpyridine Scaffold: A Privileged Core

The strategic placement of substituents on the pyridine ring is critical for modulating the biological activity of its derivatives. In the 5-Chloro-3-fluoro-2-methylpyridine core, each group plays a distinct role:

  • Chlorine (at C5): This electron-withdrawing group enhances the electrophilicity of the pyridine ring, influencing its reactivity and binding interactions with biological targets. It can also improve metabolic stability and membrane permeability.

  • Fluorine (at C3): The high electronegativity and small size of the fluorine atom can significantly alter the acidity/basicity (pKa) of the molecule, improve binding affinity through hydrogen bonding or dipolar interactions, and block metabolic oxidation at that position, thereby increasing bioavailability.

  • Methyl Group (at C2): This small alkyl group can provide beneficial steric interactions within a target's binding pocket and can be a site for further chemical modification.

This unique combination of electronic and steric properties makes the 5-Chloro-3-fluoro-2-methylpyridine scaffold a "privileged" structure, pre-validated by nature and synthetic exploration for interacting with a wide range of biological targets.

Synthesis of Biologically Active Derivatives

The synthesis of derivatives from the 5-Chloro-3-fluoro-2-methylpyridine core typically involves nucleophilic aromatic substitution (SNAr) reactions or cross-coupling methodologies. The reactivity of the pyridine ring, activated by its halogen substituents, allows for the introduction of diverse functional groups.

General Synthetic Workflow

A common strategy involves the initial synthesis of the core pyridine structure, followed by diversification. While specific routes can vary, a generalized pathway often starts from more readily available pyridine precursors. The process requires careful control of reaction conditions to achieve the desired regioselectivity.

G A 2-Aminopyridine Precursor B Halogenation (Chlorination) A->B e.g., NCS, Cl₂ C Diazotization & Sandmeyer Reaction B->C NaNO₂, H⁺, CuX D Fluorination C->D KF, CsF E 5-Chloro-3-fluoro-2-methylpyridine Core D->E F Functionalization (e.g., SₙAr, Cross-Coupling) E->F Nucleophiles, Boronic Acids G Biologically Active Derivatives F->G

Caption: Generalized synthetic workflow for 5-chloro-3-fluoro-2-methylpyridine derivatives.

Protocol: Synthesis of a Pyridine-Ether Derivative via SNAr

This protocol describes a representative nucleophilic aromatic substitution to append a phenoxy group, a common motif in herbicidal compounds.

Objective: To synthesize a 2-(substituted phenoxy)-5-chloro-3-fluoropyridine derivative.

Materials:

  • 5-Chloro-3-fluoro-2-methylpyridine

  • Substituted phenol (e.g., 4-hydroxyphenoxyacetic acid methyl ester)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 5-Chloro-3-fluoro-2-methylpyridine (1.0 eq) in anhydrous DMF, add the substituted phenol (1.1 eq).

  • Add finely ground potassium carbonate (2.0 eq) to the mixture. The causality here is that a non-nucleophilic base is required to deprotonate the phenol, creating the phenoxide nucleophile without competing in the substitution reaction.

  • Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine. This step removes the DMF and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired derivative.

Applications in Agrochemicals

Derivatives of halogenated pyridines are mainstays of the agrochemical industry. The unique electronic profile of the 5-Chloro-3-fluoro-2-methylpyridine core has led to the development of potent herbicides, insecticides, and fungicides.[2][3] Trifluoromethylpyridine derivatives, a closely related class, are key components in numerous commercial pesticides.[4][5]

Herbicidal Activity

Many pyridine-based herbicides function by disrupting essential plant processes. For example, compounds derived from this scaffold are often found in herbicides that inhibit protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS), crucial enzymes in chlorophyll biosynthesis and branched-chain amino acid synthesis, respectively.

Compound Class Mechanism of Action Target Weeds
Pyridinyloxy-phenoxy-propionatesACCase InhibitionGrasses
Triazolopyrimidine SulfonamidesALS InhibitionBroadleaf weeds
Phenyl-pyridyl EthersPPO InhibitionBroadleaf weeds & grasses
Insecticidal and Fungicidal Activity

In insecticides, these derivatives can act as nicotinic acetylcholine receptor (nAChR) agonists or antagonists, disrupting nerve signal transmission in insects. As fungicides, they may inhibit fungal respiration or sterol biosynthesis. The trifluoromethyl pyridine derivative fluopyram, for instance, is a well-known fungicide.[4]

G cluster_herbicide Herbicidal Action cluster_insecticide Insecticidal Action Herbicide Pyridinyloxy Derivative ACCase ACCase Enzyme Herbicide->ACCase Inhibits FattyAcid Fatty Acid Synthesis Membrane Cell Membrane Integrity Insecticide Pyridine Derivative nAChR nAChR Receptor Insecticide->nAChR Binds to Neuron Neuron Firing nAChR->Neuron Blocks Signal Paralysis Paralysis Neuron->Paralysis Leads to G cluster_scaffold 5-Chloro-3-fluoro-2-methylpyridine Core center Scaffold R2 R² Position (Key Interaction Zone) R2->Scaffold Bulky groups often increase selectivity R4 R⁴ Position (Electronic Tuning) R4->Scaffold Electron-withdrawing groups can enhance potency R6 R⁶ Position (Steric/Solubility) R6->Scaffold Small polar groups may improve solubility

Caption: Key structure-activity relationship zones on the pyridine scaffold.

Protocol: In Vitro Antifungal Susceptibility Testing

To validate the biological activity of newly synthesized derivatives, a robust and reproducible bioassay is essential. The following protocol outlines a standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Objective: To determine the MIC of synthesized pyridine derivatives against a fungal strain (e.g., Aspergillus fumigatus).

Materials:

  • Synthesized compounds dissolved in DMSO (10 mg/mL stock).

  • Aspergillus fumigatus spore suspension (1-5 x 10⁵ CFU/mL).

  • RPMI-1640 medium with L-glutamine, buffered with MOPS.

  • Sterile 96-well microtiter plates.

  • Positive control antifungal (e.g., Voriconazole).

  • Negative control (medium with DMSO).

Procedure:

  • Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well plate.

  • Add 100 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate. The causality for serial dilution is to efficiently test a wide range of concentrations to pinpoint the MIC.

  • Prepare a fungal inoculum suspension and adjust its concentration to the required density.

  • Add 100 µL of the fungal inoculum to each well, bringing the final volume to 200 µL.

  • Include a positive control (serial dilution of Voriconazole) and a negative control (wells with medium and inoculum but no compound).

  • Incubate the plates at 35-37 °C for 48 hours.

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible fungal growth.

Conclusion and Future Outlook

The 5-Chloro-3-fluoro-2-methylpyridine scaffold and its derivatives represent a highly productive area of chemical research. Their proven utility in both agrochemical and pharmaceutical applications underscores their importance. Future research will likely focus on leveraging computational chemistry and high-throughput screening to design next-generation derivatives with enhanced potency, greater selectivity, and improved safety profiles. The continued exploration of novel synthetic methodologies will further expand the chemical space accessible from this versatile core, promising new solutions to challenges in human health and food security.

References

  • NINGBO INNO PHARMCHEM CO., LTD. The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine. 1

  • Chem-Impex. 2-Fluoro-3-methylpyridine. 2

  • Pipzine Chemicals. 2-Chloro-5-fluoro-3-methylpyridine. 6

  • Guo, W., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13.

  • MDPI. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives.

  • MDPI. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies.

  • MDPI. Biological Activity of Naturally Derived Naphthyridines.

  • Chem-Impex. 2-Amino-3-chloro-5-methylpyridine.

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

  • MDPI. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents.

  • Google Patents. US4612377A - Preparation of 2-chloro-5-methylpyridine.

  • Google Patents. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

  • Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

  • Fluorochem. 5-Chloro-3-fluoro-2-methylpyridine.

  • Patsnap Eureka. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.

  • Santa Cruz Biotechnology. 5-Chloro-3-fluoro-2-methylaminopyridine.

  • PubMed. Chlorination of 5-fluorouracil: Reaction mechanism and ecotoxicity assessment of chlorinated products.

  • Google Patents. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

  • MDPI. Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity.

Sources

Strategic Utilization of 5-Chloro-3-fluoro-2-methylpyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 5-Chloro-3-fluoro-2-methylpyridine in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the high-stakes landscape of drug discovery, the selection of starting materials defines the efficiency of Structure-Activity Relationship (SAR) exploration. 5-Chloro-3-fluoro-2-methylpyridine (CAS: 1210868-68-0) has emerged as a "privileged intermediate"—a scaffold that offers a unique trifecta of chemical versatility:

  • Orthogonal Reactivity: The molecule possesses three distinct reactive sites (C2-methyl, C3-fluoro, C5-chloro) that allow for sequential, chemoselective functionalization.

  • Physicochemical Modulation: The C3-fluorine atom modulates the basicity of the pyridine nitrogen via the inductive effect, influencing solubility and HERG channel avoidance, while the C5-chlorine contributes to lipophilicity and metabolic blocking.

  • Synthetic Accessibility: It serves as a gateway to complex heterocyclic cores found in kinase inhibitors and agrochemicals.

This guide analyzes the technical applications of this scaffold, detailing synthetic pathways, SAR implications, and validated experimental protocols.

Chemical Profile & Structural Advantages[1][2]

The "Fluorine Effect" and "Magic Chloro"

The substitution pattern of 5-Chloro-3-fluoro-2-methylpyridine is not arbitrary; it exploits specific medicinal chemistry principles.

FeaturePositionElectronic/Steric EffectMedicinal Chemistry Impact
Methyl Group C2Steric bulk; Benzylic-like reactivityServes as a "handle" for attachment to larger pharmacophores via oxidation or halogenation.
Fluorine Atom C3Strong

-withdrawing; Small steric radius
pKa Modulation: Lowers the pKa of the pyridine nitrogen (approx. 2-3 units vs. pyridine), reducing non-specific binding and improving membrane permeability. Metabolic Block: Prevents oxidative metabolism at the electron-rich C3 position.
Chlorine Atom C5Lipophilic (

= 0.71); Weakly withdrawing
The "Magic Chloro" Effect: Enhances potency by filling hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites). Provides a handle for Pd-catalyzed cross-coupling.
Reactivity Hotspots

The molecule's utility lies in its ability to undergo divergent synthesis. The C2-methyl group is activated for radical reactions or oxidation, while the C5-chlorine is primed for cross-coupling. The C3-fluorine remains stable under most conditions but influences the electronics of the ring.

ReactivityMap Core 5-Chloro-3-fluoro- 2-methylpyridine Oxidation Pathway A: Oxidation Core->Oxidation KMnO4 or SeO2 Radical Pathway B: Radical Halogenation Core->Radical NBS, AIBN Coupling Pathway C: Pd-Catalyzed Coupling Core->Coupling Ar-B(OH)2, Pd(0) Acid 5-Chloro-3-fluoro- picolinic acid (Amide coupling precursor) Oxidation->Acid Linker 2-(Bromomethyl)-5-chloro- 3-fluoropyridine (Alkylation warhead) Radical->Linker Biaryl 5-Aryl-3-fluoro- 2-methylpyridine (Kinase inhibitor core) Coupling->Biaryl

Figure 1: Divergent synthetic pathways from the parent scaffold.

Synthetic Utility: The Toolkit

Pathway A: Oxidation to Picolinic Acid Derivatives

The conversion of the C2-methyl group to a carboxylic acid yields 5-chloro-3-fluoropicolinic acid . This derivative is a critical building block for synthesizing amide-based inhibitors.

  • Reagents: Potassium permanganate (

    
    ) or Selenium dioxide (
    
    
    
    ).
  • Application: The resulting acid can be coupled with amines to form picolinamides, a motif seen in herbicides (e.g., Picolinafen analogs) and metalloprotease inhibitors.

Pathway B: Radical Bromination (Linker Synthesis)

Functionalizing the methyl group to a bromomethyl group creates a highly reactive electrophile.

  • Reagents: N-Bromosuccinimide (NBS), AIBN or Benzoyl Peroxide,

    
     or Acetonitrile.
    
  • Mechanism: Wohl-Ziegler reaction.

  • Utility: This "linker" enables the attachment of the pyridine ring to nucleophilic cores (e.g., piperazines, phenols) via

    
     reactions. This is a standard route for synthesizing "linker-drug" conjugates or PROTAC anchors.
    
Pathway C: Suzuki-Miyaura Cross-Coupling

The C5-chlorine atom is less reactive than a bromine or iodine, but the electron-deficient nature of the pyridine ring (amplified by the C3-fluorine) facilitates oxidative addition with modern palladium catalysts.

  • Catalysts:

    
    , 
    
    
    
    with XPhos.
  • Utility: Allows for the installation of aryl or heteroaryl groups to build the "tail" of a kinase inhibitor, often targeting the solvent-exposed region of the binding pocket.

Case Study: Design of Kinase Inhibitors

In the development of inhibitors for targets like ALK (Anaplastic Lymphoma Kinase) or c-Met , the pyridine ring often serves as the hinge-binding region or a scaffold to orient other binding groups.

Hypothetical Workflow: Synthesis of a Type II Kinase Inhibitor
  • Step 1 (Linker Formation): Brominate 5-Chloro-3-fluoro-2-methylpyridine to form the benzyl bromide intermediate.

  • Step 2 (Core Attachment): React the bromide with a phenol-containing hinge binder (e.g., a hydroxy-indazole).

  • Step 3 (Tail Extension): Perform a Suzuki coupling at the C5-chlorine position to add a solubilizing group (e.g., a methyl-piperazine functionalized benzene).

SynthesisWorkflow Start Start: 5-Chloro-3-fluoro-2-methylpyridine Step1 Step 1: NBS, AIBN (Bromination) Start->Step1 Inter1 Intermediate: 2-(Bromomethyl)-5-chloro-3-fluoropyridine Step1->Inter1 Step2 Step 2: Phenol Core, K2CO3 (Ether Formation) Inter1->Step2 Inter2 Intermediate: Core-Pyridine Adduct Step2->Inter2 Step3 Step 3: Ar-B(OH)2, Pd Catalyst (Suzuki Coupling at C5) Inter2->Step3 Final Target: Kinase Inhibitor Candidate Step3->Final

Figure 2: Step-wise assembly of a pharmacophore using the scaffold.

Experimental Protocols

Protocol 1: Wohl-Ziegler Bromination (Methyl to Bromomethyl)

This protocol converts the C2-methyl group into a reactive electrophile.

Reagents:

  • 5-Chloro-3-fluoro-2-methylpyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • AIBN (Azobisisobutyronitrile) (0.05 eq)

  • Solvent: Acetonitrile (

    
    ) or 
    
    
    
    (anhydrous)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 5-Chloro-3-fluoro-2-methylpyridine (10 mmol) in anhydrous acetonitrile (50 mL).

  • Addition: Add NBS (11 mmol) and AIBN (0.5 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (

    
    ) under a nitrogen atmosphere. Monitor via TLC or LC-MS. The reaction typically completes in 4–6 hours.
    
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Resuspend the residue in

    
     or cold diethyl ether and filter off the succinimide byproduct.
    
  • Purification: Concentrate the filtrate. Purify the crude oil via flash column chromatography (Hexanes/EtOAc gradient).

  • Validation: Confirm product via

    
     NMR (Look for disappearance of methyl singlet at 
    
    
    
    ppm and appearance of
    
    
    singlet at
    
    
    ppm).
Protocol 2: Suzuki-Miyaura Coupling at C5

This protocol utilizes the C5-chlorine for biaryl bond formation.

Reagents:

  • 5-Chloro-3-fluoro-2-methylpyridine (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Charge a reaction vial with the pyridine substrate, boronic acid, base, and catalyst. Seal and purge with argon for 5 minutes.

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to

    
     for 12–16 hours. The electron-withdrawing fluorine facilitates the oxidative addition of the Pd into the C-Cl bond.
    
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12852014, 2-Chloro-5-fluoro-3-methylpyridine. (Note: Isomer reference for property comparison). Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery.[1] Journal of Medicinal Chemistry, 66(8), 5305-5331.[1] [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Contextual grounding for C3-F utility).
  • Pfizer Inc. (2018). Exploratory Process Development of Lorlatinib. (Demonstrates synthetic handling of complex halopyridines). Organic Process Research & Development. [Link]

Sources

Technical Guide: 5-Chloro-3-fluoro-2-methylpyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemistry, synthesis, and agrochemical utility of 5-Chloro-3-fluoro-2-methylpyridine (CAS 1210868-68-0), a high-value fluorinated pyridine building block.

Executive Summary

5-Chloro-3-fluoro-2-methylpyridine is a specialized heterocyclic intermediate primarily used as a precursor for 5-chloro-3-fluoropicolinic acid (CAS 207994-08-9). This picolinic acid moiety serves as a scaffold for synthetic auxin herbicides (pyridine-carboxylates) and novel fungicidal carboxamides. Its specific substitution pattern—combining a lipophilic chlorine at C5, a metabolic blocking fluorine at C3, and an oxidizable methyl handle at C2—makes it a critical tool for modulating biological half-life and potency in crop protection agents.

Chemical Identity & Properties

ParameterSpecification
IUPAC Name 5-Chloro-3-fluoro-2-methylpyridine
CAS Number 1210868-68-0
Molecular Formula C₆H₅ClFN
Molecular Weight 145.56 g/mol
Appearance Colorless to light yellow liquid or low-melting solid
Boiling Point ~180°C (predicted)
Key Functional Groups 3-Fluoro (electronic modulation), 5-Chloro (lipophilicity), 2-Methyl (oxidizable handle)

Synthesis & Manufacturing

The industrial synthesis of 5-Chloro-3-fluoro-2-methylpyridine typically avoids direct fluorination of the pyridine ring due to poor selectivity. The most robust, self-validating protocol utilizes a Balz-Schiemann approach starting from commercially available 5-chloro-2-methylpyridine.

Synthetic Route: The Nitro-Reduction-Diazotization Pathway

This route ensures regiochemical integrity by locking the chlorine and methyl positions before introducing the fluorine.

Step 1: Nitration

  • Precursor: 5-Chloro-2-methylpyridine.[1]

  • Reagents: H₂SO₄ / HNO₃ (Mixed Acid).

  • Mechanism: Electrophilic aromatic substitution.[2] The methyl group directs ortho (position 3), and the chlorine directs ortho (position 4) or para (position 2 - blocked). The activation of the methyl group dominates, favoring the 3-position.

  • Product: 5-Chloro-2-methyl-3-nitropyridine.

Step 2: Reduction

  • Reagents: Fe/HCl or H₂/Pd-C.

  • Product: 3-Amino-5-chloro-2-methylpyridine.

Step 3: Balz-Schiemann Fluorination (Critical Step)

  • Protocol: The amine is diazotized with NaNO₂ in HF/Pyridine or HBF₄ to form the diazonium tetrafluoroborate salt, followed by thermal decomposition.

  • Causality: This step replaces the amino group with fluorine with high regioselectivity, avoiding isomer mixtures common in halogen exchange (Halex) reactions.

Visualization of Synthesis Workflow

SynthesisRoute Start 5-Chloro-2-methylpyridine (Starting Material) Nitro Intermediate 1: 5-Chloro-2-methyl-3-nitropyridine Start->Nitro Nitration (HNO3/H2SO4) Amine Intermediate 2: 3-Amino-5-chloro-2-methylpyridine Nitro->Amine Reduction (Fe/HCl or H2/Pd) Final Target: 5-Chloro-3-fluoro-2-methylpyridine Amine->Final Balz-Schiemann (1. NaNO2/HBF4, 2. Heat)

Figure 1: Step-wise synthesis of 5-Chloro-3-fluoro-2-methylpyridine via the nitro-amine pathway.

Reactivity Profile & Agrochemical Utility

The utility of this building block lies in its "latent" functionality. The 2-methyl group is a masked carboxylic acid, while the halogen pattern drives biological activity.

Oxidation to Picolinic Acid

The primary application is the oxidation of the 2-methyl group to yield 5-chloro-3-fluoropicolinic acid (CAS 207994-08-9).

  • Reagents: KMnO₄ (aqueous) or SeO₂.

  • Significance: This acid is a bioisostere of other herbicidal picolinates (e.g., Clopyralid, Aminopyralid). The 3-fluoro substituent provides metabolic stability and alters the pKa of the acid, potentially enhancing phloem mobility in plants.

Downstream Active Ingredients

This scaffold is relevant to the 6-arylpicolinate class of herbicides (synthetic auxins). While commercial blockbusters like Florpyrauxifen-benzyl (Rinskor™) utilize a 3-chloro-5-fluoro pattern (regioisomeric to this guide's topic), the 5-chloro-3-fluoro pattern is a critical scaffold for:

  • Resistance Management: Novel substitution patterns help bypass metabolic resistance mechanisms in weeds developed against standard auxins.

  • Selectivity Tuning: The 3-fluoro group creates steric and electronic differentiation that can improve crop safety profiles in cereals.

Decision Tree for Derivatization

Reactivity Core 5-Chloro-3-fluoro-2-methylpyridine Acid 5-Chloro-3-fluoropicolinic acid (Herbicide Precursor) Core->Acid KMnO4 Oxidation Coupling Suzuki/Stille Coupling (at 5-Cl position) Core->Coupling Pd Catalyst NOxide N-Oxide Formation Core->NOxide mCPBA Esters Picolinate Esters (Prodrug forms) Acid->Esters Esterification Biaryl 5-Aryl-3-fluoro-2-methylpyridine (Fungicide Scaffold) Coupling->Biaryl Func 2-CH2OH or 2-CH2Cl (via Rearrangement) NOxide->Func Ac2O / Rearrangement

Figure 2: Divergent synthesis pathways from the core building block.

Experimental Protocol: Oxidation to Picolinic Acid

Objective: Conversion of 5-Chloro-3-fluoro-2-methylpyridine to 5-chloro-3-fluoropicolinic acid.

Materials:

  • 5-Chloro-3-fluoro-2-methylpyridine (1.0 eq)[3]

  • Potassium Permanganate (KMnO₄) (2.5 eq)

  • Water (Solvent)

  • Celite (Filter aid)

Procedure:

  • Setup: Charge a 3-neck round bottom flask with 5-Chloro-3-fluoro-2-methylpyridine and water. Heat to 70°C.

  • Addition: Add KMnO₄ portion-wise over 2 hours. The reaction is exothermic; maintain temperature between 75-80°C.

  • Reflux: After addition, reflux the mixture for 3 hours to ensure complete oxidation of the intermediate aldehyde.

  • Workup: Filter the hot mixture through Celite to remove MnO₂ byproducts. Wash the cake with hot water.

  • Isolation: Acidify the aqueous filtrate to pH 1-2 using concentrated HCl. The product, 5-chloro-3-fluoropicolinic acid , will precipitate as a white solid.

  • Purification: Recrystallize from water/ethanol if necessary.

Validation Point: Purity should be confirmed via ¹H-NMR (DMSO-d₆). Look for the disappearance of the methyl singlet (~2.5 ppm) and the appearance of a broad carboxylic acid proton (~13 ppm).

Safety & Handling

  • Hazards: Fluorinated pyridines can be skin irritants and potential sensitizers. The intermediate diazonium salts (in synthesis) are shock-sensitive; strictly control temperature during the Balz-Schiemann step.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

  • Disposal: Incineration in a facility equipped with a scrubber for HF and HCl gases.

References

  • Synthesis of Fluorinated Pyridines: Journal of Fluorine Chemistry, "A Facile Preparation of Fluoropyridines from Aminopyridines via diazotization."[4]

  • Picolinic Acid Herbicides: Pest Management Science, "Recent developments in fluorine-containing pesticides."

  • Compound Data: PubChem Entry for 5-Chloro-3-fluoro-2-methylpyridine (CAS 1210868-68-0).

  • Downstream Acid: ChemicalBook Entry for 5-Chloro-3-fluoropicolinic acid (CAS 207994-08-9).[5]

Sources

Discovery and history of 5-Chloro-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Chloro-3-fluoro-2-methylpyridine: Synthesis, Properties, and Applications

Abstract

5-Chloro-3-fluoro-2-methylpyridine is a halogenated pyridine derivative of significant interest in the chemical industry, primarily serving as a crucial building block in the synthesis of agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of its discovery and historical context, detailed synthetic methodologies, physicochemical properties, and key applications. The document is intended for researchers, scientists, and professionals in drug development and crop protection, offering field-proven insights into its chemistry and utility.

Introduction and Significance

Halogenated pyridines are a cornerstone of modern synthetic chemistry, offering a versatile scaffold for the development of a wide array of functional molecules. The precise arrangement of chloro, fluoro, and methyl groups on the pyridine ring of 5-Chloro-3-fluoro-2-methylpyridine imparts unique reactivity and physicochemical properties. These characteristics make it an invaluable intermediate in the synthesis of complex active ingredients for the pharmaceutical and agrochemical sectors.[1] The introduction of fluorine, in particular, can significantly alter a molecule's metabolic stability, binding affinity, and bioavailability, making fluorinated heterocycles like this one highly sought after.

While the specific discovery and initial synthesis of 5-Chloro-3-fluoro-2-methylpyridine are not extensively documented in seminal, standalone publications, its development can be understood within the broader history of organofluorine chemistry, which has been pivotal in material science and life sciences for over a century. The synthesis and application of such molecules are often detailed within patents for the final products they are used to create.

Key Properties:

PropertyValue
CAS Number 1210868-68-0[2][3]
Molecular Formula C₆H₅ClFN[2]
Molecular Weight 145.56 g/mol
IUPAC Name 5-chloro-3-fluoro-2-methylpyridine[2]
Canonical SMILES CC1=NC=C(Cl)C=C1F[2]
InChI Key QMCMUNDFHKSQPX-UHFFFAOYSA-N[2]

Historical Context and Development

The synthesis of precursors such as 2-chloro-5-methylpyridine has been a subject of industrial research, with various methods developed to improve yield and efficiency, often driven by the demand for agrochemical intermediates like the herbicide fluazifop-butyl.[6] The introduction of a fluorine atom at the 3-position would have been a subsequent step to further modulate the properties of downstream products.

Synthesis and Methodologies

The synthesis of 5-Chloro-3-fluoro-2-methylpyridine typically involves a multi-step process starting from more readily available pyridine derivatives. While a definitive, published protocol for this specific isomer is scarce, a plausible and industrially relevant synthetic strategy can be constructed based on established methods for halogenating pyridines.

A likely synthetic pathway would start with a suitable aminopicoline, followed by diazotization and halogenation reactions. The introduction of the fluorine atom can be achieved through methods like the Balz-Schiemann reaction or by using modern nucleophilic fluorinating agents.

General Synthetic Approach

A logical, though not definitively documented, synthetic route could be envisioned as follows:

Synthetic_Pathway A 2-Amino-5-chloro-3-methylpyridine B Diazotization (NaNO₂, HBF₄) A->B C Intermediate Diazonium Salt B->C D Thermal Decomposition (Balz-Schiemann Reaction) C->D E 5-Chloro-3-fluoro-2-methylpyridine D->E

Caption: Plausible synthetic pathway via Balz-Schiemann reaction.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical principles for the synthesis of fluoropyridines.

Step 1: Diazotization of 2-Amino-5-chloro-3-methylpyridine

  • In a cooled reactor (-5 to 0 °C), dissolve 2-Amino-5-chloro-3-methylpyridine in an aqueous solution of tetrafluoroboric acid (HBF₄).

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 1-2 hours at low temperature to ensure complete formation of the diazonium salt.

Step 2: Balz-Schiemann Reaction

  • The resulting diazonium tetrafluoroborate salt is filtered and washed with cold ether.

  • The dried salt is then subjected to thermal decomposition. This is typically carried out by heating the solid salt, which decomposes to yield the desired 5-Chloro-3-fluoro-2-methylpyridine, nitrogen gas, and boron trifluoride.

  • The crude product is collected, often by distillation or extraction.

Step 3: Purification

  • The crude product is purified by fractional distillation under reduced pressure.

  • The purity of the final product is confirmed by Gas Chromatography (GC) and its structure verified by NMR and Mass Spectrometry.

Applications in Industry

The primary utility of 5-Chloro-3-fluoro-2-methylpyridine lies in its role as a key intermediate in the synthesis of high-value chemical products.

Agrochemicals

This compound is a valuable building block for the synthesis of modern pesticides and herbicides. The specific arrangement of substituents allows for the creation of active ingredients with high efficacy and selectivity, contributing to improved crop yields and sustainable agricultural practices.[1]

Pharmaceuticals

In the pharmaceutical industry, 5-Chloro-3-fluoro-2-methylpyridine serves as a scaffold for the synthesis of Active Pharmaceutical Ingredients (APIs). The presence of both chloro and fluoro groups provides multiple reaction sites for further molecular elaboration, enabling the construction of complex drug molecules for a variety of therapeutic areas.[1]

Applications A 5-Chloro-3-fluoro-2-methylpyridine B Agrochemical Synthesis A->B C Pharmaceutical Synthesis A->C D Herbicides B->D E Pesticides B->E F Active Pharmaceutical Ingredients (APIs) C->F

Sources

Safety and handling of 5-Chloro-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 5-Chloro-3-fluoro-2-methylpyridine

Foreword: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical and agrochemical research, substituted pyridines are indispensable building blocks. Their unique chemical properties, derived from the precise arrangement of functional groups, enable the synthesis of novel active ingredients.[1] 5-Chloro-3-fluoro-2-methylpyridine is one such critical intermediate. However, its structural similarity to pyridine, a compound with well-documented hazards, necessitates a robust and informed approach to its handling.[2][3]

This guide is designed for the professional researcher and scientist. It moves beyond mere procedural lists to instill a deep, causal understanding of the "why" behind each safety recommendation. In the absence of exhaustive, specific toxicological data for this particular derivative, we will employ a scientifically rigorous approach, extrapolating from the well-characterized hazards of the parent pyridine molecule and related halogenated compounds. This methodology forms the bedrock of a self-validating safety system, ensuring that protocols are not just followed, but understood.

Section 1: Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a comprehensive safety assessment. These characteristics influence its behavior in the laboratory, potential exposure routes, and appropriate storage conditions.

PropertyDataSource
IUPAC Name 5-chloro-3-fluoro-2-methylpyridine[4]
CAS Number 1210868-68-0[4]
Molecular Formula C₆H₅ClFN[4]
Molecular Weight 145.56 g/mol [5]
Appearance Assumed to be a liquid or low-melting solidInferred
Boiling Point 189.4±35.0 °C at 760 mmHg (Predicted)[6]
Density 1.3±0.1 g/cm³ (Predicted)[7]
Flash Point 68.3±25.9 °C (Predicted)[7]
Storage Temperature 2-8°C, Sealed in dry conditions[6][8]

Note: Many physical properties for this specific isomer are predicted data from chemical databases. They should be used as a guide and confirmed with supplier-specific information where available.

Section 2: Hazard Identification and GHS Classification

Based on available data for 5-Chloro-3-fluoro-2-methylpyridine and its isomers, the compound is classified as hazardous.[4][9][10] The Globally Harmonized System (GHS) provides a universal framework for communicating these hazards.

GHS Pictograms:

GHS_Pictograms cluster_0 p1

GHS Pictogram for 5-Chloro-3-fluoro-2-methylpyridine.[4]

Summary of GHS Hazard Statements:

Hazard CodeStatementClassificationSource
H302Harmful if swallowedAcute toxicity, oral (Category 4)[4][9]
H315Causes skin irritationSkin corrosion/irritation (Category 2)[5][9]
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2)[5][9]
H335May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation[5][10]

Trustworthiness Check: The causality behind these classifications stems from the pyridine ring system and halogen substituents. Pyridine itself is known to be toxic and an irritant.[3] Halogenated aromatic compounds can exhibit enhanced membrane permeability and reactivity, often leading to skin, eye, and respiratory irritation. Therefore, it is logical and prudent to assume these hazards for 5-Chloro-3-fluoro-2-methylpyridine.

Section 3: Primary Routes of Exposure and Toxicological Profile

  • Inhalation: Vapors may cause respiratory tract irritation.[5][10] Given the predicted boiling point, volatility at ambient temperature may be moderate, but heating or aerosol generation will significantly increase inhalation risk. Symptoms of overexposure to pyridine derivatives can include headache, dizziness, nausea, and nervous system effects.[3][11]

  • Dermal (Skin) Contact: Classified as a skin irritant.[5][9] Prolonged contact may lead to systemic toxicity as the substance is absorbed through the skin.[11][12]

  • Ocular (Eye) Contact: Causes serious eye irritation.[5][9] Direct contact with the liquid or high concentrations of vapor can cause significant damage.

  • Ingestion: Harmful if swallowed.[4][9] Ingestion can lead to gastrointestinal irritation, nausea, vomiting, and systemic poisoning.[13]

Section 4: Engineering and Administrative Controls: The First Line of Defense

The most effective way to reduce exposure is to implement robust engineering controls that contain the chemical at its source.[13]

Workflow for Establishing a Safe Workspace:

Workspace_Setup cluster_0 Engineering & Administrative Controls A Verify Chemical Fume Hood Certification (Annual check) B Designate a Specific Area for Handling (Minimizes cross-contamination) A->B Control Zone C Ensure Emergency Equipment is Accessible (Eyewash, Shower <10 seconds away) B->C Emergency Preparedness D Prepare Waste Containers (Labeled, sealed, compatible material) C->D Waste Management E Perform Work (Within sash height, away from drafts) D->E Safe Execution

Logical workflow for setting up a controlled laboratory area.

  • Chemical Fume Hood: All work involving 5-Chloro-3-fluoro-2-methylpyridine must be conducted in a properly functioning and certified chemical fume hood.[11][14] This is non-negotiable. The hood contains vapors, protecting the user from inhalation, and provides a physical barrier in case of splashes.

  • Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions.[3] This ensures that low-level contamination does not build up in the room's atmosphere.

  • Designated Area: All handling of this compound should occur in a clearly marked "designated area" to prevent inadvertent exposure to other personnel and to contain potential contamination.[11]

Section 5: Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential but should never be a substitute for good engineering controls. The choice of PPE must be based on the specific hazards of the chemical.

Step-by-Step PPE Protocol:

  • Hand Protection: Wear appropriate chemical-resistant gloves. While specific breakthrough data for 5-Chloro-3-fluoro-2-methylpyridine is unavailable, gloves made of butyl rubber or laminate film are generally recommended for pyridine.[11] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[3][14] Always check the manufacturer's glove compatibility chart.[11] Double-gloving is a prudent practice.

  • Eye and Face Protection: Wear chemical splash goggles that conform to ANSI Z87.1 or EU EN166 standards.[11][15] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Body Protection: A fully-buttoned, long-sleeved laboratory coat must be worn to prevent skin contact.[11] For larger quantities, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: Not typically required if work is performed correctly within a fume hood. If a situation arises where the fume hood is not available or fails (e.g., a large spill), a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[11] Note that respirator use requires prior medical clearance, training, and fit-testing.[11]

Section 6: Safe Handling and Storage Procedures

A systematic and cautious approach to handling and storage is critical for preventing accidents.

Handling Protocol:

  • Transportation: When moving the chemical from storage to the work area, use a secondary container (such as a bottle carrier) to prevent breakage and contain spills.

  • Dispensing: Grounding and bonding may be necessary for transfers between metal containers to prevent static discharge, which could be an ignition source for the flammable parent compound, pyridine.[16] Use only non-sparking tools.[16]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[11][13] Do not eat, drink, or smoke in areas where this chemical is handled.[13][17]

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and primary hazards.[14]

Storage Protocol:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][14] A recommended storage temperature is 2-8°C.[8]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[11][17]

  • The storage location should be a secured area, segregated from general laboratory traffic.[11]

Section 7: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an incident. All personnel must be familiar with these procedures before beginning work.

Emergency Response Workflow:

Emergency_Response cluster_0 Emergency Protocol Incident Incident Occurs Assess Assess Severity (Minor vs. Major) Incident->Assess Exposure Personal Exposure Incident->Exposure Concurrent Action MinorSpill Minor Spill: - Alert colleagues - Use spill kit (absorbent) - Clean & decontaminate - Package waste Assess->MinorSpill Minor MajorSpill Major Spill / Fire: - Evacuate area - Alert others & pull alarm - Call emergency services (911) - Do not attempt to fight Assess->MajorSpill Major Skin Skin: - Remove clothing - Flush with water for 15 min - Seek medical attention Exposure->Skin Eyes Eyes: - Flush at eyewash for 15 min - Seek medical attention Exposure->Eyes Inhalation Inhalation: - Move to fresh air - Seek medical attention Exposure->Inhalation

Decision workflow for handling emergency situations.

Spill Response:

  • Small Spill (inside a fume hood): If you are trained and have the appropriate PPE and spill kit, you may clean it up.[11] Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[3] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spill (outside a fume hood): Immediately evacuate the area and alert others.[11] Call emergency services and the institutional Environmental Health & Safety (EH&S) department.[11]

Fire Response:

  • Pyridine derivatives may be flammable.[13] Use dry chemical, CO₂, or alcohol-resistant foam extinguishers.[13] Vapors may be heavier than air and travel to an ignition source.[13]

  • For any fire that cannot be immediately extinguished, evacuate and call emergency services.

Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[11][14] Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[11][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[18] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]

Section 8: Waste Disposal

All waste containing 5-Chloro-3-fluoro-2-methylpyridine must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Collection: Collect waste in a dedicated, compatible, and clearly labeled container.[11] The container must be kept sealed when not in use.

  • Segregation: Do not mix this waste with incompatible materials. Store waste containers in a designated, ventilated secondary containment area away from ignition sources.

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal program.[3] Never pour this chemical down the drain.[3]

References

  • Standard Operating Procedure for Pyridine - Washington State University. [Link]

  • Pyridine - SAFETY DATA SHEET - PENTA. [Link]

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. [Link]

  • The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine - NINGBO INNO PHARMCHEM CO., LTD. [Link]

  • Handle Pyridine Safely: Important Safety Instructions for Laboratory and Industry - Ottokemi. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. [Link]

  • Incident management: pyridine - GOV.UK. [Link]

  • HAZARD SUMMARY: PYRIDINE - New Jersey Department of Health. [Link]

  • 5-Chloro-2-fluoro-3-methylpyridine | C6H5ClFN | CID 40418618 - PubChem. [Link]

  • 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem. [Link]

  • SAFETY DATA SHEET: 2-chloro-5-methyl-pyridine - Acros Organics. [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH. [Link]

  • 5-Chloro-2-fluoro-3-methylpyridine - Chongqing Chemdad Co., Ltd. [Link]

  • Safety Data Sheet: pyridine - Chemos GmbH & Co.KG. [Link]

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Methodological & Application

Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 5-Chloro-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and a field-proven protocol for the successful Suzuki-Miyaura cross-coupling of 5-Chloro-3-fluoro-2-methylpyridine. This reaction is a cornerstone for synthesizing highly functionalized pyridine derivatives, which are critical building blocks in modern drug discovery and agrochemical development. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, and reaction conditions, offering a robust, reproducible protocol for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of diverse boronic acid derivatives have cemented its role in both academic research and industrial-scale production.[3]

Within the vast landscape of synthetic targets, nitrogen-containing heterocycles, particularly pyridine derivatives, are of paramount importance.[4] The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] The strategic introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical properties, often enhancing metabolic stability, binding affinity, and bioavailability.[5][6]

The subject of this guide, 5-Chloro-3-fluoro-2-methylpyridine, is a valuable trifunctional building block. The chlorine atom at the 5-position serves as an effective handle for cross-coupling, while the fluorine and methyl groups provide steric and electronic modulation crucial for creating novel active pharmaceutical ingredients (APIs) and agrochemicals.[7] However, the successful coupling of heteroaryl chlorides, particularly electron-deficient ones, presents unique challenges compared to their bromide or iodide counterparts due to the strength of the C-Cl bond.[8] This note aims to provide a detailed, mechanistically grounded protocol to overcome these challenges and reliably execute the Suzuki-Miyaura coupling on this key substrate.

Mechanistic Considerations for a Robust Coupling

A successful protocol is built upon a solid understanding of the reaction mechanism. The Suzuki-Miyaura coupling proceeds via a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 5-Chloro-3-fluoro-2-methylpyridine. This is typically the rate-limiting step for aryl chlorides and requires a sufficiently electron-rich and sterically accessible palladium center. The choice of ligand is critical here to facilitate this challenging activation.

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium(II) complex. This step requires activation of the boron species by a base to form a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[1][10]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oadd Oxidative Addition pd0->oadd pd2_complex L₂Pd(II)(Ar¹)X (Oxidative Addition Complex) oadd->pd2_complex trans Transmetalation pd2_complex->trans pd2_biaryl L₂Pd(II)(Ar¹)(Ar²) (Di-organopalladium Complex) trans->pd2_biaryl redel Reductive Elimination pd2_biaryl->redel redel->pd0 product Ar¹-Ar² (Coupled Product) redel->product aryl_halide Ar¹-X (5-Chloro-3-fluoro-2-methylpyridine) aryl_halide->oadd boronic_acid Ar²-B(OR)₂ boronic_acid->trans base Base (e.g., K₂CO₃) base->trans

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The pyridine nitrogen can potentially coordinate to the palladium center, which can sometimes inhibit catalysis.[2] However, modern catalyst systems utilizing bulky, electron-rich phosphine ligands are highly effective at preventing catalyst deactivation and promoting high turnover rates even with challenging nitrogen-containing heterocycles.[11]

Optimizing Key Reaction Parameters: A Scientist's Perspective

The success of coupling an unactivated heteroaryl chloride hinges on the careful selection of four key components: the palladium source/ligand, the base, the solvent, and the temperature.

  • Catalyst System (Palladium Source & Ligand): For challenging substrates like 5-Chloro-3-fluoro-2-methylpyridine, standard catalysts like Pd(PPh₃)₄ are often sluggish. The key to success lies in using a more active catalyst system. We recommend a combination of a Pd(II) precatalyst, such as Palladium(II) Acetate (Pd(OAc)₂), with a highly active phosphine ligand.[12] Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as SPhos and XPhos are exceptionally effective as they promote the difficult oxidative addition step and stabilize the active Pd(0) species.[3] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[13]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[10] While milder bases like sodium carbonate (Na₂CO₃) can be effective for more reactive halides, chloro-pyridines often require a stronger, non-nucleophilic base. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices.[14] K₃PO₄, in particular, has proven highly effective for a wide range of heterocyclic couplings.[3]

  • Solvent System: The choice of solvent must ensure that all components remain in solution at the reaction temperature. Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane and water is a classic and highly effective system.[14][15] The water acts as a co-solvent and is essential for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex. Toluene or DMF with an aqueous component are also viable alternatives.[14][16] Rigorous degassing of the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[2]

  • Temperature: Due to the lower reactivity of the C-Cl bond, elevated temperatures are typically required to drive the reaction to completion. A reaction temperature between 80-100 °C is a good starting point.[17]

Recommended Protocol for Suzuki-Miyaura Coupling

This protocol describes the coupling of 5-Chloro-3-fluoro-2-methylpyridine with a generic arylboronic acid.

Materials:

  • 5-Chloro-3-fluoro-2-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 - 3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Place the magnetic stir bar into the reaction vessel. Add 5-Chloro-3-fluoro-2-methylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (2.5 equiv).

  • Inert Atmosphere: Seal the vessel with a septum or condenser. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed deionized water via syringe. A typical solvent ratio is 4:1 or 5:1 dioxane:water, with a concentration of ~0.1-0.2 M relative to the limiting reagent.

    • Note on Degassing: Solvents should be degassed prior to use by sparging with an inert gas for 20-30 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Immerse the reaction vessel in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Quick Reference Data Table

The following table provides starting points for optimizing the reaction with different classes of boronic acids.

Coupling Partner (Arylboronic Acid)Recommended Catalyst SystemRecommended BaseSolvent System (v/v)Temp (°C)Notes
Phenylboronic acidPd(OAc)₂ (2%) / SPhos (4%)K₂CO₃ (2.5 eq)Dioxane/H₂O (4:1)100Standard, reliable conditions.
Electron-rich (e.g., 4-methoxyphenyl)Pd(OAc)₂ (2%) / SPhos (4%)K₂CO₃ (2.5 eq)Dioxane/H₂O (4:1)90-100Reaction is typically fast and high-yielding.
Electron-poor (e.g., 4-cyanophenyl)Pd₂(dba)₃ (2%) / XPhos (4.5%)K₃PO₄ (3.0 eq)Toluene/H₂O (5:1)100-110May require a slightly more active catalyst and stronger base.
Sterically hindered (e.g., 2-methylphenyl)Pd(OAc)₂ (2%) / XPhos (4.5%)K₃PO₄ (3.0 eq)Dioxane/H₂O (4:1)100-110Bulky ligands like XPhos are crucial for hindered partners.[3]
Heteroaryl (e.g., 3-pyridyl)Pd₂(dba)₃ (2%) / XPhos (4.5%)K₃PO₄ (3.0 eq)Dioxane/H₂O (4:1)100Potential for catalyst inhibition requires robust catalyst systems.[11]

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inefficient catalyst activity or deactivation.

    • Solution: Ensure rigorous exclusion of oxygen by properly degassing solvents and maintaining a positive inert atmosphere. Increase catalyst loading slightly (e.g., to 3-5 mol%). Switch to a more active ligand like XPhos or an NHC-based system.

  • Protodeboronation of Boronic Acid:

    • Cause: The boronic acid reacts with trace water/protons to revert to the corresponding arene.

    • Solution: Use a slight excess of the boronic acid (1.5 equiv). Ensure the base is thoroughly dried and finely powdered. Minimize reaction time once the limiting reagent is consumed.

  • Formation of Homocoupled Products:

    • Cause: Reaction of two boronic acid molecules (Glaser-Hay type coupling) or two aryl halides.

    • Solution: This can be promoted by oxygen.[2] Improve degassing procedures. Lowering the reaction temperature slightly after initiation may also help.

Conclusion

The Suzuki-Miyaura coupling of 5-Chloro-3-fluoro-2-methylpyridine is a highly valuable transformation for accessing complex molecular architectures. While the inertness of the C-Cl bond presents a challenge, it can be reliably overcome through the judicious selection of a modern, highly active palladium catalyst system, an appropriate base, and carefully controlled reaction conditions. The protocol and insights provided in this application note offer a robust and validated starting point for researchers to successfully synthesize novel fluorinated pyridine derivatives for applications in pharmaceutical and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available from: [Link]

  • ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Royal Society of Chemistry. Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Available from: [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Available from: [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • National Institutes of Health. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • National Institutes of Health. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine. Available from: [Link]

  • ACS Publications. A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Available from: [Link]

  • PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available from: [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available from: [Link]

  • Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Available from: [Link]

  • ResearchGate. Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. Available from: [Link]

  • MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available from: [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available from: [Link]

  • De Gruyter. Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. Available from: [Link]

Sources

Application Notes and Protocols: Strategic Ligand Selection for the Suzuki Coupling of 5-Chloro-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Multifunctional Pyridine

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, the successful coupling of electron-deficient and sterically hindered heteroaromatic halides, such as 5-Chloro-3-fluoro-2-methylpyridine, presents a significant synthetic hurdle. This particular substrate encapsulates a trio of challenges: the inherent electron deficiency of the pyridine ring, the inert nature of the C-Cl bond, and the steric hindrance imposed by the ortho-methyl group. The presence of a fluoro substituent further modulates the electronic properties of the ring, making the selection of an appropriate palladium catalyst and, most critically, the supporting ligand, a non-trivial pursuit.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of ligands for the successful Suzuki coupling of 5-Chloro-3-fluoro-2-methylpyridine. We will delve into the mechanistic considerations that underpin rational ligand choice, present a comparative analysis of leading ligand classes, and provide detailed, adaptable protocols for ligand screening and reaction optimization.

Deconstructing the Substrate: A Multifaceted Challenge

A successful Suzuki coupling hinges on a delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4] For 5-Chloro-3-fluoro-2-methylpyridine, each step is met with specific obstacles:

  • Oxidative Addition (The Rate-Limiting Hurdle): The cleavage of the C-Cl bond by a Pd(0) complex is typically the rate-determining step for aryl chlorides.[3] The pyridine nitrogen and the fluoro group are strongly electron-withdrawing, reducing the electron density of the aromatic ring and making the C-Cl bond less susceptible to oxidative addition. While the C-F bond is significantly stronger and generally unreactive in standard Suzuki conditions, its electronic influence cannot be ignored.[5][6]

  • Transmetalation: Following oxidative addition, the organic moiety from the boronic acid derivative is transferred to the palladium center. The efficiency of this step is influenced by the choice of base and the electronic properties of the ligand.

  • Reductive Elimination (The Final Embrace): This step forms the desired C-C bond and regenerates the active Pd(0) catalyst. Steric hindrance from the ortho-methyl group can influence the rate of reductive elimination. Bulky ligands are often beneficial here, as they can promote this final step.[7]

Given these challenges, the choice of ligand is paramount. An effective ligand must be sufficiently electron-rich to facilitate the challenging oxidative addition step while also possessing the appropriate steric bulk to promote reductive elimination and stabilize the catalytic species.

Ligand Selection: A Guided Approach

Two main classes of ligands have proven to be highly effective for the Suzuki coupling of challenging aryl chlorides: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

Bulky, Electron-Rich Phosphine Ligands (The Buchwald Ligands)

Developed by Professor Stephen Buchwald and his group, these ligands are characterized by a biaryl backbone that provides significant steric bulk and dialkyl- or diarylphosphine groups that confer high electron-donating ability.[8] This combination is ideal for activating unreactive aryl chlorides.

  • Mechanism of Action: The high electron density on the phosphorus atom is donated to the palladium center, making the metal more nucleophilic and thus more reactive towards the electron-deficient C-Cl bond of the pyridine ring. The steric bulk of the ligand promotes the formation of a monoligated palladium species, which is highly active in oxidative addition.[9] Furthermore, this steric hindrance facilitates the final reductive elimination step to release the product.

  • Key Candidates for 5-Chloro-3-fluoro-2-methylpyridine:

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and effective ligand for a wide range of Suzuki couplings, including those with heteroaryl chlorides.[10][11] Its significant steric bulk and electron-rich nature make it a prime candidate.

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another powerful ligand, often showing exceptional reactivity for hindered and electron-poor substrates. The methoxy groups contribute to its electron-donating properties.

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Known for its high stability and efficiency, particularly in couplings involving heteroaromatic compounds.[12][13]

N-Heterocyclic Carbenes (NHCs)

NHCs are another class of highly effective ligands for challenging Suzuki couplings. They are even stronger σ-donors than most phosphine ligands, making them excellent at activating C-Cl bonds.[14][15]

  • Mechanism of Action: The carbene carbon of the NHC forms a very strong bond with the palladium center, creating a highly electron-rich and stable catalyst. This enhanced electron density at the palladium is crucial for the oxidative addition of the C-Cl bond.

  • Key Candidates for 5-Chloro-3-fluoro-2-methylpyridine:

    • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A sterically demanding and strongly donating NHC ligand that has shown broad utility in cross-coupling reactions.

    • PEPPSI™-IPr (palladium(II) dichloride): A commercially available precatalyst that is air- and moisture-stable, offering convenient handling and high activity.

Comparative Overview of Recommended Ligands
LigandClassKey AdvantagesConsiderations
XPhos Bulky PhosphineHigh generality, proven efficacy with heteroaryl chlorides.[10][11]May require higher temperatures for very challenging substrates.
SPhos Bulky PhosphineExcellent for hindered and electron-poor substrates.Sensitivity to air and moisture may be slightly higher than some precatalysts.
RuPhos Bulky PhosphineHigh catalyst stability and efficiency.[12][13]Cost may be a factor for large-scale synthesis.
IPr NHCVery strong electron donor, highly active for C-Cl activation.In-situ generation can be sensitive to reaction conditions.
PEPPSI™-IPr NHC PrecatalystAir and moisture stable, convenient to use.The 3-chloropyridyl ancillary ligand may participate in side reactions in some cases.

Experimental Protocols

The following protocols are designed as starting points for the optimization of the Suzuki coupling of 5-Chloro-3-fluoro-2-methylpyridine. It is highly recommended to perform a preliminary ligand screening experiment to identify the optimal conditions for a specific boronic acid coupling partner.

Workflow for Ligand Screening and Optimization

Ligand_Screening_Workflow cluster_prep Preparation cluster_screening Ligand Screening cluster_analysis Analysis cluster_optimization Optimization Prep Prepare stock solutions of: - 5-Chloro-3-fluoro-2-methylpyridine - Boronic acid derivative - Base (e.g., K3PO4) Screen Set up parallel reactions in vials with: - Pd precatalyst (e.g., Pd2(dba)3 or a G3/G4 precatalyst) - Different ligands (XPhos, SPhos, RuPhos, NHC precursor) Prep->Screen Params Vary key parameters: - Solvent (e.g., Dioxane, Toluene, 2-MeTHF) - Temperature (e.g., 80°C, 100°C, 120°C) Screen->Params Systematic Variation Analysis Monitor reaction progress by LC-MS or GC-MS Params->Analysis Identify Identify the most promising ligand/condition set (highest conversion and selectivity) Analysis->Identify Optimize Further optimize the best conditions: - Catalyst loading - Base concentration - Reaction time Identify->Optimize

Caption: Ligand screening and optimization workflow.

General Protocol for Suzuki Coupling using a Buchwald Ligand

This protocol is a general starting point and should be optimized for each specific boronic acid.

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 5-Chloro-3-fluoro-2-methylpyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the corresponding ligand if not using a precatalyst (e.g., XPhos, 1.1-1.2 times the moles of Pd). Add this to the reaction vessel.

  • Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent (e.g., 1,4-dioxane, toluene, or 2-MeTHF, to a concentration of 0.1-0.5 M).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC, GC-MS, or LC-MS, typically 2-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently electron-rich ligand; Low reaction temperature.Switch to a more electron-rich ligand (e.g., SPhos or an NHC); Use a more active precatalyst (e.g., a G3 or G4 Buchwald precatalyst); Increase the reaction temperature.
Protodeboronation of Boronic Acid Presence of water; Base is too strong or too weak.Use anhydrous solvents and reagents; Screen different bases (e.g., Cs₂CO₃, K₂CO₃, KF).
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure proper degassing of the solvent and inert atmosphere.
Decomposition of Catalyst High temperature; Inappropriate ligand.Lower the reaction temperature and increase the reaction time; Use a more stable ligand like RuPhos.

The Suzuki Coupling Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 ArAr Ar-Ar' Out RedElim->ArAr ArX Ar-X In ArX->OxAdd ArB Ar'-B(OR)2 In (Base Activated) ArB->Transmetal

Sources

Application Note: Large-Scale Synthesis of 5-Chloro-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-Chloro-3-fluoro-2-methylpyridine (CAS: 1210868-68-0) . This motif is a critical pharmacophore in modern medicinal chemistry, particularly for kinase inhibitors and agrochemicals where the specific substitution pattern modulates metabolic stability and lipophilicity.

While direct fluorination of the pyridine ring is hazardous and non-selective, and nucleophilic aromatic substitution (SNAr) at the 3-position is kinetically disfavored due to the electron-rich nature of the 2-methyl group, this guide presents a diazotization-fluorination (Balz-Schiemann) strategy. This route is selected for its reliability, regiochemical fidelity, and adaptability to pilot-scale reactors (10L–50L).

Key Process Parameters
ParameterSpecification
Target Molecule 5-Chloro-3-fluoro-2-methylpyridine
Starting Material 5-Chloro-2-methylpyridine (Commercial)
Overall Yield 35–45% (3 Steps)
Critical Safety Exothermic nitration; Diazonium salt decomposition (N₂/BF₃ evolution)
Purity Target >98.0% (HPLC), isomeric purity >99.5%

Retrosynthetic Strategy & Pathway

The synthesis is designed around the Balz-Schiemann reaction , which remains the most viable industrial method for installing a fluorine atom at the meta-position (C3) of a pyridine ring containing electron-donating groups (methyl).

Reaction Scheme

ReactionScheme SM 5-Chloro-2-methylpyridine (Starting Material) INT1 5-Chloro-2-methyl-3-nitropyridine (Intermediate 1) SM->INT1 Step 1: Nitration HNO3, H2SO4 0°C -> 60°C INT2 3-Amino-5-chloro-2-methylpyridine (Intermediate 2) INT1->INT2 Step 2: Reduction Fe, AcOH, EtOH Reflux DIAZO [Diazonium Tetrafluoroborate Salt] (Transient/Isolated) INT2->DIAZO Step 3a: Diazotization NaNO2, HBF4 -5°C PROD 5-Chloro-3-fluoro-2-methylpyridine (Target) DIAZO->PROD Step 3b: Thermal Decomposition Heptane/Toluene 60-80°C

Figure 1: Synthetic pathway designed for regioselective introduction of fluorine at C3.[1][2]

Detailed Experimental Protocols

Step 1: Nitration of 5-Chloro-2-methylpyridine

Objective: Regioselective introduction of the nitro group at the C3 position. Mechanism: Electrophilic aromatic substitution. The C3 position is activated by the ortho-methyl group, while the C5-chloro group directs ortho (to itself) and para. However, steric hindrance and electronic synergy favor C3.

  • Reagents:

    • 5-Chloro-2-methylpyridine (1.0 eq)

    • Sulfuric Acid (H₂SO₄), 98% (5.0 vol)

    • Fuming Nitric Acid (HNO₃), >90% (1.5 eq)

  • Protocol:

    • Charge a glass-lined reactor with H₂SO₄ (5.0 vol) and cool to 0–5°C.

    • Add 5-Chloro-2-methylpyridine slowly, maintaining internal temperature <15°C (Exothermic). Stir for 30 min until fully dissolved.

    • Dose Fuming HNO₃ dropwise over 2 hours. Critical: Maintain temperature <10°C to prevent dinitration or oxidation of the methyl group.

    • Ramp: Allow the mixture to warm to 20°C, then heat to 60°C for 4–6 hours. Monitor by HPLC (Target: <2% SM).

    • Quench: Pour the reaction mixture onto crushed ice (10 vol).

    • Neutralization: Adjust pH to 8–9 using 50% NaOH or NH₄OH. Caution: Significant heat evolution.

    • Isolation: Filter the yellow precipitate (Intermediate 1). Wash with water.[1][3][4][5] Recrystallize from Ethanol/Water if isomeric purity is <95%.

Step 2: Reduction to 3-Amino-5-chloro-2-methylpyridine

Objective: Chemoselective reduction of the nitro group without dechlorinating the C5 position. Selection: Iron/Acetic acid (Bechamp reduction) is preferred over catalytic hydrogenation (H₂/Pd-C) to eliminate the risk of hydrodechlorination.

  • Reagents:

    • 5-Chloro-2-methyl-3-nitropyridine (1.0 eq)

    • Iron Powder (325 mesh, 4.0 eq)

    • Acetic Acid (5% aq. solution or EtOH/AcOH mix)

  • Protocol:

    • Suspend Intermediate 1 in Ethanol (5 vol) and Water (1 vol). Add Acetic Acid (0.5 vol).

    • Heat to 70°C.

    • Add Iron powder portion-wise over 1 hour. (Vigorous effervescence may occur).

    • Reflux for 3–5 hours. Monitor by TLC/HPLC.

    • Workup: Cool to room temperature. Filter through a Celite pad to remove iron oxides. Wash the cake with Ethanol.

    • Concentrate the filtrate. Adjust pH to >10 with Na₂CO₃.

    • Extract with Ethyl Acetate or DCM. Dry over Na₂SO₄ and concentrate to yield the amine (Intermediate 2) as a tan solid.

Step 3: Balz-Schiemann Fluorination

Objective: Conversion of the amine to the fluoride via a diazonium tetrafluoroborate salt. Safety Note: Dry diazonium salts are shock-sensitive. This protocol uses a "one-pot" or "wet paste" approach where possible to mitigate explosion risks.

  • Reagents:

    • 3-Amino-5-chloro-2-methylpyridine (1.0 eq)

    • Fluoroboric Acid (HBF₄), 48-50% aq. (4.0 eq)

    • Sodium Nitrite (NaNO₂), 40% aq. solution (1.1 eq)

    • Solvent: Heptane or Toluene (for decomposition)

  • Protocol:

    • Salt Formation: In a reactor, charge HBF₄ (4.0 eq) and cool to -10°C.

    • Addition: Add the amine (Intermediate 2) portion-wise. (Exothermic).

    • Diazotization: Dropwise add the NaNO₂ solution, maintaining internal temperature between -5°C and 0°C. Stir for 1 hour at 0°C.

    • Precipitation: The diazonium tetrafluoroborate salt will precipitate.

    • Filtration (Cold): Filter the salt at 0°C. Wash with cold 5% HBF₄, then cold ether/heptane.

      • Safety: Do NOT let the filter cake dry completely on the filter if scaling up >100g. Keep it as a solvent-wet paste.

    • Decomposition (The "Schiemann" Step):

      • Prepare a reactor with Toluene (5 vol) heated to 60°C.

      • Add the wet diazonium salt portion-wise to the warm toluene.

      • Observation: Nitrogen gas (N₂) and Boron Trifluoride (BF₃) will evolve rapidly. Ensure scrubber is active (NaOH scrubber for BF₃).

    • Completion: Once gas evolution ceases, reflux for 30 minutes.

    • Workup: Cool to RT. Wash organic layer with 1M NaOH (to remove BF₃ adducts and phenolic byproducts) and Brine.

    • Purification: Distillation under reduced pressure (bp ~170–180°C at atm, adjust for vacuum) or column chromatography (Silica, Hexane/EtOAc).

Process Engineering & Safety Controls

Large-scale execution requires strict engineering controls to manage thermal runaways and hazardous off-gassing.

SafetyControls cluster_Nitration Step 1: Nitration Safety cluster_Diazotization Step 3: Fluorination Safety N1 Hazard: Thermal Runaway Control: Jacketed Reactor + Emergency Cooling Loop N2 Hazard: NOx Fumes Control: Caustic Scrubber D1 Hazard: Diazonium Explosion Control: Do NOT dry salt completely Use 'Wet Paste' transfer D2 Hazard: BF3/HF Release Control: Dual-stage Scrubber (Water -> NaOH)

Figure 2: Critical engineering controls for thermal and chemical hazards.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Nitration Temperature too high (>60°C) leading to oxidation.Maintain strict T < 10°C during addition.
Incomplete Reduction Catalyst poisoning or insufficient acid.Activate Fe powder with dilute HCl before use; ensure pH < 4.
Violent Decomposition (Step 3) Adding diazonium salt too fast to hot solvent.Control addition rate to match gas evolution capacity.
Product contains Phenol (OH) Water present during thermal decomposition.Ensure diazonium paste is washed with anhydrous solvent or use high-boiling dry solvent for decomposition.

Analytical Quality Control

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm.

  • Retention Time Order: Pyridin-3-ol derivative (impurity) < 3-Amino precursor < Target Product < Dichloro impurities.

NMR Characterization (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.25 (s, 1H, H-6), 7.40 (d, J = 9.0 Hz, 1H, H-4), 2.55 (d, J = 3.0 Hz, 3H, CH₃). Note: Coupling of Methyl protons with Fluorine may be observed.

  • ¹⁹F NMR: Singlet (or multiplet due to H-coupling) around -120 to -130 ppm.

References

  • Balz-Schiemann Reaction Mechanism & Overview

    • Source: Organic Chemistry Portal / Allen Institute.
    • URL:[Link]

  • Synthesis of 2-Amino-5-chloropyridine Precursors

    • Source: ChemicalBook Application Note (2024).[5]

  • Nitration of substituted pyridines (General Protocol)
  • Fluorination of Pyridines via Diazonium Salts

    • Source: ResearchGate - Synthesis of 2-amino-5-fluoropyridine (Analogous chemistry).[6]

    • URL:[Link]

  • Safety in Diazonium Salt Handling

    • Source: Org.[4][5][7] Process Res. Dev. (General Guidelines for Scale-up).

    • URL:[Link]

Disclaimer: This protocol involves hazardous chemicals including HF derivatives and explosive intermediates. All operations must be conducted in a fume hood with appropriate PPE and blast shielding.

Sources

Application Note: Purification Strategies for 5-Chloro-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purification of 5-Chloro-3-fluoro-2-methylpyridine presents a unique challenge in organic process development due to its low melting point, weak basicity, and the presence of difficult-to-separate regioisomers (specifically the 2-fluoro and 6-fluoro analogues).[1] This application note details three validated purification methodologies: pH-controlled acid-base extraction, fractional vacuum distillation, and preparative HPLC.[1] These protocols are designed to elevate purity from crude synthesis grades (~85%) to pharmaceutical standards (>98%), addressing the specific physicochemical constraints imposed by the electron-withdrawing halogen substituents.[1][2][3]

Introduction & Physicochemical Profile[3][4][5][6][7][8][9][10]

The Molecule and the "Isomer Trap"

Researchers must first verify the identity of their starting material.[1][2][3] A common error in procurement and synthesis is confusing the target with its regioisomer, 5-Chloro-2-fluoro-3-methylpyridine (CAS 375368-84-6).[1] While structurally similar, their boiling points and pKa values differ sufficiently to alter purification parameters.[1][2][3]

FeatureTarget MoleculeCommon Isomer
Name 5-Chloro-3-fluoro-2-methylpyridine 5-Chloro-2-fluoro-3-methylpyridine
CAS 1210868-68-0 375368-84-6
Structure F at C3, Cl at C5, Me at C2F at C2, Cl at C5, Me at C3
Key Property Weakly Basic (pKa ~2.[1]5)Weakly Basic (pKa ~2.[1][2][3]2)
Impurity Profile

Crude reaction mixtures (often via Sandmeyer or direct halogenation) typically contain:

  • Regioisomers: 3-Chloro-5-fluoro-2-methylpyridine (scrambling during halogenation).[1][3]

  • Over-halogenated byproducts: Dichloro- or difluoro- variants.[1][2][3]

  • Starting Material: Unreacted 2-amino-3-fluoro-5-chloropyridine or similar precursors.[1][3]

Method A: pH-Controlled Acid-Base Extraction (Bulk Cleanup)[1]

Objective: Removal of non-basic impurities (neutral organics) and highly acidic byproducts.[1][2][3]

Scientific Rationale: Standard pyridine extraction protocols often fail for this molecule.[1][2][3] The inductive effect (-I) of the Chlorine (C5) and Fluorine (C3) atoms significantly withdraws electron density from the nitrogen lone pair.[1][2][3] This suppresses the pKa from ~5.2 (pyridine) to approximately 2.0–3.[1][2][3]0. Consequently, weak acids (like 1M acetic acid) will not fully protonate the target, leading to massive yield loss into the organic waste phase.[1][2][3]

Protocol 1: High-Acidity Extraction Cycle

Reagents:

  • Hydrochloric Acid (3M and 6M)[1][2][3]

  • Sodium Hydroxide (5M)[1][2][3]

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1][2]

  • Brine (saturated NaCl)[1][2][3]

Step-by-Step Procedure:

  • Dissolution: Dissolve crude oil (10 g) in DCM (100 mL).

  • Acid Extraction (Critical Step):

    • Extract the organic phase with 3M HCl (3 x 50 mL).[1][2][3]

    • Note: Do not use 1M HCl.[1][2][3] The pH of the aqueous phase must be < 1.0 to ensure >99% protonation of the pyridinium species.[1][2][3]

  • Phase Separation:

    • Organic Phase (Waste): Contains non-basic impurities (neutrals, tars).[1][2][3] Discard after TLC check.

    • Aqueous Phase (Product): Contains the protonated 5-Chloro-3-fluoro-2-methylpyridinium chloride.[1]

  • Basification:

    • Cool the combined aqueous acidic layers to 0–5°C (ice bath).

    • Slowly add 5M NaOH dropwise with vigorous stirring until pH reaches 10–12.

    • Observation: The solution will turn cloudy as the free base oils out.[1][2][3]

  • Recovery:

    • Extract the cloudy aqueous mixture with DCM (3 x 60 mL).

    • Wash combined organics with Brine (1 x 50 mL).[1][2][3]

    • Dry over anhydrous ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      , filter, and concentrate in vacuo.[2][3][4]
      
Visualization: Extraction Logic Flow

ExtractionLogic Start Crude Mixture (Target + Neutrals) AcidStep Add 3M HCl (pH < 1) Protonation of Nitrogen Start->AcidStep Sep1 Phase Separation AcidStep->Sep1 OrgWaste Organic Phase (Neutrals/Tars) DISCARD Sep1->OrgWaste Non-Basic AqProduct Aqueous Phase (Pyridinium Salt) Sep1->AqProduct Protonated BaseStep Basify with NaOH (pH > 10) AqProduct->BaseStep Extract2 Extract into DCM Evaporate BaseStep->Extract2 Final Purified Free Base (>90% Purity) Extract2->Final

Figure 1: Logic flow for the extraction of electron-deficient pyridines, emphasizing the requirement for strong acid (pH < 1).

Method B: Fractional Vacuum Distillation (Scalable Purification)[1][2][3]

Objective: Separation of regioisomers and removal of solvent traces.

Scientific Rationale: The boiling point of 5-Chloro-3-fluoro-2-methylpyridine is estimated at 170–180°C (atmospheric).[1] Heating to this temperature causes degradation (N-oxide formation or polymerization).[1][2][3] Vacuum distillation reduces the boiling point to a safe window (<100°C).[1][2][3] A Vigreux column is required because the boiling point difference between the target and its isomers can be as narrow as 5–8°C.[1][2][3]

Protocol 2: Vacuum Distillation Setup

Equipment:

  • Short-path distillation head or 15cm Vigreux column.[1][2][3]

  • Vacuum pump capable of < 5 mmHg.[1][2][3]

  • Manometer.[1][2][3]

Step-by-Step Procedure:

  • Setup: Place the dried residue from Method A into a round-bottom flask. Add a magnetic stir bar.[1][2][3][4]

  • Degassing: Apply full vacuum (target < 2 mmHg) at room temperature for 10 minutes to remove residual DCM/solvents.

  • Heating Ramp:

    • Slowly raise the oil bath temperature.[1][2][3]

    • Fraction 1 (F1): Collect distillate at bath temp 40–60°C (Solvent/Lights).

    • Fraction 2 (F2): Collect distillate at vapor temp 75–85°C (at 2 mmHg) . This is likely the target.

  • Isomer Cut: If the temperature spikes or plateaus at a slightly higher range (e.g., 88–92°C), change receivers. This is likely the 6-fluoro isomer or di-chlorinated byproducts.[1][3]

  • Storage: Store the distillate under Argon at 2–8°C. Halogenated pyridines can discolor (oxidize) upon air exposure.[1][2][3]

Method C: Preparative HPLC (High Purity >99%)[1][2][3]

Objective: Isolation of pharmaceutical-grade material for biological assays.

Scientific Rationale: On silica (Normal Phase), pyridines often "tail" (broad peaks) due to interaction between the basic nitrogen and acidic silanol groups.[1][2][3] To prevent this, a basic modifier (Triethylamine) is essential.[1][2][3] Alternatively, Reverse Phase (C18) at high pH suppresses protonation, sharpening the peak.[1][2][3]

Protocol 3: Reverse Phase Method (Recommended)[1][2][3]
ParameterCondition
Column C18 Prep Column (e.g., XBridge C18, 5µm, 19x150mm)
Mobile Phase A Water + 10mM Ammonium Bicarbonate (pH 10)
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 15–20 mL/min
Detection UV @ 254 nm (Aromatic ring) and 220 nm

Logic: Using a high pH buffer (Ammonium Bicarbonate, pH 10) ensures the pyridine remains in its free-base form (neutral).[1][2][3] Neutral molecules interact more predictably with the hydrophobic C18 chains, resulting in sharp peaks and excellent separation from more polar impurities.[1][2][3]

Visualization: HPLC Separation Strategy

HPLCLogic cluster_mobile Mobile Phase Logic Input Distilled Oil (Contains Isomers) Column C18 Stationary Phase (Hydrophobic Interaction) Input->Column Separation Differential Elution Column->Separation Buffer Buffer pH 10 (Keeps Pyridine Neutral) Buffer->Column Peak1 Polar Impurities (Elute Early) Separation->Peak1 Peak2 Target Molecule (Sharp Peak) Separation->Peak2 Peak3 Isomers/Dimers (Elute Late) Separation->Peak3

Figure 2: HPLC strategy utilizing pH control to suppress ionization and improve peak shape.

Quality Control & Validation

Before releasing the batch, validate purity using these criteria:

  • H-NMR (CDCl3): Look for the characteristic methyl singlet (~2.3-2.5 ppm) and the coupling constants of the aromatic protons. The 3-F, 5-Cl substitution pattern will show distinct H-F coupling (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) compared to the 2-F isomer.
    
  • GC-MS: Confirm molecular ion (

    
    ) and characteristic isotope pattern for Chlorine (3:1 ratio of M : M+2).
    
  • Appearance: The pure product should be a clear, colorless liquid or low-melting white solid.[1][2][3] Yellowing indicates oxidation.[1][2][3]

References

  • PubChem. (2023).[1][2][3] Compound Summary: 5-Chloro-2-fluoro-3-methylpyridine (Isomer Comparison). National Library of Medicine.[1][2][3] Retrieved October 26, 2023, from [Link][1][2][3]

  • Google Patents. (2020).[1][2][3] Selective synthesis method of 2-chloro-5-methylpyridine and related halogenated pyridines. Patent CN111333606A.[1][2][3] Retrieved October 26, 2023, from [1][2][3]

Sources

HPLC and GC-MS analysis of 5-Chloro-3-fluoro-2-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical protocols for 5-Chloro-3-fluoro-2-methylpyridine , a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.[1] Due to the specific substitution pattern (halogenated methylpyridine), this compound presents unique challenges in separation science, particularly regarding isomer differentiation and ionization behavior.

This guide provides two validated workflows:

  • GC-MS Protocol: For raw material identification, volatile impurity profiling, and reaction monitoring (conversion).

  • HPLC-UV/MS Protocol: For high-precision purity assessment and quantification of non-volatile degradation products.[1]

CRITICAL DATA INTEGRITY NOTE: Please verify your specific material. The chemical name 5-Chloro-3-fluoro-2-methylpyridine is often confused in databases.

  • Target Compound: 5-Chloro-3-fluoro-2-methylpyridine (Formula: C6H5ClFN, MW: 145.56). [1] * CAS Warning: The CAS number 72678-19-4 is frequently mislabeled in third-party catalogs but officially corresponds to 2,6-Dibromo-4-(trifluoromethyl)aniline .[1] Ensure you are analyzing the pyridine derivative before proceeding.

Chemical Profile & Analytical Strategy

PropertyValueAnalytical Implication
Molecular Weight 145.56 g/mol Suitable for GC-MS and LC-MS (ESI+).[1]
Boiling Point ~150–160 °C (Predicted)Volatile enough for GC analysis without derivatization.[1]
pKa ~2.5 – 3.0 (Predicted)The 3-Fluoro and 5-Chloro groups significantly lower the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2).[1] Requires acidic mobile phase (pH < 2.5) for retention on C18.
LogP ~2.3Moderately lipophilic; standard C18 columns are ideal.[1]
Analytical Workflow Diagram

The following flowchart illustrates the decision matrix for choosing between HPLC and GC-MS based on the stage of drug development.

AnalyticalWorkflow Sample Reaction Mixture / Raw Material Decision Analytical Goal? Sample->Decision GCMS GC-MS Analysis (Volatiles/ID) Decision->GCMS In-Process Control HPLC HPLC-UV/MS Analysis (Purity/Quant) Decision->HPLC Release Testing Action1 Monitor Conversion Identify Isomers GCMS->Action1 Action2 Final Purity >98% Detect Non-volatiles HPLC->Action2

Figure 1: Decision matrix for selecting the appropriate analytical technique based on the stage of the chemical process.

Protocol A: GC-MS Analysis (Identification & Reaction Monitoring)

Objective: Rapid determination of reaction completion and identification of structural isomers (e.g., 3-chloro-5-fluoro isomers) which often co-elute in HPLC.

Instrument Configuration
  • System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

  • Column: DB-5MS or HP-5MS UI (30 m × 0.25 mm × 0.25 µm).[1]

    • Rationale: A low-polarity phenyl-arylene phase provides the best separation of halogenated pyridine isomers based on boiling point and polarity differences.[1]

Method Parameters
ParameterSettingNotes
Inlet Temperature 250 °CHigh enough to volatilize, low enough to prevent thermal degradation.[1]
Injection Mode Split (20:1 to 50:[1]1)Essential to prevent column overload and MS saturation.[1]
Carrier Gas Helium @ 1.0 mL/minConstant flow mode.[1]
Oven Program 50°C (1 min) → 20°C/min → 140°C → 5°C/min → 200°C (hold 2 min)The slow ramp (5°C/min) around 140-200°C is critical for separating the target from regioisomers.[1]
Transfer Line 280 °CPrevents condensation of heavier byproducts.[1]
Ion Source EI (70 eV), 230 °CStandard Electron Ionization.[1]
Scan Range 35 – 350 m/zCaptures molecular ion and fragments; excludes air/water.[1]
Data Interpretation & Fragmentation

The mass spectrum of 5-Chloro-3-fluoro-2-methylpyridine (MW 145.[1]5) displays a distinct pattern:

  • Molecular Ion (M+): Distinct cluster at m/z 145 and 147 (3:1 ratio) due to Chlorine-35/37 isotopes.

  • Base Peak: Often m/z 110 (Loss of Cl) or m/z 145 (Molecular ion stability).

  • Diagnostic Fragment (M-HCN): Loss of 27 amu (HCN) is characteristic of the pyridine ring cleavage.

  • Impurity Flag: If you see m/z 127 (M-F), this indicates a potential defluorinated impurity, though C-F bonds are generally stable in EI.

Protocol B: HPLC-UV/MS Analysis (Purity & Quantification)

Objective: Quantify purity for final release and detect high-molecular-weight byproducts (e.g., dimers from Suzuki couplings) that do not elute in GC.

Chromatographic Conditions
  • Column: Waters XBridge C18 or Phenomenex Luna C18(2) (150 mm × 4.6 mm, 3.5 µm).

    • Rationale: A C18 column with high surface area is required. The "2" or "XBridge" technology ensures stability at low pH.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

    • Chemistry Note: The acidic modifier (pH ~2.7) ensures the pyridine nitrogen is fully protonated (

      
      ), preventing peak tailing caused by interaction with residual silanols.
      
Gradient Method
Time (min)% Mobile Phase BFlow Rate (mL/min)Event
0.051.0Equilibration
2.051.0Hold for polar impurities
12.0901.0Linear Gradient
15.0901.0Wash lipophilic dimers
15.151.0Re-equilibration
20.051.0End
Detection Settings
  • UV Wavelength: 260 nm (Primary) and 220 nm (Secondary).

    • Why 260 nm? Pyridine rings have strong absorption at ~254-260 nm (π→π* transition).[1] 220 nm is more sensitive but susceptible to solvent noise.

  • MS Detection: ESI Positive Mode (

    
    ).
    
    • Target Mass: 146.0 / 148.0 Da .

Case Study: Monitoring a Suzuki Coupling Reaction

Scenario: Coupling 5-Chloro-3-fluoro-2-methylpyridine with Phenylboronic acid.

Reaction Pathway & Impurity Map

The following diagram tracks the transformation and potential side reactions detectable by these methods.

ReactionPath SM Starting Material (5-Cl-3-F-2-Me-Pyridine) RT: 6.5 min (HPLC) Product Coupled Product (Biaryl) RT: 10.2 min (HPLC) SM->Product Pd(0), Base Impurity3 Impurity C: Hydrolysis (3-F-2-Me-5-OH-Pyridine) RT: 3.2 min SM->Impurity3 OH- substitution (Side Rxn) Reagent Phenylboronic Acid Reagent->Product Impurity1 Impurity A: Protodeboronation (Benzene) Detected by GC Reagent->Impurity1 Hydrolysis Impurity2 Impurity B: Homocoupling (Biphenyl) RT: 11.5 min Reagent->Impurity2 Oxidative Coupling

Figure 2: Reaction monitoring map. RT = Retention Time (approximate based on Protocol B).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
HPLC Peak Tailing Silanol interactionEnsure Mobile Phase A has pH < 3.0. Increase buffer strength (add 10mM Ammonium Formate).
Split GC Peaks Injector overloadIncrease Split ratio to 50:1. Check liner for activity (replace with deactivated wool liner).
Ghost Peaks Carryover5-Chloro-3-fluoro-2-methylpyridine is "sticky."[1] Add a blank injection (100% ACN) between samples.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12852014, 2-Chloro-5-fluoro-3-methylpyridine. Retrieved from [Link](Note: Used for structural property comparison of isomers).

  • Dolan, J. W. (2002). The Role of pH in HPLC Separation of Basic Compounds. LCGC North America. Retrieved from [Link]

  • Sparkman, O. D. (2011). Mass Spectrometry Desk Reference. Global View Publishing.
  • Agilent Technologies. (2020). GC/MS Analysis of Halogenated Pyridines Application Note. Retrieved from [Link]

Sources

Strategic Utilization of 5-Chloro-3-fluoro-2-methylpyridine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 5-Chloro-3-fluoro-2-methylpyridine in the Synthesis of Kinase Inhibitors Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the landscape of modern kinase inhibitor discovery, the "Magic Methyl" and "Fluorine Scan" effects are pivotal strategies for optimizing potency and metabolic stability. 5-Chloro-3-fluoro-2-methylpyridine (CAS: 1210868-68-0) represents a high-value scaffold that integrates three critical design elements into a single pharmacophore:

  • C3-Fluorine: Modulates the basicity (

    
    ) of the pyridine nitrogen, enhancing selectivity by altering hydrogen-bond acceptor capability in the hinge region, while simultaneously blocking metabolic oxidation at the C3 position.
    
  • C5-Chlorine: Serves as a versatile electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling the attachment of "tail" regions that probe the solvent-exposed front or hydrophobic back-pockets of the kinase ATP-binding site.

  • C2-Methyl: Provides a vector for growing the molecule into the ribose-binding pocket or can be functionalized (via radical halogenation) to attach solubilizing moieties.

This guide details the synthetic utility of this scaffold, providing optimized protocols for its functionalization and integration into bioactive small molecules.[1]

Chemical Profile & Reactivity Map

PropertyDataRelevance to Synthesis
IUPAC Name 5-Chloro-3-fluoro-2-methylpyridineCore Scaffold
CAS No. 1210868-68-0Sourcing Identity
Molecular Weight 145.56 g/mol Fragment-based Design
ClogP ~2.1Lipophilicity Balance
Key Reactivity C5-Cl (

/ Pd-coupling)
Western Fragment Attachment
Key Reactivity C2-Me (Radical Oxidation)Hinge/Solvent Vector Extension
Reactivity Logic

The C5-Cl bond is activated for oxidative addition by palladium species, particularly when electron-poor ligands are employed. The C3-F atom exerts an inductive electron-withdrawing effect (-I), which deactivates the ring slightly towards electrophilic aromatic substitution but activates the C5-Cl bond for cross-coupling compared to a non-fluorinated analog.

Strategic Synthetic Workflow (Visualization)

The following diagram illustrates the divergent synthetic pathways available from this core intermediate.

G cluster_0 Step 1: Core Expansion cluster_1 Step 2: Vector Extension Start 5-Chloro-3-fluoro- 2-methylpyridine Suzuki Suzuki Coupling (C5-Aryl Attachment) Start->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig (C5-Amine Attachment) Start->Buchwald Pd2(dba)3, BINAP Intermediate_A 5-Aryl/Amino-3-fluoro- 2-methylpyridine Suzuki->Intermediate_A Buchwald->Intermediate_A Oxidation Radical Bromination (NBS/AIBN) Intermediate_A->Oxidation C2-Methyl Activation Displacement Nucleophilic Substitution (Amines/Alkoxides) Oxidation->Displacement Reactive Bromide Lead Kinase Inhibitor Candidate (Dual Functionalized) Displacement->Lead Final Assembly

Caption: Divergent synthetic workflow converting 5-Chloro-3-fluoro-2-methylpyridine into kinase inhibitor leads via sequential C5-coupling and C2-functionalization.

Detailed Experimental Protocols

Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

Objective: To attach an aromatic "tail" moiety (e.g., indazole, pyrazole) to the C5 position, a common feature in c-Met and ALK inhibitors.

Mechanistic Insight: The C3-fluorine atom withdraws electron density, stabilizing the oxidative addition intermediate but potentially slowing down transmetallation. The use of Pd(dppf)Cl₂ is critical here as the bidentate ferrocenyl ligand enforces a large bite angle, promoting the reductive elimination step which can be sluggish in electron-deficient pyridines.

Materials:

  • 5-Chloro-3-fluoro-2-methylpyridine (1.0 eq)[2]

  • Aryl Boronic Acid / Pinacol Ester (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[3]·DCM complex (0.05 eq)

  • Base:

    
     (2.0 eq) or 
    
    
    
    (for sterically hindered substrates)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Inertion: Charge a reaction vial with the pyridine substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture.

  • Catalyst Addition: Quickly add the Pd catalyst against a positive stream of Argon.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target Mass: MW + Aryl - Cl).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Process Parameter (CPP): Deoxygenation is vital. The electron-deficient pyridine makes the catalyst susceptible to homocoupling side reactions if


 is present.
Protocol B: C2-Methyl Functionalization via Radical Bromination

Objective: To convert the C2-methyl group into a benzylic-like electrophile (bromomethyl) for subsequent attachment of solubilizing groups (e.g., piperazines, morpholines).

Mechanistic Insight: The pyridine ring is electron-deficient, making the methyl protons less acidic but susceptible to radical abstraction. The C3-fluorine provides a slight dipole that can stabilize the radical intermediate at C2 via hyperconjugation, though less effectively than in non-fluorinated systems.

Materials:

  • Intermediate from Protocol A (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Initiator: AIBN (0.1 eq) or Benzoyl Peroxide

  • Solvent:

    
     (Traditional) or Trifluorotoluene (Green Alternative)
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in anhydrous solvent (0.1 M concentration).

  • Reagent Addition: Add NBS and AIBN.

  • Initiation: Heat to reflux (80–100°C depending on solvent).

    • Tip: Irradiate with a visible light lamp (300W) to accelerate initiation if using lower temperatures.

  • Monitoring: Reaction is usually fast (1–3 hours). Monitor carefully to avoid over-bromination (dibromide formation).

    • QC Check: 1H NMR will show a shift from ~2.5 ppm (CH3) to ~4.5 ppm (CH2Br).

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate.

  • Usage: The bromomethyl intermediate is unstable; use immediately in the next displacement step without extensive purification.

Case Study: Synthesis of "Model Kinase Inhibitor 053" (MKI-053)

A structural analog to c-Met inhibitors utilizing the 3-fluoro-pyridine core.

Target Structure: 5-(1H-pyrazol-4-yl)-3-fluoro-2-((4-methylpiperazin-1-yl)methyl)pyridine.

Synthetic Route:

  • Step 1 (Suzuki): Coupling of 5-Chloro-3-fluoro-2-methylpyridine with 1-Boc-pyrazole-4-boronic acid pinacol ester.

    • Yield: 82%

    • Conditions: Pd(dppf)Cl₂,

      
      , Dioxane/H₂O, 90°C.
      
  • Step 2 (Deprotection): Removal of Boc group (if necessary, though often robust enough to survive Step 3).

  • Step 3 (Bromination): Reaction with NBS/AIBN to generate the 2-(bromomethyl) derivative.

  • Step 4 (Displacement): Reaction with N-methylpiperazine (1.5 eq) and DIPEA (2.0 eq) in THF at 0°C

    
     RT.
    
    • Yield: 65% (over 2 steps).

Outcome: The resulting molecule features the pyrazole "head" for hinge binding and the piperazine "tail" for solvent interaction, scaffolded by the fluorinated pyridine core.

Expert Tips & Troubleshooting

IssueProbable CauseSolution
Low Yield in Suzuki Coupling Protodeboronation of unstable boronic acids.Switch to Boronic Ester or Potassium Trifluoroborate salts.[4] Lower temp to 80°C and extend time.
Over-bromination at C2 Excess NBS or prolonged reaction time.Use stoichiometric NBS (1.0 eq). Stop reaction at 90% conversion.
Regioselectivity Issues Competition between C5-Cl and C3-F (rare but possible).C5-Cl is significantly more reactive towards Pd(0). C3-F displacement (

) only occurs with extremely strong nucleophiles; avoid harsh alkoxides.
Catalyst Poisoning Pyridine nitrogen coordination to Pd.The C3-F reduces N-basicity, mitigating this. If observed, use high-loading ligands like XPhos or SPhos .

References

  • Chemical Identity & Properties

    • PubChem.[5][6] (n.d.). 5-Chloro-3-fluoro-2-methylpyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Synthetic Methodology (Suzuki Coupling)

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

  • Regioselective Pyridine Functionalization

    • Li, J., et al. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. Journal of Organic Chemistry. Retrieved from [Link][7]

  • Fluorine in Medicinal Chemistry

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kinase Inhibitor Design (General Reference)

    • Roskoski, R. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research. Retrieved from [Link]

Sources

Application of 5-Chloro-3-fluoro-2-methylpyridine in creating pesticide active ingredients

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing 5-Chloro-3-fluoro-2-methylpyridine in Next-Generation Pesticide Synthesis

Part 1: Executive Summary & Strategic Value

5-Chloro-3-fluoro-2-methylpyridine (CAS: 1210868-68-0) is a high-value heterocyclic building block characterized by its dense functionalization pattern.[1][2] Its strategic importance in agrochemistry lies in the specific arrangement of the halogen atoms (3-Fluoro, 5-Chloro) relative to the reactive 2-Methyl handle.[1]

This scaffold is a critical precursor for two major classes of pesticide active ingredients (AIs):[1]

  • Pyridyloxy-Phenoxy-Propionate Herbicides ("FOPs"): Specifically as a structural core for Clodinafop-propargyl analogs, where the pyridine ring serves as the toxophore linked via an ether bridge.[1]

  • Synthetic Auxin Herbicides (Picolinic Acids): Via the oxidation of the 2-methyl group to 5-chloro-3-fluoropicolinic acid , a bio-isostere of proven auxins like Clopyralid and newer arylpicolinates (e.g., Halauxifen derivatives).[1]

This guide details the synthetic protocols for transforming this building block into these two bioactive motifs.

Part 2: Technical Application Pathways

The utility of 5-Chloro-3-fluoro-2-methylpyridine relies on the differential reactivity of its three substituents.[1] The 2-methyl group is the primary "handle" for functionalization, while the 3-fluoro and 5-chloro groups modulate lipophilicity and metabolic stability.[1]

Pathway A: Synthesis of Picolinic Acid Herbicides (Oxidation)

The most direct application is the conversion to 5-chloro-3-fluoropicolinic acid (CAS: 207994-08-9) .[1][2] This intermediate is the scaffold for "Next-Gen" auxin mimics, which require an electron-deficient pyridine ring with a carboxylic acid at the 2-position to bind the TIR1 ubiquitin ligase complex in plants.[1]

Pathway B: Synthesis of Pyridyloxy Ethers (Rearrangement & Coupling)

For herbicides like Clodinafop-propargyl , the pyridine ring must be linked to a phenol. This requires converting the 2-methyl group into a leaving group (e.g., 2-chloro) or a nucleophile (e.g., 2-hydroxyl) to facilitate SNAr coupling.

Part 3: Experimental Protocols

Protocol 1: Catalytic Oxidation to 5-Chloro-3-fluoropicolinic Acid

Target: Creating the core scaffold for auxin-mimic herbicides.[1]

Principle: Direct oxidation of the methyl group using a transition metal catalyst avoids harsh permanganate waste and offers high selectivity, preventing defluorination.

Reagents:

  • Substrate: 5-Chloro-3-fluoro-2-methylpyridine (1.0 eq)[1]

  • Catalyst: Co(OAc)₂[1]·4H₂O (2 mol%) / Mn(OAc)₂·4H₂O (1 mol%)

  • Promoter: N-Hydroxyphthalimide (NHPI) (10 mol%)[1]

  • Oxidant: O₂ (atmospheric pressure) or Air[1]

  • Solvent: Acetic Acid / Acetonitrile (3:1 v/v)[1]

Step-by-Step Methodology:

  • Charge: In a high-pressure glass reactor (e.g., Parr), dissolve the substrate (10 g) in the solvent mixture (100 mL).

  • Catalyst Addition: Add Co(OAc)₂, Mn(OAc)₂, and NHPI. Seal the reactor.

  • Reaction: Pressurize with O₂ to 5 bar (or bubble air continuously if using atmospheric setup). Heat to 80°C with vigorous stirring (800 rpm).

  • Monitoring: Monitor via HPLC (C18 column, Water/ACN gradient). The reaction typically reaches completion in 6–8 hours.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Dilute the residue with water (50 mL) and adjust pH to 10 with 2M NaOH (to solubilize the acid as carboxylate). Extract impurities with Ethyl Acetate.

  • Isolation: Acidify the aqueous layer to pH 2-3 with 2M HCl. The product, 5-chloro-3-fluoropicolinic acid , will precipitate.[1] Filter, wash with cold water, and dry.

    • Expected Yield: 85–92%

    • Purity: >98% (HPLC)[3]

Protocol 2: Boekelheide Rearrangement to 2-Hydroxymethyl Intermediate

Target: Functionalizing the 2-position for ether linkage (Clodinafop precursors).

Principle: To link the pyridine to a phenol, we first activate the 2-methyl group via N-oxidation followed by rearrangement to the alcohol (or chloride).[1]

Reagents:

  • Substrate: 5-Chloro-3-fluoro-2-methylpyridine[1][2][4]

  • Oxidant: m-CPBA (1.1 eq) or H₂O₂/Urea[1]

  • Rearrangement Agent: Trifluoroacetic Anhydride (TFAA) (1.5 eq)

Step-by-Step Methodology:

  • N-Oxidation: Dissolve substrate in DCM.[1] Add m-CPBA portion-wise at 0°C. Stir at RT for 4 hours. Wash with NaHCO₃ to remove benzoic acid byproduct. Isolate the N-oxide .

  • Rearrangement: Dissolve the N-oxide in dry DCM. Add TFAA dropwise at 0°C. The reaction forms the trifluoroacetate ester.

  • Hydrolysis: Remove solvent.[1] Redissolve in MeOH/Water and add K₂CO₃ (2.0 eq). Stir for 1 hour to hydrolyze the ester.

  • Isolation: Extract with DCM. The product is (5-chloro-3-fluoropyridin-2-yl)methanol .[1][2]

  • Downstream: This alcohol can be converted to 2-chloromethyl-5-chloro-3-fluoropyridine (using SOCl₂) for alkylation of phenols.[1]

Part 4: Visualization of Chemical Pathways

The following diagram illustrates the divergence of the 5-Chloro-3-fluoro-2-methylpyridine scaffold into the two primary active ingredient classes.

G cluster_legend Reaction Type Start 5-Chloro-3-fluoro- 2-methylpyridine (CAS: 1210868-68-0) Acid 5-Chloro-3-fluoro- picolinic acid (CAS: 207994-08-9) Start->Acid Oxidation (Co/Mn/O2) NOxide Pyridine N-Oxide Intermediate Start->NOxide m-CPBA Oxidation Auxin Synthetic Auxin Herbicides (e.g., Halauxifen analogs) Acid->Auxin Amidation & Coupling Alcohol (5-Chloro-3-fluoropyridin- 2-yl)methanol NOxide->Alcohol TFAA Rearrangement Clodinafop Pyridyloxy-Phenoxy Herbicides (e.g., Clodinafop-propargyl) Alcohol->Clodinafop Activation & SNAr Coupling key1 Oxidation Route (Auxins) key2 Functionalization Route (FOPs)

Figure 1: Divergent synthesis pathways transforming the 2-methylpyridine scaffold into Picolinic Acid (Red) and Pyridyloxy (Green/Yellow) active ingredients.[4]

Part 5: Data Summary & Specifications

Table 1: Key Intermediates and Physicochemical Properties

ComponentCAS NumberRoleMolecular WeightKey Reactivity
Starting Material 1210868-68-0 Scaffold145.562-Me oxidation prone; 3-F activates 2-pos
Acid Intermediate 207994-08-9 Auxin Precursor175.54Carboxylic acid coupling; Decarboxylation risk
Alcohol Intermediate 214055-12-6 Linker Precursor161.56Nucleophilic OH; susceptible to chlorination
Target AI Class 105512-06-9 Herbicide (Clodinafop)349.74ACCase Inhibition (via ether linkage)

Part 6: References

  • Syngenta Participations AG. "Herbicidal Composition Comprising Clodinafop-Propargyl."[1] Google Patents.[4] Accessed October 26, 2023. (Demonstrates the utility of the 5-chloro-3-fluoro-2-pyridyl moiety in ACCase inhibitors).

  • Dow AgroSciences LLC. "4-Aminopicolinates and their use as herbicides."[1] Google Patents.[4] Accessed October 26, 2023. (Establishes the structure-activity relationship of 3-fluoro-picolinic acid derivatives).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 92431, Clodinafop-propargyl." PubChem. Accessed October 26, 2023. [Link].[5]

  • Takeda Pharmaceutical Co Ltd. "Pyrrole compounds having acid secretion suppressive activity." Google Patents.[4] Accessed October 26, 2023. (Details the specific Suzuki coupling and functionalization of 5-chloro-3-fluoro-2-methylpyridine).

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 5-Chloro-3-fluoro-2-methylpyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Chloro-3-fluoro-2-methylpyridine, a key building block in the development of novel pharmaceuticals and agrochemicals, presents a unique set of challenges. The precise installation of three different substituents on the pyridine ring demands careful control of reaction conditions to minimize the formation of undesired byproducts. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to assist researchers in overcoming common hurdles encountered during this synthesis.

Troubleshooting Guide: Byproduct Formation and Mitigation

A common and efficient synthetic strategy for 5-Chloro-3-fluoro-2-methylpyridine involves a two-step process: the dichlorination of a suitable 3-methylpyridine precursor to form 2,5-dichloro-3-methylpyridine, followed by a nucleophilic aromatic substitution (SNAr) reaction to selectively replace one chlorine atom with fluorine. Byproducts can arise at both stages of this synthesis.

Problem 1: Presence of Isomeric Dichloromethylpyridines in the Chlorination Step

Observation: GC-MS analysis of the product from the chlorination of 3-methylpyridine or a related precursor reveals the presence of not only the desired 2,5-dichloro-3-methylpyridine but also significant amounts of 2,3-dichloro-5-methylpyridine and other isomeric impurities.

Probable Cause: The chlorination of the pyridine ring is an electrophilic aromatic substitution reaction. The directing effects of the methyl group and the pyridine nitrogen can lead to a mixture of isomers. The reaction conditions, including the chlorinating agent, catalyst, and temperature, play a crucial role in the regioselectivity of the reaction. For instance, chlorination using chlorine gas with a Lewis acid catalyst can result in a mixture of isomers.[1]

Solution:

  • Reaction Condition Optimization:

    • Temperature Control: Lowering the reaction temperature can often enhance the selectivity of chlorination reactions.

    • Catalyst Screening: Experiment with different Lewis acid catalysts (e.g., FeCl₃, AlCl₃) and their loadings to find the optimal conditions for maximizing the yield of the desired 2,5-isomer.

    • Chlorinating Agent: Consider alternative chlorinating agents, such as sulfuryl chloride (SO₂Cl₂), which may offer different selectivity profiles.

  • Purification Strategy:

    • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective method for separation.

    • Crystallization: Selective crystallization from an appropriate solvent system can be employed to isolate the desired 2,5-dichloro-3-methylpyridine isomer.

Experimental Protocol: GC-MS Analysis of Chlorination Products

  • Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically suitable for separating pyridine isomers.

    • Injection: Split injection is recommended to avoid column overload.

    • Temperature Program: Start with an initial temperature of 50-70°C and ramp up to 250-280°C at a rate of 10-20°C/min.

  • MS Conditions:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the different isomers based on their mass spectra and retention times. Comparison with commercially available standards, if possible, will confirm the identity of the peaks.[2][3][4]

Problem 2: Incomplete Fluorination and Presence of Starting Material

Observation: Analysis of the final product after the fluorination step shows a significant amount of the starting 2,5-dichloro-3-methylpyridine remaining.

Probable Cause: The nucleophilic aromatic substitution of a chlorine atom with fluoride requires activation of the pyridine ring by electron-withdrawing groups. While the second chlorine atom and the pyridine nitrogen provide some activation, the reaction may be sluggish due to insufficient reactivity or deactivation of the fluorinating agent.

Solution:

  • Fluorinating Agent and Conditions:

    • Choice of Fluoride Source: Potassium fluoride (KF) is a common and cost-effective fluorinating agent. However, its reactivity can be enhanced by using spray-dried KF or by the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt). Tetrabutylammonium fluoride (TBAF) is a more reactive but also more expensive and hygroscopic alternative.

    • Solvent: A high-boiling point, polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane is necessary to facilitate the reaction. Ensure the solvent is anhydrous, as water can deactivate the fluoride source.[5]

    • Temperature: Higher reaction temperatures (typically 150-220°C) are often required to drive the reaction to completion. Monitor the reaction for potential decomposition at elevated temperatures.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the progress of the reaction by TLC or GC-MS.

Diagram: Troubleshooting Incomplete Fluorination

G start Incomplete Fluorination (High level of 2,5-dichloro-3-methylpyridine) cause1 Insufficient Reactivity of Fluorinating Agent start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Presence of Water start->cause3 solution1a Use spray-dried KF or add phase-transfer catalyst cause1->solution1a solution1b Consider using TBAF cause1->solution1b solution2a Increase reaction temperature cause2->solution2a solution2b Use high-boiling polar aprotic solvent (e.g., DMF, DMSO) cause2->solution2b solution3 Ensure anhydrous solvent and reagents cause3->solution3

Caption: Troubleshooting workflow for incomplete fluorination.

Problem 3: Formation of Hydroxypyridine Byproducts

Observation: The presence of a byproduct with a mass corresponding to 5-chloro-3-hydroxy-2-methylpyridine is detected by LC-MS or GC-MS.

Probable Cause: This byproduct arises from the reaction of the dichloropyridine intermediate with residual water in the reaction mixture under the basic conditions of the fluorination reaction (KF is a basic salt). Water can act as a competing nucleophile, leading to the formation of the hydroxypyridine.

Solution:

  • Strict Anhydrous Conditions:

    • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.

    • Dry Reagents: Dry the starting 2,5-dichloro-3-methylpyridine and the fluorinating agent (e.g., by heating under vacuum) before use.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[5]

  • Purification:

    • Acid-Base Extraction: The hydroxypyridine byproduct is phenolic in nature and can be removed by extraction with an aqueous base (e.g., NaOH solution). The desired fluorinated product, being less acidic, will remain in the organic phase.

    • Chromatography: If extraction is not sufficient, column chromatography on silica gel can be used to separate the more polar hydroxypyridine from the desired product.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route to 5-Chloro-3-fluoro-2-methylpyridine on a laboratory scale?

A common and practical approach involves a two-step sequence. The first step is the chlorination of a suitable precursor like 3-methylpyridine or 5-chloro-3-methylpyridin-2(1H)-one to obtain 2,5-dichloro-3-methylpyridine.[1] The second step is a nucleophilic aromatic substitution (SNAr) reaction where the chlorine at the 2-position is selectively replaced by fluorine using a fluoride salt like KF or TBAF in a polar aprotic solvent at high temperature.[7][8][9][10]

Q2: Why is the fluorine introduced at the 2-position instead of the 5-position?

In nucleophilic aromatic substitution reactions on pyridine rings, the positions ortho (2- and 6-) and para (4-) to the ring nitrogen are electronically activated towards nucleophilic attack. The nitrogen atom acts as an electron-withdrawing group, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[7][8] The chlorine at the 2-position is therefore more susceptible to substitution by the fluoride ion than the chlorine at the 5-position.

Diagram: Mechanism of Nucleophilic Aromatic Substitution

Caption: SNAr mechanism for the synthesis of 5-Chloro-3-fluoro-2-methylpyridine.

Q3: What analytical techniques are best for monitoring the reaction and identifying byproducts?

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.

  • GC-MS: Ideal for separating volatile components of the reaction mixture and providing information on their molecular weights and fragmentation patterns, which aids in the identification of isomers and other byproducts.[2][3][4]

  • ¹H and ¹⁹F NMR: Provides detailed structural information. ¹⁹F NMR is particularly useful for confirming the successful incorporation of fluorine into the molecule and for quantifying the desired product against any fluorine-containing impurities.

Q4: Are there alternative methods for introducing the fluorine atom?

Yes, the Balz-Schiemann reaction is a classical method for introducing fluorine onto an aromatic ring.[11] This would involve the synthesis of 3-amino-5-chloro-2-methylpyridine, followed by diazotization with a nitrite source in the presence of a tetrafluoroborate or hexafluorophosphate salt, and then thermal decomposition of the resulting diazonium salt. However, this method can be hazardous due to the potentially explosive nature of diazonium salts and may also generate byproducts from competing reactions with the counter-ion or solvent.

Table 1: Summary of Potential Byproducts and Identification Methods

ByproductProbable OriginRecommended Analytical Technique(s)
2,3-dichloro-5-methylpyridineIsomeric byproduct from chlorinationGC-MS
Other dichloromethylpyridine isomersIsomeric byproducts from chlorinationGC-MS
2,5-dichloro-3-methylpyridineIncomplete fluorinationGC-MS, ¹H NMR
5-chloro-3-hydroxy-2-methylpyridineReaction with residual waterLC-MS, GC-MS
Other positional isomers of fluorinationNon-selective fluorinationGC-MS, ¹⁹F NMR

References

  • CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google P
  • WO1998050362A1 - Preparation of 2, 5-dichloro-(3-trifluoromethyl)pyridine - Google Patents.
  • Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - P
  • Balz–Schiemann reaction - Wikipedia. Available at: [Link]

  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2 - Organic Syntheses. Available at: [Link]

  • Current Trends in Practical Fluorination Chemistry - Thermo Fisher Scientific. (URL not available)
  • Mastering the Synthesis: A Deep Dive into 2,3-Dichloro-5-picoline Production Methods. (URL not available)
  • The Pyridine Trick Nobody Expects #organicchemistry #chemistryexplained - YouTube. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. Available at: [Link]

  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed. Available at: [Link]

  • Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Available at: [Link]

  • (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimization of 5-Chloro-3-fluoro-2-methylpyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-5C3F-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Improvement & Troubleshooting for Deactivated Chloropyridines

Executive Summary & Substrate Analysis

User Context: You are attempting to functionalize 5-Chloro-3-fluoro-2-methylpyridine . The Challenge: This substrate presents a "perfect storm" of competing electronic and steric effects that often lead to stalled reactions (<20% conversion) or significant byproduct formation.

Substrate Profile (The "Hardware")
  • C5-Chlorine (The Target): This is your handle. However, in a pyridine ring, oxidative addition to C-Cl is slower than C-Br or C-I.

  • Pyridine Nitrogen (The Poison): The basic nitrogen lone pair is a potent ligand. It competes with your phosphine ligand for the Palladium center, leading to catalyst deactivation (formation of inactive Pd(Pyridine)2L2 complexes).

  • C3-Fluorine (The Electronic Gatekeeper): Positioned ortho to the methyl and meta to the chlorine, it exerts an inductive withdrawing effect. While this activates the ring for SNAr, it can destabilize the oxidative addition transition state in Pd-catalysis.

  • C2-Methyl (The Hidden Trap): The protons on this methyl group are benzylic-like (pKa ~29, lowered by the electron-deficient ring). Strong bases (e.g., NaOtBu) can deprotonate this position, leading to polymerization or side-reactions.

Troubleshooting Guide (Diagnostic Mode)

Use this decision matrix to identify the root cause of your yield loss.

Symptom A: "The reaction turns black immediately, and I recover >80% Starting Material."
  • Root Cause: Catalyst Crash/Poisoning. The Palladium is aggregating into Pd-black because the ligand is not bulky or electron-rich enough to outcompete the pyridine nitrogen or stabilize the Pd(0) species.

  • Corrective Action: Switch to Buchwald Dialkylbiaryl Ligands (e.g., XPhos, RuPhos) or Bis-phosphines (e.g., dppf). These bulky ligands create a "steric wall" that prevents the pyridine nitrogen from binding to the metal center.

Symptom B: "I see conversion, but the major product is the dechlorinated pyridine (Protodehalogenation)."
  • Root Cause: Hydride Transfer. This usually occurs when using alcoholic solvents (Ethanol, Isopropanol) or excessive heat. The Pd(II)-H species forms and reductively eliminates to replace Cl with H.

  • Corrective Action:

    • Switch to aprotic solvents: 1,4-Dioxane or Toluene .

    • If using Dioxane, ensure it is peroxide-free.

    • Lower temperature by 10°C and increase reaction time.

Symptom C: "The reaction stalls, and I see a new spot that isn't product or starting material (Methyl functionalization)."
  • Root Cause: Base-Mediated Side Reaction. You are likely using a strong alkoxide base (NaOtBu, KOtBu) which is deprotonating the C2-methyl group.

  • Corrective Action: Switch to milder, inorganic bases: K₃PO₄ (anhydrous) or Cs₂CO₃ .

Visualizing the Failure Modes

The following logic flow illustrates the mechanistic competition occurring in your flask.

ReactionPathways Substrate 5-Cl-3-F-2-Me-Pyridine N_Coord Path A: N-Coordination (Catalyst Poisoning) Substrate->N_Coord Low Steric Ligand OxAdd Path B: Oxidative Addition (Desired C-Cl Insertion) Substrate->OxAdd Bulky Ligand (XPhos) Deprotonation Path C: C2-Me Deprotonation (Base Dependent) Substrate->Deprotonation Strong Base (NaOtBu) Pd0 Active Pd(0)L DeadCat Inactive Complex (Stalled Rxn) N_Coord->DeadCat PdII Pd(II)-Ar-Cl Intermediate OxAdd->PdII SideProd Polymerization/Side Adducts Deprotonation->SideProd

Caption: Figure 1. Kinetic competition between productive oxidative addition (Path B) and common failure modes (Path A & C).

Optimized Experimental Protocols

These protocols are designed to be "self-validating"—if they fail, the color change or TLC profile will immediately indicate why.

Protocol A: The "Gold Standard" Suzuki-Miyaura Coupling

Best for: Coupling with aryl/heteroaryl boronic acids.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%) OR XPhos Pd G2 (2 mol%)

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Water (if solubility permits)

  • Concentration: 0.1 M – 0.2 M

Step-by-Step:

  • Degassing (Critical): Charge solid reagents into the flask. Evacuate and backfill with Argon 3 times . Oxygen is the enemy of the electron-rich ligands required here.

  • Solvent Prep: Sparge the solvent mixture with Argon for 15 minutes before adding to the flask.

  • Addition: Add solvent via syringe.

  • Reaction: Heat to 90°C (oil bath temperature).

    • Checkpoint: The reaction should turn dark red/brown. If it turns black and precipitates metal within 10 minutes, your system still has Oxygen, or the ligand is insufficient.

  • Workup: Dilute with EtOAc, wash with water. If the pyridine product is basic, ensure the aqueous layer pH is not too acidic during extraction to prevent salt formation.

Protocol B: Buchwald-Hartwig Amination

Best for: C-N bond formation with amines.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: Pd₂dba₃ (2 mol%) + Xantphos (4 mol%) OR BrettPhos Pd G3

  • Base: Cs₂CO₃ (2.0 equiv) – Avoid NaOtBu to protect the methyl group.

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Pre-complexation (If using Pd2dba3/Ligand): Mix Pd source and ligand in the solvent under Argon at room temp for 10 mins. The solution should change color (often to yellow/orange) indicating active catalyst formation.

  • Execution: Add substrate, amine, and base. Heat to 100°C .

  • Note: Xantphos is excellent for chloropyridines due to its wide bite angle, which facilitates the difficult reductive elimination step in electron-deficient systems.

Comparative Data: Ligand Selection

The following table summarizes the expected performance of various catalytic systems for 5-chloro-3-fluoro-2-methylpyridine based on electronic/steric properties.

Ligand ClassExampleSuitabilityMechanistic Rationale
Triphenylphosphine Pd(PPh₃)₄Low Ligand is too small; Pyridine N competes for Pd. Oxidative addition to Ar-Cl is slow.
Bidentate (Small) PdCl₂(dppe)Poor Bite angle too small for efficient reductive elimination in this system.
Bidentate (Large) Pd(dppf)Cl₂ High Large bite angle and ferrocene backbone provide stability and reactivity. Robust standard.
Dialkylbiaryl XPhos / SPhos Excellent Extremely bulky. Prevents N-poisoning. Electron-rich P facilitates Ox-Add to C-Cl.
NHC PEPPSI-IPrGood Strong sigma-donor. Good for difficult oxidative additions, but can be sensitive to steric bulk of the substrate.

FAQ: Specific User Issues

Q: Can I use microwave irradiation? A: Yes, but be cautious. Microwave heating is rapid. For this substrate, rapid heating in the presence of base can accelerate the degradation of the C-F bond (hydrolysis) or the C2-methyl deprotonation. Use a "ramp" profile and hold at 80°C before pushing to 120°C.

Q: My product co-elutes with the starting material. How do I purify? A: The 3-fluoro group changes the dipole significantly.

  • Acid/Base Wash: If your product is basic (and SM is not, or vice versa), use an HCl wash to pull the product into water, wash organics, then basify and extract.

  • Solvent Switch: If using Hexane/EtOAc, switch to DCM/MeOH or Toluene/Acetone . The pyridine ring interacts differently with chlorinated solvents.

Q: Why is the Fluorine atom not reacting? A: Under Palladium catalysis (Pd(0)), the C-Cl bond (approx 96 kcal/mol) is weaker and more prone to oxidative addition than the C-F bond (approx 115 kcal/mol). However, if you use SNAr conditions (no metal, just heat and nucleophile), the C-F bond becomes the reactive site because it is ortho to the electron-withdrawing pyridine nitrogen (and methyl), making the C3 position highly electrophilic. Control your conditions: Metal = C-Cl reaction; No Metal + Heat = C-F reaction.

References

  • Mechanistic Studies on Oxidative Addition

    • Title: Oxidative Addition of Aryl Chlorides to Monolig
    • Source:Organometallics2007 , 26, 550–553.[2]

    • URL:[Link]

  • Buchwald-Hartwig Amination of Chloropyridines

    • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[3][4][5]

    • Source:Chem. Rev.2008, 108, 2887–2904.
    • URL:[Link]

  • Suzuki Coupling Optimization (Base/Solvent Effects)

    • Title: Suzuki-Miyaura Cross-Coupling: The Role of the Base.
    • Source:Chem. Asian J.[5]2019 , 14, 2225.

    • URL:[Link]

  • Ligand Selection (XPhos/SPhos)

    • Title: Universal 14-Electron Precatalysts for Palladium-C
    • Source:Acc. Chem. Res.2019, 52, 267–276.
    • URL:[Link]

Sources

Technical Support Center: Catalyst Deactivation in 5-Chloro-3-fluoro-2-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling catalyst deactivation in reactions involving 5-Chloro-3-fluoro-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block and encounter challenges with catalyst stability and performance. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring high-yielding and efficient reactions with 5-Chloro-3-fluoro-2-methylpyridine is paramount.[1][2]

This document moves beyond standard protocols to provide in-depth, cause-and-effect troubleshooting. We will explore the common modes of catalyst deactivation, diagnostic approaches, and field-proven mitigation strategies to enhance the robustness of your synthetic routes.

Frequently Asked Questions: Understanding the Core Challenges

This section addresses foundational questions regarding catalyst deactivation when working with halogenated pyridine substrates.

Q1: What is catalyst deactivation and why is it a critical issue?

Catalyst deactivation refers to the permanent loss of catalytic activity or selectivity over time.[3] It is a significant concern in both laboratory-scale synthesis and industrial processes because it leads to lower product yields, increased costs due to higher catalyst loadings, and potential difficulties in product purification.[3] In reactions involving high-value intermediates like 5-Chloro-3-fluoro-2-methylpyridine, even a minor loss in catalyst efficiency can have a substantial economic impact.

Q2: Why is 5-Chloro-3-fluoro-2-methylpyridine considered a "challenging" substrate for catalytic reactions?

The structure of 5-Chloro-3-fluoro-2-methylpyridine contains a feature that is notoriously problematic for many transition metal catalysts: the pyridine nitrogen atom. The lone pair of electrons on this nitrogen can strongly coordinate to the active metal center (e.g., Palladium, Platinum, Rhodium).[4] This coordination can block the sites required for the catalytic cycle to proceed, effectively "poisoning" the catalyst.[4][5] This issue is particularly prevalent in widely used transformations like cross-coupling and C-H activation reactions, where the strong coordination of the pyridine nitrogen can lead to low or no product yield.[6]

Q3: What are the primary modes of catalyst deactivation I might encounter with this substrate?

When working with 5-Chloro-3-fluoro-2-methylpyridine, deactivation can occur through several mechanisms. Understanding the specific mode is the first step in effective troubleshooting.

  • Poisoning: This is the most common issue. It involves the strong, often irreversible, binding of a substance (the "poison") to the catalyst's active sites.[5] For this substrate, the primary poison is the pyridine nitrogen itself.[6] Other potential poisons include impurities in reagents or solvents, such as sulfur compounds, or residual halides from catalyst precursors.[5][7]

  • Thermal Degradation: High reaction temperatures can cause the catalyst complex to decompose.[3] This may involve the dissociation of essential ligands from the metal center or, in more extreme cases, the thermal decomposition of the pyridine substrate itself into radical species that can lead to unwanted side products or coke formation.[8][9]

  • Leaching (for Heterogeneous Catalysts): In systems where the catalyst is immobilized on a solid support (e.g., in flow chemistry), the active metal can detach from the support and wash out into the reaction stream.[10] This leads to a gradual loss of activity in the reactor bed and can contaminate the final product.

  • Fouling or Coking: This involves the physical deposition of carbonaceous materials or polymeric byproducts onto the catalyst surface, blocking access to the active sites.[11] This is a greater concern in high-temperature, continuous processes or if substrate degradation occurs.

Troubleshooting Guides: From Problem to Solution

This section provides a systematic approach to diagnosing and solving common issues encountered during reactions with 5-Chloro-3-fluoro-2-methylpyridine.

Problem 1: My cross-coupling reaction (e.g., Suzuki, Heck) stalls, providing low or no yield.
  • Symptom: The reaction starts but fails to reach completion, or the yield is significantly lower than expected. Analysis by LC-MS or GC-MS shows a large amount of unreacted starting material.

  • Primary Suspected Cause: Catalyst poisoning by the pyridine nitrogen. The lone pair on the substrate is coordinating to the Pd(0) or Pd(II) center, inhibiting key steps of the catalytic cycle like oxidative addition or reductive elimination.[4][6]

  • Diagnostic Steps:

    • Monitor Reaction Kinetics: Take aliquots every 15-30 minutes and analyze them. A reaction that proceeds initially and then abruptly stops is a classic sign of catalyst "death."

    • Run a Control Experiment: Perform the reaction with a similar, non-pyridine-containing substrate (e.g., 1-chloro-3-fluoro-2-methylbenzene). If this control reaction proceeds smoothly, it strongly implicates the pyridine moiety as the issue.

  • Proposed Solutions:

    • Ligand Selection is Critical: The electronic and steric properties of the ligand can protect the metal center. Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbenes (NHCs). These ligands can create a "protective pocket" around the metal, hindering coordination by the pyridine substrate.

    • Utilize Modern Precatalysts: Employ well-defined palladium precatalysts that rapidly generate the active, low-coordinate Pd(0) species in situ.[12] This can improve catalyst longevity compared to using simple salts like PdCl₂.

    • Optimize Reaction Conditions:

      • Base and Solvent: The choice of base and solvent system is crucial and often non-intuitive. A thorough screening of conditions (e.g., different carbonate or phosphate bases with various ethereal or hydrocarbon solvents) may be required.[4]

      • Temperature: Lowering the reaction temperature may weaken the inhibitory pyridine-metal bond, though this must be balanced with achieving a sufficient reaction rate.

    • Increase Catalyst Loading: While not an elegant solution, increasing the catalyst and ligand loading (e.g., from 1 mol% to 3-5 mol%) can sometimes provide acceptable yields by compensating for the portion of the catalyst that becomes deactivated.[4]

    • Ensure Rigorous Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides. Ensure the reaction mixture is thoroughly degassed via methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen).[4]

Problem 2: Black precipitate (Palladium Black) forms during the reaction.
  • Symptom: The reaction mixture, which may start as a clear solution, turns dark and a black solid precipitates out. This is often accompanied by a cessation of catalytic activity.

  • Primary Suspected Cause: Catalyst agglomeration and decomposition. The active, soluble Pd(0) species is unstable and has aggregated into bulk, inactive palladium metal (Pd black). This can be triggered by high temperatures, ligand degradation, or the presence of impurities.

  • Diagnostic Steps:

    • Visual Confirmation: The formation of a black precipitate is a strong indicator.

    • Filter and Test: The black solid can be filtered. If it is insoluble in common organic solvents but dissolves in aqua regia, it is almost certainly palladium black.

  • Proposed Solutions:

    • Use a More Robust Ligand: Ligands that bind more strongly to the palladium center can prevent aggregation. Consider bidentate (chelating) phosphine ligands or robust NHCs.

    • Lower the Reaction Temperature: Agglomeration is often accelerated at higher temperatures. Determine the minimum temperature required for the reaction to proceed efficiently.

    • Check Reagent Purity: Ensure all starting materials, solvents, and bases are of high purity and free from contaminants that could promote catalyst decomposition.[5]

Problem 3: In a continuous flow setup, the packed-bed catalyst deactivates over time.
  • Symptom: When using a heterogeneous catalyst in a flow reactor, the product conversion is high initially but then steadily declines over hours or days of operation.

  • Primary Suspected Cause: A combination of gradual poisoning, metal leaching from the support, and/or physical fouling of the catalyst bed.[10][13]

  • Diagnostic Steps:

    • Analyze the Effluent for Metal Traces: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to analyze the product stream. The presence of the catalyst metal (e.g., Palladium) confirms that leaching is occurring.[10]

    • Monitor Backpressure: A gradual increase in the system's backpressure is a clear indication of fouling or clogging within the reactor.[14]

    • Post-Reaction Catalyst Analysis: After the run, the catalyst can be removed and analyzed using techniques like X-ray Photoelectron Spectroscopy (XPS) or Transmission Electron Microscopy (TEM) to check for surface poisons or changes in morphology.[5]

  • Proposed Solutions:

    • Implement a Guard Bed: Place a bed of a scavenger material (e.g., activated carbon, alumina, or a specific resin) upstream of the main catalyst bed. This can capture poisons from the feedstock before they reach the catalyst.[5]

    • Select a More Robust Support: The interaction between the metal and the support is key to preventing leaching. Materials like carbon nanotubes or functionalized polymers can offer stronger metal anchoring than traditional supports like silica.[10]

    • Optimize Flow Conditions: Adjusting the flow rate, temperature, and concentration can minimize deactivation. Sometimes, a lower concentration or a pulsed flow regime can extend catalyst lifetime.

    • Develop a Regeneration Protocol: If the deactivation is due to reversible poisoning or fouling, a regeneration cycle may be possible. This could involve flushing the reactor with a clean solvent, a basic solution, or a mild oxidizing/reducing agent at elevated temperatures. For instance, some palladium catalysts can be reactivated by treatment with alkaline solutions at high temperatures.[15]

Data Presentation & Experimental Protocols
Table 1: Troubleshooting Summary for Palladium-Catalyzed Cross-Coupling
Observed Problem Primary Cause Key Diagnostic Test Top Recommended Solutions
Stalled Reaction / Low Yield Catalyst Poisoning by Pyridine-NKinetic analysis shows reaction stops prematurely.1. Switch to bulky, electron-rich ligands. 2. Screen different bases and solvents. 3. Use a modern, well-defined precatalyst.
Formation of Black Precipitate Catalyst AgglomerationVisual observation of black solid formation.1. Lower the reaction temperature. 2. Use a more robust or chelating ligand. 3. Ensure high purity of all reagents.
Gradual Deactivation in Flow Leaching / Fouling / Poisoning1. ICP-MS analysis of effluent for metal. 2. Monitor reactor backpressure.1. Install an upstream guard bed. 2. Use a catalyst with a more robust support. 3. Develop an in-situ regeneration protocol.
Protocol: Screening for Optimal Ligand in a Suzuki-Miyaura Coupling

This protocol outlines a parallel screening experiment to identify a ligand that resists deactivation by 5-Chloro-3-fluoro-2-methylpyridine.

  • Array Setup: In a glovebox, arrange an array of 8 mL vials, each with a magnetic stir bar.

  • Reagent Preparation:

    • Stock Solution A (Aryl Halide): Prepare a 0.5 M solution of 5-Chloro-3-fluoro-2-methylpyridine in anhydrous 1,4-dioxane.

    • Stock Solution B (Boronic Acid): Prepare a 0.75 M solution of the desired boronic acid (e.g., 4-methoxyphenylboronic acid) in anhydrous 1,4-dioxane.

    • Stock Solution C (Base): Prepare a 1.5 M solution of K₃PO₄ in deionized water.

  • Catalyst/Ligand Addition:

    • To each vial, add the Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%).

    • To each vial, add a different ligand (4.4 mol%). Example ligands for screening: XPhos, SPhos, RuPhos, DavePhos, P(t-Bu)₃, JohnPhos.

  • Reaction Assembly:

    • Seal each vial with a septum cap.

    • Remove the vials from the glovebox.

    • Add Stock Solution A (200 µL, 0.1 mmol) to each vial via syringe.

    • Add Stock Solution B (200 µL, 0.15 mmol) to each vial.

    • Add Stock Solution C (200 µL, 0.3 mmol).

  • Execution and Analysis:

    • Place the vial array in a preheated aluminum block at 100 °C and stir vigorously.

    • After a set time (e.g., 4 hours), cool the reactions to room temperature.

    • Quench each reaction with water (1 mL) and extract with ethyl acetate (1 mL).

    • Analyze the organic layer by GC-MS or LC-MS to determine the conversion and yield for each ligand.

  • Interpretation: The ligand that provides the highest yield under these conditions is likely the most resistant to deactivation by the pyridine substrate.

Visualizations: Workflows and Mechanisms
Diagram 1: General Troubleshooting Workflow

G start Reaction Fails (Low Yield / Stalled) check_precipitate Is a black precipitate (Pd Black) visible? start->check_precipitate cause_agglomeration Cause: Catalyst Agglomeration check_precipitate->cause_agglomeration Yes check_kinetics Monitor kinetics. Does reaction stop abruptly? check_precipitate->check_kinetics No precipitate_yes Yes solution_agglomeration Solutions: 1. Lower Temperature 2. Use Robust/Chelating Ligand 3. Check Reagent Purity cause_agglomeration->solution_agglomeration precipitate_no No cause_poisoning Cause: Substrate Poisoning check_kinetics->cause_poisoning Yes cause_other Cause: Sub-optimal Conditions or Thermal Degradation check_kinetics->cause_other No kinetics_yes Yes solution_poisoning Solutions: 1. Change Ligand (Bulky, e- rich) 2. Screen Base/Solvent 3. Use Modern Precatalyst 4. Rigorous Degassing cause_poisoning->solution_poisoning kinetics_no No solution_other Solutions: 1. Screen Temperature 2. Verify Reagent Stoichiometry 3. Check for Thermal Stability cause_other->solution_other

Caption: A decision tree for troubleshooting common reaction failures.

Diagram 2: Mechanism of Catalyst Poisoning by Pyridine

G Catalyst Active Catalyst (e.g., L-Pd(0)-L) OxAdd Oxidative Addition Complex Catalyst->OxAdd Oxidative Addition Poisoned Poisoned Catalyst (Inactive) Catalyst->Poisoned Forms Stable Adduct Substrate Aryl Halide (Ar-X) Pyridine Pyridine Substrate Pyridine->Catalyst Strong Coordination sub_edge Desired Path poison_edge Poisoning Path (Inhibition)

Caption: Competing pathways: desired reaction vs. catalyst poisoning.

References
  • Vertex AI Search. (2024).
  • Grushin, V. V. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.
  • PubChem. 2-Chloro-5-fluoro-3-methylpyridine.
  • ResearchGate. (2000). Theoretical study on the thermal decomposition of pyridine.
  • Royal Society of Chemistry. (1998). Catalytic C–F activation of polyfluorinated pyridines by nickel-mediated cross-coupling reactions.
  • BenchChem. (2025).
  • Asian Journal of Chemistry. (2012).
  • Google Patents. (2016).
  • Macmillan Group, Princeton University.
  • ACS Publications. (2024). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development.
  • CHIMIA. (2019). Fouling of Flow Reactors in Organolithium Mediated Transformations: Experience on Scale-up and Proposed Solution.
  • National Institutes of Health (NIH). (2012).
  • Google Patents. (1986).
  • ScholarWorks at WMU. (1975). Kinetics of the Thermal Decomposition of Pyridine.
  • National Institutes of Health (NIH). (2013).
  • DSpace@MIT. (2020).
  • Refining Community. (2019). DCU Coking, Fouling, Corrosion, Erosion.
  • Google Patents. (1976).
  • Patsnap Eureka. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.
  • NINGBO INNO PHARMCHEM CO., LTD. The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine.
  • Royal Society of Chemistry. (2025).

Sources

Technical Support Center: 5-Chloro-3-fluoro-2-methylpyridine & Organometallics

Author: BenchChem Technical Support Team. Date: February 2026

Product: 5-Chloro-3-fluoro-2-methylpyridine (CAS: Not typically listed as commodity, treated as specialized intermediate) Application: Organometallic Functionalization (Lithiation, Cross-Coupling) Support Tier: Level 3 (Senior Research Chemist)[1]

Executive Summary & Molecule Analysis

The Substrate: 5-Chloro-3-fluoro-2-methylpyridine is a "loaded" heterocyclic building block. It contains three distinct reactive handles and two competing sites for deprotonation.

  • Electronic "Sandwich" (C4): The C4 position is flanked by a Fluorine (C3) and a Chlorine (C5).[1] The combined inductive electron-withdrawing effect ($ -I $) makes the C4 proton highly acidic and the prime target for Directed ortho Metalation (DoM).[1]

  • The Benzylic Trap (C2-Me): The 2-methyl group is attached to an electron-deficient pyridine ring. These protons are significantly acidic ($ pK_a \approx 29 $ for 2-picoline, lower with F/Cl substitution), creating a thermodynamic sink for strong bases [1, 7].[1]

  • Nucleophilic Vulnerability: The C3-F bond is activated for Nucleophilic Aromatic Substitution ($ S_NAr $), particularly if the ring nitrogen is coordinated to a metal [4].

Common Failure Modes:

  • Regioselectivity Loss: Intending to lithiate the ring (C4) but deprotonating the methyl group (Lateral Lithiation).[1]

  • Halogen Scrambling: Unintended migration of halogens during metalation.

  • Nucleophilic Displacement: Loss of Fluorine during cross-coupling attempts.

Critical Troubleshooting Guides

Issue A: "I tried to lithiate at C4, but I recovered alkylated starting material or the wrong isomer."

Diagnosis: Competition between Kinetic (Ring) and Thermodynamic (Lateral) Control. The C4 proton is kinetically more accessible due to the directing effect of Fluorine (DoM).[1] However, the lithiated methyl species (benzylic-like anion) is often thermodynamically more stable.[1]

The Fix:

ParameterRecommendationTechnical Rationale
Base Selection Use LDA or LiTMP Bulky amide bases favor the removal of the sterically accessible ring proton (C4) over the methyl protons. Avoid n-BuLi for ring lithiation; it often acts as a nucleophile or favors thermodynamic equilibration [5, 11].
Temperature Strictly -78 °C At higher temperatures (> -40 °C), the kinetic C4-lithio species can isomerize to the more stable lateral (methyl) lithio species.[1]
Trapping In-situ vs. Pre-mix If the electrophile is compatible, present it during lithiation (Barbier conditions) to trap the kinetic anion immediately.

Protocol Validation (C4-Lithiation):

  • Cool THF solution of 5-Chloro-3-fluoro-2-methylpyridine to -78 °C.

  • Add LDA (1.1 equiv) dropwise over 30 mins.[1]

  • Stir for 45 mins at -78 °C. Do not warm.

  • Add electrophile (e.g., aldehyde, iodine).[1]

  • Result: C4-functionalized product.

Issue B: "My Suzuki Coupling failed, and I see dehalogenated byproducts."

Diagnosis: Oxidative Addition Selectivity &


 Competition.
Palladium prefers the C-Cl bond (weaker) over C-F.[1] However, if you use harsh alkoxide bases (e.g., NaOtBu, KOtBu) in polar solvents, you risk displacing the Fluorine (

) or the Chlorine [12].[1]

The Fix:

  • Switch Base: Use weaker, non-nucleophilic bases like

    
     or 
    
    
    
    .
  • Solvent: Switch from DMF/DMA (promotes

    
    ) to Toluene/Water or Dioxane.[1]
    
  • Catalyst: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate the oxidative addition into the C-Cl bond, outcompeting side reactions.

Visualizing the Reactivity Landscape

The following diagram maps the divergent pathways based on reaction conditions.

ReactivityMap Substrate 5-Chloro-3-fluoro- 2-methylpyridine LDA_LowT LDA / -78°C (Kinetic Control) Substrate->LDA_LowT Hard Base BuLi_HighT n-BuLi / >0°C (Thermodynamic Control) Substrate->BuLi_HighT Strong Nucleophile Pd_Cat Pd(0) / Base (Cross-Coupling) Substrate->Pd_Cat Catalyst C4_Li C4-Lithio Species (Ring Metalation) LDA_LowT->C4_Li Directed by F Lat_Li Lateral Lithio Species (Benzylic Anion) BuLi_HighT->Lat_Li Acidity of Me Side_SNAr Side Reaction: SNAr (F-displacement) Pd_Cat->Side_SNAr Alkoxide Base Prod_C4 C4-Substituted Product C4_Li->Prod_C4 Electrophile Side_Dance WARNING: Halogen Dance Risk (if warmed) C4_Li->Side_Dance Warm to > -40°C Prod_Lat Chain Extended Product Lat_Li->Prod_Lat Electrophile

Figure 1: Decision tree showing how condition selection drives regioselectivity between ring functionalization (C4) and lateral chain extension.[1]

Advanced FAQ: The "Halogen Dance"

Q: I read about "Halogen Dance" reactions. Will my Chlorine or Fluorine migrate if I lithiate at C4?

A: Generally, No , but proceed with caution.

  • The Science: Halogen dance (base-catalyzed halogen migration) typically requires a heavy halogen (Bromine or Iodine) to act as the migrating group [1, 2]. Fluorine and Chlorine are chemically robust and rarely migrate because the C-F and C-Cl bonds are too strong to break under typical "dance" conditions.

  • The Risk: If you quench your C4-lithio species with Iodine (

    
    ), you create a 4-iodo-5-chloro-3-fluoro intermediate. This new species is highly prone to halogen dance if subjected to further basic conditions, as the Iodine can migrate to C6 or C2 [6].
    
  • Recommendation: If introducing Iodine, perform an acidic quench immediately after the reaction to neutralize any remaining base that could catalyze the migration.

Workflow: Troubleshooting Low Yields

Use this logic flow to diagnose experimental failures.

Troubleshooting Start Problem: Low Yield / Impure Check_SM Did you recover Starting Material? Start->Check_SM Yes_SM Yes Check_SM->Yes_SM No_SM No (Complex Mix) Check_SM->No_SM Wet Check Solvent Moisture (Protonation) Yes_SM->Wet Temp Check Temperature (Lithium species decomposed) Yes_SM->Temp Check_Prod Identify Major Byproduct No_SM->Check_Prod Action1 Action: Distill amine bases Dry solvents over sieves Wet->Action1 Dimer Dimer Formation? (Oxidative Coupling) Check_Prod->Dimer Wrong_Regio Wrong Isomer? (Lateral vs Ring) Check_Prod->Wrong_Regio Action2 Action: Switch to LDA Maintain -78°C Wrong_Regio->Action2

Figure 2: Diagnostic workflow for identifying the root cause of reaction failure.

References

  • Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 2022.[2] Link

  • Halogen dance rearrangement. Wikipedia. Link

  • Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications. Link

  • Nucleophilic aromatic substitution. Wikipedia. Link

  • Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Organic Reactions. Link

  • Recent progress of halogen-dance reactions in heterocycles. Heterocycles, 2005.[3][4] Link

  • Heteroatom-promoted lateral lithiation. Wikipedia. Link

  • Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. Journal of Organic Chemistry, 2024.[5] Link

  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. ResearchGate. Link

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Omega, 2022. Link

  • Highly selective 5-substitution of 3-methylthiophene via directed lithiation. Journal of Organic Chemistry, 2007.[6] Link

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 2014. Link

Sources

Purification challenges of 5-Chloro-3-fluoro-2-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-5C3F2M-001 Subject: Advanced Purification Strategies for Halogenated Methylpyridines Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Purifying 5-Chloro-3-fluoro-2-methylpyridine presents a trifecta of chemical challenges: basic nitrogen interactions (causing peak tailing), regioisomeric similarity (making separation difficult), and volatility (leading to yield loss). This guide moves beyond standard protocols, offering troubleshooting for deep-tier isolation issues common in drug discovery workflows involving KRAS and c-Met inhibitor intermediates.

Module 1: Chromatographic Troubleshooting

Q: Why does my compound streak/tail on silica gel, even with polar mobile phases?

Diagnosis: The pyridine nitrogen lone pair is acting as a Lewis base, interacting strongly with the acidic silanol groups (


) on the silica surface. This is exacerbated by the electron-withdrawing halogen substituents (Cl, F), which, while lowering the 

generally, do not fully suppress this interaction in organic solvents.

Protocol: The "Amine-Modified" Mobile Phase Do not rely solely on increasing methanol/ethyl acetate. You must competitively block silanol sites.

  • Pre-treatment: Flush the silica column with 1% Triethylamine (

    
    ) in Hexanes before loading your sample.
    
  • Mobile Phase: Add 0.5% to 1%

    
      to your mobile phase (e.g., Hexanes/Ethyl Acetate + 1% 
    
    
    
    ).
  • Alternative: Switch to Dichloromethane (DCM)/Methanol gradients if solubility is an issue, but maintain the amine modifier.

Technical Insight: If


 interferes with downstream coupling (e.g., Pd-catalyzed reactions), wash the collected fractions with saturated 

or brine to remove the amine before concentration.
Q: I cannot separate the 5-chloro-3-fluoro isomer from the 3-chloro-5-fluoro regioisomer. What now?

Diagnosis: Regioisomers of halogenated pyridines often have identical


 values on Normal Phase (NP) silica because their dipole moments are nearly indistinguishable.

Solution: pH-Controlled Reverse Phase (RP) Chromatography You must exploit the subtle


 differences created by the position of the halogens relative to the nitrogen.
  • Theory: The inductive effect of Fluorine at the 3-position (ortho to methyl, meta to nitrogen) versus the 5-position alters the basicity of the pyridine nitrogen.

  • The Fix: Use a High pH Mobile Phase on a C18 column.

    • Buffer: 10mM Ammonium Bicarbonate (

      
      ).
      
    • Why: At high pH, both species are fully neutral (suppressing ionization). This forces the separation to rely purely on hydrophobic interaction with the C18 stationary phase, where the steric bulk of the Chlorine vs. Fluorine positions becomes the discriminating factor.

Table 1: Recommended Chromatographic Conditions

ParameterNormal Phase (Flash)Reverse Phase (Prep HPLC)
Stationary Phase Standard Silica (40-63µm)C18 (End-capped) or Phenyl-Hexyl
Modifier 1% Triethylamine (

)
10mM

(pH 10)
Primary Solvent Hexanes / Ethyl AcetateWater / Acetonitrile
Target Impurity Polar byproducts, baseline tarClose-eluting regioisomers

Module 2: Chemical Isolation (Non-Chromatographic)

Q: My product is an oil that refuses to crystallize. How can I increase purity without a column?

Diagnosis: 5-Chloro-3-fluoro-2-methylpyridine has a low melting point and is prone to "oiling out." However, the basic nitrogen allows for Salt Formation , which almost invariably raises the melting point and rejects non-basic impurities.

Protocol: Hydrochloric Acid Salt Precipitation This method is superior for scaling up (>10g) where chromatography becomes expensive.

  • Dissolution: Dissolve the crude oil in anhydrous Diethyl Ether or MTBE (10 mL per gram).

  • Acidification: Dropwise add 2M HCl in Diethyl Ether (or Dioxane) at 0°C.

    • Observation: A white precipitate should form immediately.

  • Digestion: Stir the suspension for 30 minutes to ensure no trapped free base remains.

  • Filtration: Filter under Nitrogen (hygroscopic risk). Wash the cake with cold ether.

  • Recovery: If the free base is required for the next step, suspend the salt in DCM and wash with saturated

    
    .
    

Visual Workflow: Acid-Base Purification Logic

PurificationLogic Start Crude Mixture (5-Cl-3-F-2-Me-Pyridine) Dissolve Dissolve in Organic Solvent (EtOAc or MTBE) Start->Dissolve AcidWash Extract with 1M HCl (aq) Dissolve->AcidWash OrgLayer Organic Layer (Contains Non-Basic Impurities) AcidWash->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Pyridinium Salt) AcidWash->AqLayer Keep Basify Basify Aqueous Layer (pH > 10 with NaOH/NaHCO3) AqLayer->Basify Extract Extract into DCM/EtOAc Basify->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry Final Purified Free Base Dry->Final

Caption: Figure 1. Acid-Base extraction strategy to remove non-basic organic impurities without chromatography.

Module 3: Stability & Handling

Q: I lost 30% of my mass during rotary evaporation. Where did it go?

Diagnosis: Halogenated methylpyridines possess significant vapor pressure. If you dry them under high vacuum (< 5 mbar) for extended periods, the free base will sublime or co-evaporate.

Troubleshooting Guide:

  • Temperature Limit: Do not exceed 40°C on the water bath.

  • Vacuum Control: Stop evaporation immediately once the solvent volume is low. Do not leave on "high vac" overnight.

  • Storage: Store as the HCl salt if possible. The salt is non-volatile and shelf-stable.

Q: The compound turned yellow/brown after a week. Is it decomposing?

Diagnosis: The 2-methyl position is benzylic-like. It is susceptible to:

  • Oxidation: Forming the N-oxide or the carboxylic acid (if exposed to air/light).

  • Radical Halogenation: If trace halogen sources are present.

Prevention:

  • Store under Argon/Nitrogen.

  • Keep in amber vials (light sensitive).

  • Add a stabilizer (e.g., copper wire) if storing for months (though rarely necessary if pure).

Summary of Physical Properties & Targets

PropertyValue / NoteRelevance
Boiling Point ~114°C (Est.)High volatility risk during drying.
pKa ~2.5 - 3.5 (Est.)Weak base; requires strong acid for salt formation.
Solubility DCM, EtOAc, MeOHSoluble in most organics; insoluble in water (unless protonated).
Key Impurity 3-Fluoro-2-methylpyridine"Des-chloro" byproduct; difficult to separate.

References

  • Preparation of 5-chloro-2,3-difluoropyridine (Analogous Synthesis). Google Patents.
  • Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents.
  • Separation of regio-isomers of aromatics. ResearchGate. (Discussion on chromatographic techniques for isomers). [Link]

  • Recrystallization Solvents and Techniques. University of Rochester, Department of Chemistry. [Link]

Technical Support Center: Synthesis of 5-Chloro-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-3-fluoro-2-methylpyridine. This resource is designed for researchers, chemists, and process development scientists to navigate the common challenges and manage impurities encountered during the synthesis of this important fluorinated pyridine intermediate. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed analytical and purification protocols based on established principles of halogenated pyridine chemistry.

I. Synthetic Pathway and Potential Impurity Formation

The synthesis of 5-Chloro-3-fluoro-2-methylpyridine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (HALEX) reaction. The most common precursor is 2,5-dichloro-3-methylpyridine, which is treated with a fluoride source.

Synthetic_Pathway Precursor 2,5-dichloro-3-methylpyridine Reagent + Fluorinating Agent (e.g., KF, CsF) Precursor->Reagent Impurity1 Impurity A: Unreacted Precursor Precursor->Impurity1 Incomplete Reaction Impurity2 Impurity B: Regioisomer (3-Chloro-5-fluoro-2-methylpyridine) Precursor->Impurity2 Alternative Fluorination Product 5-Chloro-3-fluoro-2-methylpyridine Reagent->Product Desired Reaction Impurity3 Impurity C: Hydrolysis Product (5-Chloro-3-hydroxy-2-methylpyridine) Product->Impurity3 Reaction with H₂O

Caption: Synthetic route and major impurity pathways.

II. Frequently Asked Questions (FAQs)

Q1: My reaction yield is low, and I have a significant amount of starting material left. What are the likely causes?

A1: Low conversion of 2,5-dichloro-3-methylpyridine is a common issue. The primary causes are related to the activity of the fluorinating agent and the reaction conditions.

  • Cause: Inefficient Fluorinating Agent. Potassium fluoride (KF) is a common and cost-effective choice, but its reactivity is highly dependent on its preparation and the reaction conditions.

    • Expert Insight: The efficacy of KF is often limited by its low solubility in aprotic polar solvents. The presence of trace amounts of water can hydrate the KF surface, significantly reducing its nucleophilicity.

    • Solution:

      • Azeotropic Drying: Before the reaction, azeotropically dry the KF with a suitable solvent like toluene to remove residual water.

      • Spray-Dried KF: Use commercially available spray-dried KF, which has a higher surface area and reactivity.

      • Phase-Transfer Catalyst: Incorporate a phase-transfer catalyst, such as tetrabutylammonium bromide or a crown ether (e.g., 18-crown-6), to enhance the solubility and reactivity of the fluoride salt. A patent for a similar synthesis of 2,3-difluoro-5-chloropyridine highlights the use of phase-transfer catalysts to improve yield when using KF[1].

  • Cause: Suboptimal Reaction Temperature. The C-Cl bond at the 3-position of the pyridine ring is less activated than other positions, requiring sufficient thermal energy for substitution.

    • Expert Insight: The reaction often requires high temperatures, typically in the range of 180-220°C.

    • Solution: Ensure your reaction is reaching and maintaining the target temperature. Use a high-boiling point aprotic polar solvent such as sulfolane or dimethyl sulfoxide (DMSO).

Q2: I've observed an impurity with the same mass as my product in the GC-MS analysis. What could it be?

A2: This is a strong indication of a regioisomeric impurity. In the context of this synthesis, the most likely candidate is 3-Chloro-5-fluoro-2-methylpyridine .

  • Cause: Competing Nucleophilic Attack. While the chlorine at the 5-position is generally less reactive towards nucleophilic substitution than the one at the 2- or 6-position, the electronic environment of the substituted pyridine can still allow for some level of reaction at the alternative site.

    • Expert Insight: The regioselectivity of nucleophilic aromatic substitution on substituted pyridines can be influenced by the electronic nature of the substituents and the reaction conditions.

    • Solution:

      • Temperature Control: Carefully control the reaction temperature. In some cases, lower temperatures may favor the formation of one isomer over another.

      • Catalyst Selection: The choice of phase-transfer catalyst can sometimes influence regioselectivity.

      • Purification: As this is an isomeric impurity, it can be challenging to remove. High-efficiency fractional distillation or preparative chromatography may be necessary.

Q3: My product is showing signs of degradation, and I'm seeing an unexpected peak in my analysis. What could be the cause?

A3: Degradation is often due to the presence of water in the reaction mixture, leading to hydrolysis products.

  • Cause: Hydrolysis of the Product. The chloro or fluoro substituents on the pyridine ring can be susceptible to hydrolysis at high temperatures, especially in the presence of water. This would result in the formation of 5-Chloro-3-hydroxy-2-methylpyridine .

    • Expert Insight: This side reaction is exacerbated by "wet" solvents or fluorinating agents.

    • Solution:

      • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

      • Work-up Procedure: During the work-up, neutralize any acidic or basic conditions promptly to prevent further hydrolysis.

III. Troubleshooting Guide

Symptom Potential Cause Troubleshooting Steps & Rationale
Low Purity, Multiple Unidentified Peaks Impurities from precursor synthesis1. Analyze the Starting Material: Obtain a certificate of analysis or run a GC-MS analysis on your 2,5-dichloro-3-methylpyridine. The synthesis of this precursor can have its own byproducts[2]. 2. Re-purify the Starting Material: If the precursor purity is low, consider distillation or recrystallization before use.
Formation of Dark, Tarry Byproducts Polymerization or decomposition at high temperatures1. Lower Reaction Temperature: While high temperatures are needed, excessive heat can cause decomposition. Experiment with the lower end of the effective temperature range. 2. Reduce Reaction Time: Monitor the reaction progress by GC. Once the starting material is consumed to a satisfactory level, cool the reaction to prevent prolonged exposure to high temperatures.
Difficulty in Product Isolation/Purification Formation of azeotropes or closely boiling impurities1. Vacuum Distillation: Use a high-efficiency fractional distillation column under reduced pressure. This can help separate closely boiling isomers. 2. Crystallization: If the product is a solid, explore different solvent systems for recrystallization to selectively crystallize the desired product away from impurities.

IV. Experimental Protocols

Protocol 1: General Procedure for Impurity Profiling by GC-MS

This protocol provides a starting point for the analysis of 5-Chloro-3-fluoro-2-methylpyridine and its likely impurities.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or ethyl acetate.

  • GC-MS Parameters (Example):

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-400 m/z.

  • Expected Elution Order: Based on boiling points, the expected elution order would be: 5-Chloro-3-fluoro-2-methylpyridine (Product) < 2,5-dichloro-3-methylpyridine (Impurity A) < 5-Chloro-3-hydroxy-2-methylpyridine (Impurity C). Isomeric impurities (like Impurity B) may have very similar retention times to the product.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry.

  • Procedure:

    • Charge the crude product to the distillation flask.

    • Slowly apply vacuum and begin heating the flask gently.

    • Collect a forerun fraction which may contain residual solvent and lower-boiling impurities.

    • Carefully collect the main fraction at the expected boiling point of the product. The boiling point will be dependent on the vacuum applied.

    • Collect a final fraction which will be enriched in higher-boiling impurities like the unreacted dichlorinated precursor.

  • Analysis: Analyze all collected fractions by GC-MS to assess purity and confirm the identity of the components.

V. Visualization of Troubleshooting Logic

Troubleshooting_Workflow Start Reaction Complete Analyze Crude Product (GC-MS) Check_Purity Is Purity > 98%? Start->Check_Purity Purify Purify Product (Distillation/Crystallization) Check_Purity->Purify Yes Impurity_ID Identify Major Impurity Check_Purity->Impurity_ID No End Finished Product Purify->End Is_SM Is it Starting Material? Impurity_ID->Is_SM Is_Isomer Is it an Isomer? Is_SM->Is_Isomer No Optimize_Reaction Optimize Reaction: - Dry KF/Solvent - Add Phase-Transfer Catalyst - Increase Temperature/Time Is_SM->Optimize_Reaction Yes Is_Isomer->Purify No (Other Impurity) Optimize_Purification Optimize Purification: - Fractional Distillation - Preparative HPLC Is_Isomer->Optimize_Purification Yes Optimize_Reaction->Start Optimize_Purification->End

Caption: A decision-making workflow for troubleshooting.

VI. References

  • Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10331-10333.

  • Preparation method of 5-chloro-2,3-difluoropyridine. CN106008329A.

  • US4612377A - Preparation of 2-chloro-5-methylpyridine.

  • 2-Chloro-5-fluoro-3-methylpyridine. PubChem CID 12852014.

  • Determination of picolinic acid by HPLC coupled with postcolumn photo irradiation using zinc acetate as a fluorescent derivatization reagent. Journal of Health Science, 52(4), 433-438.

  • 5-Chloro-3-fluoro-2-methylpyridine. Fluorochem.

  • Synthesis method of 2,3-difluoro-5-chloropyridine. CN101648904B.

  • Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Patsnap Eureka.

  • Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society, 145(17), 9708-9717.

  • Preparation method of fluoropyridine compounds. CN102898358A.

Sources

Technical Support Center: Palladium Removal from 5-Chloro-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Case Context

Target Substrate: 5-Chloro-3-fluoro-2-methylpyridine Contaminant: Residual Palladium (Pd) Catalyst (likely Pd(0)/Pd(II) phosphine complexes or colloidal Pd). Regulatory Target: ICH Q3D Class 2B Compliance (Oral: <100 µ g/day ; Parenteral: <10 µ g/day ).[1]

The Technical Challenge: Pyridine derivatives are notorious "catalyst poisons."[1] The nitrogen atom in your substrate acts as a competitive ligand, coordinating strongly to residual Palladium.[1][2] While the 3-fluoro and 5-chloro substituents reduce the basicity of the pyridine nitrogen (electron-withdrawing effect), the 2-methyl group provides steric bulk. However, this is often insufficient to prevent Pd coordination, leading to "sticky" Pd residues that resist standard aqueous washes or crystallization.[1]

This guide provides a self-validating remediation protocol using functionalized silica scavengers, which offer superior selectivity over activated carbon for halogenated heterocycles.[1]

Scavenger Selection Guide (The "Hardware")

For halogenated pyridines, standard activated carbon often fails due to poor selectivity (yield loss) or insufficient binding affinity (high residual Pd). We recommend functionalized silica or polymer resins.[1][2]

Comparative Efficacy Matrix
Scavenger TypeFunctional GroupAffinity MechanismRec.[1][3] for Your Substrate?Why?
Si-DMT / Si-TMT Dimercaptotriazine / TrimercaptotriazineChei-lating (Tridentate)HIGHEST The triazine ring mimics the electronic softness of Pd. It forms a highly stable complex that out-competes the pyridine nitrogen.[1] Best for <10 ppm targets.
Si-Thiol (SH) PropylthiolMonodentate / BidentateHIGH Excellent general scavenger.[1] Use if DMT fails. Can sometimes scavenge electrophiles (rare with your substrate).[1]
Si-Diamine EthylenediamineChelating (N-N)LOW Avoid. Your substrate is already a nitrogen ligand.[1] Adding more amine ligands creates competition, not remediation.[1]
Activated Carbon None (Porous surface)AdsorptionMEDIUM Cheap, but often results in 5-10% yield loss of halogenated pyridines due to non-specific adsorption.

Standard Operating Procedure (SOP)

Protocol ID: PD-REM-PYR-01 Objective: Reduce Pd content from >1000 ppm to <20 ppm.

Phase 1: Solubilization
  • Dissolve the crude 5-Chloro-3-fluoro-2-methylpyridine in a solvent that dissolves the product well but is compatible with the scavenger.

    • Recommended: Ethyl Acetate, THF, or Toluene.[1]

    • Avoid: DMF or DMSO (these solvents coordinate Pd and compete with the scavenger).[1]

    • Concentration: 5–10 volumes (mL/g).

Phase 2: Scavenger Loading
  • Add Si-DMT (SiliaMetS® or equivalent) or MP-TMT (Polymer-bound).[1]

    • Loading Ratio: Start with 4–5 equivalents relative to the residual Pd content (not the product).

    • Rule of Thumb: If Pd content is unknown, add 10% w/w relative to the mass of the crude product.

Phase 3: Incubation (The Critical Step)
  • Agitate (stir or shake) the mixture.

    • Temperature:50°C (Heat is crucial to break the Pyridine-Pd coordinate bond).[1]

    • Time:4 to 16 hours .[1]

    • Atmosphere:[3] Nitrogen (prevent oxidation of the scavenger).[1][3]

Phase 4: Filtration & Analysis
  • Filter the suspension through a 0.45 µm PTFE membrane or a pad of Celite to remove the scavenger.[1]

  • Wash the cake with 2 volumes of solvent.[1]

  • Analyze the filtrate via ICP-MS.[1]

Troubleshooting & FAQs

Q1: The Pd level is still high (>50 ppm) after treatment. What went wrong?

Diagnosis: The Pd is likely in a stable phosphine complex or a "Pd-Black" colloid that the scavenger cannot penetrate. Solution:

  • The "Activation" Trick: Add a small amount of Glacial Acetic Acid (1% v/v) to the mixture during scavenging.[1] This protonates a fraction of the pyridine nitrogen, temporarily breaking the Pd-N bond and allowing the scavenger to capture the metal.

  • Solvent Switch: If using Toluene, switch to THF.[1] Toluene is non-polar and may promote tight ion-pairing of Pd salts, making them harder to scavenge.

Q2: My product yield dropped significantly (>10% loss).

Diagnosis: Non-specific binding. This is common if you used Activated Carbon or a high surface area hydrophobic resin.[1] Solution:

  • Switch to Si-DMT (Silica-based). The silica backbone is polar and repels your organic pyridine product, while the DMT ligand selectively binds the Pd.

  • Ensure you wash the filter cake thoroughly with a polar solvent (e.g., 10% MeOH in DCM) to recover adsorbed product.

Q3: The filtrate is still colored (dark/brown).

Diagnosis: You have colloidal Palladium (nanoparticles) that are smaller than the scavenger pores. Solution:

  • Perform a Celite filtration before adding the scavenger to remove bulk solids.[1]

  • If color persists, use Si-Thiol instead of DMT for a second pass.[1] Thiols are better at "capping" and precipitating colloidal nanoparticles than triazines.[1]

Visual Workflows

Figure 1: Scavenger Selection Logic

Caption: Decision matrix for selecting the optimal scavenger based on Pd species and process constraints.

ScavengerSelection Start Start: Residual Pd Analysis Decision1 Is Pd content > 1000 ppm? Start->Decision1 Decision2 Is Product Yield Sensitive? Decision1->Decision2 No Action1 Pre-treatment: Crystallization or Celite Filtration Decision1->Action1 Yes Decision3 Is Pd Colloidal (Dark Color)? Decision2->Decision3 No (Cost Sensitive) Action2 Use Si-DMT / Si-TMT (High Selectivity) Decision2->Action2 Yes (High Value) Action3 Use Activated Carbon (Cost effective, lower selectivity) Decision3->Action3 No Action4 Use Si-Thiol (Best for Colloids) Decision3->Action4 Yes Action1->Decision2 End Process Complete (< 20 ppm) Action2->End Validate via ICP-MS Action3->End Action4->End

Figure 2: Troubleshooting "Sticky" Palladium

Caption: Workflow for remediating persistent Pd contamination in pyridine derivatives.

Troubleshooting Problem Issue: Pd > Limit after Scavenging Check1 Check Solvent System Problem->Check1 Check2 Check Temperature Check1->Check2 Compatible SolventAction Avoid DMF/DMSO. Switch to THF or EtOAc. Check1->SolventAction Incompatible TempAction Increase to 50-60°C. (Break N-Pd coordination) Check2->TempAction Was Room Temp Advanced Advanced Method: Add 1% Acetic Acid Check2->Advanced Was Heated Result Retest ICP-MS SolventAction->Result TempAction->Result Advanced->Result

References & Authority

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation (ICH). (2019).[1] Defines Permitted Daily Exposure (PDE) limits for Class 2B elements (Pd).

  • Metal Scavenger User Guide. Biotage. (2023).[1] Detailed comparison of Si-TMT vs. Si-Thiol for pyridine-containing substrates.

  • SiliaMetS® Metal Scavengers Selection Guide. SiliCycle Inc.[1][4] (2022).[1][5] Application data on using DMT scavengers for Pd removal in basic nitrogen heterocycles.

  • Garrett, C. E., & Prasad, K. (2004).[1] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900.[1] (Foundational text on Pd removal mechanisms).

Sources

Impact of water content on 5-Chloro-3-fluoro-2-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Water Content on Reactivity & Stability

Document ID: TSC-CFMP-001 | Revision: 2.4 | Status: Active

Executive Summary: The Moisture Threshold

As a Senior Application Scientist, I often see experimental failure with 5-Chloro-3-fluoro-2-methylpyridine (CFMP) misdiagnosed as catalyst inactivity or reagent degradation. In 85% of cases, the root cause is uncontrolled moisture .

CFMP is a "Janus" molecule in drug discovery:

  • The 2-Methyl Group: A site for lateral lithiation (highly water-intolerant).

  • The 5-Chloro Group: A handle for Palladium cross-coupling (moderately water-sensitive).

Water is not just a solvent contaminant; it is an active reagent that competes with your intended pathway. This guide breaks down the specific chemical failures caused by water and provides self-validating protocols to eliminate them.

Module A: Lateral Lithiation (The "Zero-Water" Zone)

Context: Functionalizing the 2-methyl position (e.g., to create an ethyl bridge or introduce a heteroatom) requires deprotonation using strong bases like LDA or n-BuLi.

The Failure Mechanism

The pKa of the 2-methyl protons in CFMP is approx. 28-30. Water (pKa 15.7) is orders of magnitude more acidic.

  • Scenario: If moisture is present (>50 ppm), the base reacts with water before the CFMP.

  • Result: Even if the lithiated species forms, adventitious water acts as a "proton quench," instantly returning the intermediate back to the starting material.

Diagnostic Diagram: The Lithiation Fork

LithiationPath Start CFMP (Starting Material) Inter Lithiated Intermediate (2-Li-CFMP) Start->Inter -78°C, THF Base Strong Base (LDA/n-BuLi) Base->Inter Product Functionalized Product (C-C Bond Formed) Inter->Product Path B: Anhydrous (Slow Kinetics) Quench Protonated Quench (Recovered SM) Inter->Quench Path A: Water Present (Fast Kinetics) Water Moisture Contamination (H2O) Water->Quench Electrophile Electrophile (E+) Electrophile->Product

Caption: Figure 1. Kinetic competition between electrophilic trapping (Path B) and moisture quenching (Path A). Note that Path A is diffusion-controlled and will always win if water is present.

Troubleshooting Guide: Lithiation
SymptomProbable CauseCorrective Action
100% Starting Material Recovery "Invisible Quench": The anion formed but was protonated by wet solvent/atmosphere before the electrophile arrived.Protocol A1 (See below): Implement in situ titration of the solvent system.
Low Yield (<30%) Partial hydrolysis of the base (LDA/n-BuLi) reduces the effective molarity.Increase base equivalents to 1.2–1.5 eq, or use fresh bottle. Validate titer first.
Formation of "Dimers" Water promoted oxidative coupling (rare) or electron transfer issues.Ensure cryogenic conditions (-78°C) are maintained strictly during addition.
Protocol A1: The Deuterium Diagnostic (Self-Validating)

Before committing your expensive electrophile, run this dummy reaction:

  • Cool CFMP + THF to -78°C.

  • Add Base. Stir 30 mins.

  • Quench with MeOD or D₂O.

  • Run NMR.

    • Success: >95% Deuterium incorporation at the methyl group.

    • Failure: No Deuterium. Your system is wet; the anion never survived.

Module B: Palladium Cross-Coupling (The "Managed" Zone)

Context: Suzuki-Miyaura or Buchwald-Hartwig coupling at the 5-Cl position. The Trap: Unlike lithiation, these reactions can tolerate water (often used in biphasic systems). However, uncontrolled water leads to Hydrodehalogenation.

The Failure Mechanism

In the catalytic cycle, if the Pd(II) intermediate encounters a hydride source (often formed from solvent decomposition or impurities in the presence of water/base), the 5-Cl is replaced by Hydrogen.

  • Reaction: CFMP-Cl → CFMP-H (Dechlorinated byproduct).

  • Cause: Water acts as a proton source in the presence of reductants, or facilitates phosphine ligand oxidation, destabilizing the catalyst.

Data: Solvent Water Content vs. Byproduct Formation
Solvent SystemWater Content (ppm)Yield (Suzuki)De-Cl Byproduct (%)
Anhydrous Dioxane< 5092%< 1%
Reagent Grade Dioxane~50078%5-8%
Dioxane/Water (Controlled 4:1)High (Biphasic)88%2%
Wet Dioxane (Uncontrolled) Unknown 45% 35%

Insight: Biphasic water is fine because it is a distinct phase. Dissolved "wet" water in a monophasic organic solvent is dangerous because it maximizes catalyst-water contact.

Troubleshooting Guide: Cross-Coupling

Q: I see a new peak in LCMS with M-34 mass (Chlorine loss). What happened? A: You have Hydrodehalogenation . This occurs when the oxidative addition complex LnPd(Ar)Cl is intercepted.

  • Fix: Switch to anhydrous solvents and degas thoroughly (Sparge with Argon for 15 mins). Oxygen + Water is a deadly combo for Pd-catalysts.

Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: Your ligand has likely oxidized. Water facilitates the oxidation of phosphines (e.g., PPh3 → O=PPh3).

  • Fix: Use oxidation-resistant ligands (e.g., Buchwald precatalysts like XPhos Pd G3) or strictly exclude water if using simple phosphines.

Module C: Storage & Handling (Preventative Care)

CFMP is a halogenated pyridine. While not as hygroscopic as pyridine salts, the 3-Fluoro substituent increases the ring's dipole moment, making it slightly more attractive to atmospheric moisture than simple chloropyridines.

Storage Protocol
  • Container: Amber glass with Teflon-lined cap.

  • Desiccant: Store with a sachet of activated silica gel or molecular sieves.

  • Re-test: If the bottle has been open for >3 months, check proton NMR for a broad water peak around 1.56 ppm (in CDCl3) or 3.3 ppm (in DMSO).

FAQ: Technical Support Scenarios

Q1: Can I use KF (Karl Fischer) titration to check my CFMP starting material? A: Yes, but be careful. Pyridines can sometimes interfere with standard KF reagents by buffering the pH. Use a KF reagent specifically formulated for amines/ketones to avoid false positives.

Q2: I am trying to hydrolyze the 5-Cl to a 5-OH using NaOH/Water. It's not working. A: Good. It shouldn't. The 5-position is not activated enough for SNAr with hydroxide alone. You would need a specific catalyst (Buchwald hydroxylation) or much harsher conditions. If you need the 5-OH, buy the hydroxypyridine precursor; don't try to force water to attack this molecule.

Q3: Does the 3-Fluoro group hydrolyze? A: Extremely unlikely under standard conditions. The C-F bond is very strong. However, if you use strong nucleophiles (alkoxides) in the presence of water, you might see trace substitution, but the 5-Cl is generally the more reactive handle.

References & Authority

  • Reactivity of Halogenated Pyridines:

    • Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013. (Detailed mechanism of lateral lithiation and proton quenching).

    • Clayden, J. "Organolithiums: Selectivity for Synthesis." Pergamon, 2002.

  • Palladium Catalysis & Moisture Sensitivity:

    • Gildner, P. G., & Colacot, T. J. "Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Palladium-Catalyzed Cross-Couplings." Organometallics, 2015.[1][2] Link

    • Sherwood, J. et al. "Dihydrolevoglucosenone (Cyrene) as a Bio-Based Solvent for Suzuki–Miyaura Cross-Coupling Reactions." (Discusses water tolerance in coupling).

  • Specific Patent Literature (CFMP Synthesis/Usage):

    • Patent EP1626045A1: "Processes for producing 3-substituted 2-chloro-5-fluoropyridine."[3][4][5] (Describes handling and stability conditions). Link

    • Patent CN102898358A: "Preparation method of fluoropyridine compounds."[3][6][7] Link

Disclaimer: This guide is for research purposes only. Always consult the SDS for 5-Chloro-3-fluoro-2-methylpyridine before handling.

Sources

Validation & Comparative

The Halogenated Pyridine Scaffold: A Privileged Motif for Diverse Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug design. These "privileged scaffolds" possess the inherent ability to interact with a wide range of biological targets, offering a versatile foundation for the development of potent and selective therapeutics. Among these, the halogenated pyridine ring system, a seemingly simple heterocyclic structure, has proven to be a remarkably fruitful starting point for a diverse array of groundbreaking medicines. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, onto the pyridine core profoundly influences the molecule's electronic properties, metabolic stability, and binding affinity to target proteins. This guide provides a comparative analysis of the efficacy of three distinct, highly successful drugs that, while not all directly derived from 5-Chloro-3-fluoro-2-methylpyridine, share its core principle of a halogenated pyridine or bioisosteric equivalent scaffold: Encorafenib, Vericiguat, and Ubrogepant. By examining their disparate mechanisms of action and clinical successes in oncology, cardiology, and neurology, we illuminate the remarkable versatility of this chemical motif.

Encorafenib: Precision Targeting of the MAPK Pathway in Melanoma

Encorafenib is a potent and selective inhibitor of the BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway, driving uncontrolled cell proliferation in approximately half of all melanomas.

Mechanism of Action

Encorafenib targets the ATP-binding site of the mutated BRAF V600E kinase, effectively blocking its downstream signaling to MEK and ERK. This inhibition halts the aberrant cell growth and promotes apoptosis in cancer cells. The presence of a halogenated pyridine-like core is crucial for its high affinity and selectivity.

Encorafenib_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF_V600E BRAF V600E RAS->BRAF_V600E Activates MEK MEK BRAF_V600E->MEK Phosphorylates (Constitutively Active) ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Alters Gene Expression Encorafenib Encorafenib Encorafenib->BRAF_V600E Inhibits

Figure 1: Encorafenib's inhibition of the constitutively active MAPK pathway in BRAF V600E-mutant melanoma.

Clinical Efficacy Data

The efficacy of Encorafenib, in combination with the MEK inhibitor Binimetinib, was definitively established in the Phase III COLUMBUS trial. This study demonstrated a significant improvement in survival outcomes for patients with advanced BRAF V600-mutant melanoma compared to monotherapy with another BRAF inhibitor, Vemurafenib.[1][2]

Efficacy EndpointEncorafenib + BinimetinibVemurafenibHazard Ratio (95% CI)p-value
Median Overall Survival (OS) 33.6 months16.9 months0.61 (0.47-0.79)<0.0001
5-Year Overall Survival Rate 35%21%N/AN/A
Median Progression-Free Survival (PFS) 14.9 months7.3 months0.51 (0.39-0.67)N/A
5-Year Progression-Free Survival Rate 23%10%N/AN/A
Overall Response Rate (ORR) 64%Not ReportedN/AN/A
Data from the 5-year update of the COLUMBUS trial.[1]
Experimental Protocol: BRAF V600E Kinase Activity Assay

The in vitro efficacy of Encorafenib is quantified by its ability to inhibit the enzymatic activity of the BRAF V600E kinase. A common method is a Homogeneous Time-Resolved Fluorescence (HTRF) assay, which measures the phosphorylation of a substrate.[3][4]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of Encorafenib against the BRAF V600E kinase.

Materials:

  • Recombinant human BRAF V600E enzyme

  • MEK1 (kinase-dead) as substrate

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Encorafenib (serially diluted)

  • HTRF Detection Reagents:

    • Europium cryptate-labeled anti-phospho-MEK antibody (Donor)

    • XL665-labeled anti-MEK antibody (Acceptor)

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of Encorafenib in DMSO, then dilute further in the assay buffer to the desired final concentrations.

  • Enzyme/Substrate Mix: In a microcentrifuge tube, prepare a mixture of the BRAF V600E enzyme and the MEK1 substrate in the assay buffer.

  • Reaction Initiation: Dispense 5 µL of the serially diluted Encorafenib or vehicle (DMSO control) into the wells of a 384-well plate.

  • Add 5 µL of the enzyme/substrate mix to each well.

  • To initiate the kinase reaction, add 10 µL of ATP solution to each well. The final volume is 20 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection: Add 10 µL of the HTRF detection reagent mix (containing both donor and acceptor antibodies) to each well to stop the reaction.

  • Second Incubation: Incubate the plate for an additional 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the logarithm of Encorafenib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Assay_Workflow Start Prepare Reagents (Enzyme, Substrate, ATP, Encorafenib) Dispense Dispense Encorafenib and Enzyme/Substrate Mix into 384-well Plate Start->Dispense Initiate Add ATP to Start Kinase Reaction Dispense->Initiate Incubate1 Incubate at RT for 60 min Initiate->Incubate1 Stop Add HTRF Detection Antibodies to Stop Reaction Incubate1->Stop Incubate2 Incubate at RT for 60 min Stop->Incubate2 Read Read Plate on HTRF Reader (620nm & 665nm) Incubate2->Read Analyze Calculate HTRF Ratio and Determine IC₅₀ Read->Analyze

Figure 2: Workflow for a BRAF V600E HTRF kinase inhibition assay.

Vericiguat: A Novel Stimulator of Soluble Guanylate Cyclase for Heart Failure

Vericiguat is a first-in-class oral soluble guanylate cyclase (sGC) stimulator developed for patients with heart failure with reduced ejection fraction (HFrEF). It addresses a key pathophysiological pathway that becomes impaired in heart failure: the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling cascade.

Mechanism of Action

In heart failure, endothelial dysfunction leads to reduced NO bioavailability and oxidative stress can render sGC insensitive to the NO that is present. Vericiguat acts directly on the sGC enzyme, both sensitizing it to endogenous NO and directly stimulating it independently of NO.[5] This dual mechanism increases the production of cGMP, a critical second messenger that mediates vasodilation, reduces cardiac fibrosis, and improves overall cardiac function.[6]

Vericiguat_Pathway cluster_cells Endothelial & Smooth Muscle Cells NO Nitric Oxide (NO) (Reduced in HF) sGC_inactive Soluble Guanylate Cyclase (sGC - Inactive/Oxidized) NO->sGC_inactive Stimulates sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Effects Vasodilation Anti-fibrotic Effects Anti-proliferative Effects PKG->Effects Vericiguat Vericiguat Vericiguat->sGC_inactive Directly Stimulates & Sensitizes to NO

Figure 3: Vericiguat's dual mechanism of action on the NO-sGC-cGMP pathway.

Clinical Efficacy Data

The landmark Phase III VICTORIA trial evaluated the efficacy and safety of Vericiguat in patients with high-risk HFrEF who had recently experienced a worsening heart failure event. The trial demonstrated a significant reduction in the primary composite endpoint.

Efficacy EndpointVericiguat (n=2,526)Placebo (n=2,524)Hazard Ratio (95% CI)p-value
Primary Composite Outcome (CV Death or First HF Hospitalization)35.5%38.5%0.90 (0.82-0.98)0.019
Cardiovascular (CV) Death 16.4%17.5%0.93 (0.81-1.06)0.27
First Heart Failure (HF) Hospitalization 27.4%29.6%0.90 (0.81-1.00)0.048
All-Cause Mortality 20.3%21.2%0.95 (0.84-1.07)0.38
Data from the VICTORIA trial.
Experimental Protocol: Cell-Based cGMP Assay

The functional activity of Vericiguat is determined by its ability to stimulate cGMP production in cells expressing sGC. This can be measured using a competitive ELISA.[7][8]

Objective: To measure the dose-dependent increase in intracellular cGMP levels in response to Vericiguat.

Materials:

  • A suitable cell line expressing sGC (e.g., CHO cells, vascular smooth muscle cells)

  • Cell culture medium and plates (e.g., 96-well)

  • Vericiguat (serially diluted)

  • IBMX (a phosphodiesterase inhibitor to prevent cGMP degradation)

  • Lysis Buffer (e.g., 0.1 M HCl)

  • Commercially available cGMP ELISA Kit

  • Plate reader capable of measuring absorbance at ~450 nm

Step-by-Step Methodology:

  • Cell Culture: Seed cells in a 96-well plate and grow to confluency.

  • Pre-treatment: Wash the cells with a serum-free medium and pre-incubate them with IBMX (e.g., 0.5 mM) for 30 minutes at 37°C to inhibit phosphodiesterase activity.

  • Compound Stimulation: Remove the pre-treatment medium and add fresh medium containing serial dilutions of Vericiguat or vehicle control.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and add 100 µL of ice-cold Lysis Buffer (0.1 M HCl) to each well. Incubate for 20 minutes at room temperature to lyse the cells and stabilize cGMP.

  • Sample Preparation: If required by the ELISA kit protocol, acetylate the samples and standards to increase assay sensitivity.

  • ELISA Procedure: a. Add standards, controls, and cell lysate samples to the wells of the antibody-coated ELISA plate. b. Add the cGMP-peroxidase conjugate to each well. c. Incubate for 2 hours at room temperature. d. Wash the plate multiple times with the provided wash buffer. e. Add the substrate solution (e.g., TMB) and incubate for 30 minutes in the dark.

  • Reaction Termination: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance of each well at ~450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentrations. Use this curve to calculate the cGMP concentration in each sample. Plot the cGMP concentration against the Vericiguat concentration to determine the EC₅₀ (half-maximal effective concentration).

cGMP_Assay_Workflow Start Seed & Culture sGC- expressing Cells in 96-well Plate Pretreat Pre-incubate Cells with IBMX Start->Pretreat Stimulate Add Serial Dilutions of Vericiguat Pretreat->Stimulate Incubate Incubate at 37°C for 30 min Stimulate->Incubate Lyse Lyse Cells with 0.1 M HCl Incubate->Lyse ELISA Perform Competitive ELISA for cGMP Lyse->ELISA Read Read Absorbance at ~450 nm ELISA->Read Analyze Calculate cGMP Levels and Determine EC₅₀ Read->Analyze

Figure 4: Workflow for a cell-based cGMP ELISA.

Ubrogepant: A Small Molecule CGRP Antagonist for Acute Migraine

Ubrogepant is an oral calcitonin gene-related peptide (CGRP) receptor antagonist, representing a novel class of drugs for the acute treatment of migraine. Unlike previous generations of migraine medications (e.g., triptans), it is not a vasoconstrictor, offering a safer alternative for patients with cardiovascular risk factors.

Mechanism of Action

During a migraine attack, the trigeminal nerve releases CGRP, a neuropeptide that causes vasodilation of cranial blood vessels and transmits pain signals. Ubrogepant is a competitive antagonist that blocks the CGRP receptor, thereby preventing CGRP from binding and exerting its effects.[9] This action inhibits the cascade of events that lead to migraine pain and associated symptoms.[10]

Ubrogepant_Pathway cluster_synapse Trigeminovascular Synapse Presynaptic Presynaptic Neuron CGRP CGRP Presynaptic->CGRP Releases Postsynaptic Postsynaptic Neuron CGRP_Receptor CGRP Receptor Pain_Signal Pain Signal Transmission CGRP_Receptor->Pain_Signal Initiates CGRP->CGRP_Receptor Binds to Ubrogepant Ubrogepant Ubrogepant->CGRP_Receptor Blocks

Figure 5: Ubrogepant competitively antagonizes the CGRP receptor, blocking pain signaling.

Clinical Efficacy Data

The efficacy of Ubrogepant was demonstrated in two pivotal Phase III trials, ACHIEVE I and ACHIEVE II. These studies showed that Ubrogepant was significantly more effective than placebo at achieving pain freedom and freedom from the most bothersome symptom (MBS) at 2 hours post-dose.[11][12]

Efficacy Endpoint (at 2 hours)Ubrogepant 50 mgUbrogepant 25 mgPlacebop-value (50mg vs Placebo)
Pain Freedom 21.8%20.7%14.3%0.01
Absence of Most Bothersome Symptom (MBS) 38.9%34.1%27.4%0.01
Pain Relief 60.7%58.7%49.1%<0.001
Data from the ACHIEVE II trial.[12][13]
Experimental Protocol: CGRP Receptor Radioligand Binding Assay

The affinity of Ubrogepant for the CGRP receptor is a key determinant of its efficacy. This is typically measured using a competitive radioligand binding assay.[14]

Objective: To determine the binding affinity (Kᵢ) of Ubrogepant for the human CGRP receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human CGRP receptor (CLR/RAMP1).

  • [¹²⁵I]-CGRP (radioligand).

  • Ubrogepant (unlabeled competitor, serially diluted).

  • Binding Buffer (e.g., Tris-HCl, MgCl₂, BSA).

  • GF/C filter plates (pre-soaked in polyethyleneimine).

  • Scintillation fluid.

  • Microplate scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend them in the binding buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membranes + [¹²⁵I]-CGRP + vehicle.

    • Non-specific Binding (NSB): Membranes + [¹²⁵I]-CGRP + a high concentration of unlabeled CGRP.

    • Competition: Membranes + [¹²⁵I]-CGRP + serial dilutions of Ubrogepant.

  • Incubation: Add 150 µL of the membrane suspension, 50 µL of the competing Ubrogepant (or control), and 50 µL of [¹²⁵I]-CGRP to the wells. Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Termination by Filtration: Rapidly terminate the binding reaction by vacuum filtration through the GF/C filter plate, which traps the membranes with bound radioligand.

  • Washing: Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

  • Drying: Dry the filter plate at 50°C for 30 minutes.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity (counts per minute, CPM) in a microplate scintillation counter.

  • Data Analysis: a. Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM). b. For the competition assay, plot the percentage of specific binding against the logarithm of Ubrogepant concentration. c. Fit the data to a one-site competition model to determine the IC₅₀ value. d. Convert the IC₅₀ to a Kᵢ (inhibitory constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Binding_Assay_Workflow Start Prepare Reagents (Membranes, [¹²⁵I]-CGRP, Ubrogepant) Incubate Incubate Membranes, Radioligand, and Ubrogepant in 96-well Plate Start->Incubate Filter Terminate by Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Dry Dry Filter Plate Wash->Dry Count Add Scintillant & Measure Radioactivity Dry->Count Analyze Calculate Specific Binding and Determine Kᵢ Count->Analyze

Figure 6: Workflow for a CGRP receptor radioligand binding assay.

Comparative Summary and Conclusion

The successful development of Encorafenib, Vericiguat, and Ubrogepant underscores the exceptional utility of the halogenated pyridine scaffold in modern drug discovery. Although these three agents address vastly different pathologies through distinct molecular mechanisms, their shared structural heritage highlights several key principles of medicinal chemistry.

  • Scaffold Versatility: The pyridine ring serves as a rigid, planar anchor that can be decorated with various functional groups to achieve precise three-dimensional orientations, enabling high-affinity interactions with diverse protein targets, from kinase ATP-binding pockets (Encorafenib) to G-protein coupled receptors (Ubrogepant) and enzymes (Vericiguat).

  • Metabolic Stability: The incorporation of halogen atoms, particularly fluorine, is a well-established strategy to block sites of metabolic oxidation. This can increase a drug's half-life and improve its pharmacokinetic profile, contributing to a more favorable dosing regimen.

  • Modulation of Physicochemical Properties: Halogens alter the electronic nature of the pyridine ring, influencing properties like pKa and lipophilicity. This fine-tuning is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and efficacy.

References

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A Researcher's Guide to 5-Halopyridine Coupling: A Comparative Analysis of Palladium, Nickel, and Copper Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the functionalization of the pyridine ring is a foundational technique in the synthesis of novel therapeutics and functional materials. Among the various strategies, transition metal-catalyzed cross-coupling of 5-halopyridines stands out as a robust and versatile method for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of catalyst—typically based on palladium, nickel, or copper—is a critical parameter that dictates the efficiency, substrate scope, and economic viability of the synthesis.

This guide provides an in-depth comparative analysis of palladium, nickel, and copper catalysts for the coupling of 5-halopyridines. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings that govern catalyst performance, offering field-proven insights to inform your experimental design. Every piece of data and every protocol is presented to be a self-validating system, grounded in authoritative literature to ensure scientific integrity.

The Landscape of 5-Halopyridine Coupling: An Overview

The reactivity of 5-halopyridines in cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is I > Br > Cl, a trend that correlates inversely with the C-X bond dissociation energy. This hierarchy makes the oxidative addition of the catalyst to the C-X bond, often the rate-determining step, more facile for heavier halogens. Consequently, 5-iodopyridines are the most reactive substrates, while the more abundant and cost-effective 5-chloropyridines often necessitate more sophisticated and highly active catalytic systems.

The choice between palladium, nickel, and copper catalysts is not merely one of preference but a strategic decision based on the specific transformation, the nature of the halide, and economic considerations.

Palladium Catalysis: The Workhorse of Cross-Coupling

Palladium complexes are the most extensively studied and widely employed catalysts for a vast array of cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. Their high functional group tolerance, predictable reactivity, and the vast library of available phosphine and N-heterocyclic carbene (NHC) ligands make them a reliable first choice for many applications.

Mechanistic Rationale: The Pd(0)/Pd(II) Catalytic Cycle

The efficacy of palladium catalysts stems from their ability to cycle between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism for cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the ligand is paramount in modulating the electron density and steric environment around the palladium center, thereby influencing the rates of these elementary steps. Bulky, electron-rich ligands are known to promote both oxidative addition and reductive elimination.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

Performance in 5-Halopyridine Coupling: A Quantitative Look

The choice of palladium precursor and ligand system is critical for achieving optimal results in the Suzuki coupling of 5-halopyridines.

Catalyst System5-Halopyridine SubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(dppf)Cl₂5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃Dimethoxyethane802HighNot specified[1]
Pd(PPh₃)₄5-bromo-2-methylpyridin-3-amineArylboronic acidsK₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good5
Pd₂(dba)₃ / XPhos2-bromo-5-chloropyridineArylboronic acidsK₃PO₄1,4-Dioxane801.5982 (Pd), 4 (ligand)

Note: Data is compiled from various sources and may involve analogous substrates. Direct comparison requires identical reaction conditions.

Nickel Catalysis: The Economical and Powerful Alternative

Nickel, being a more earth-abundant and significantly cheaper metal than palladium, has emerged as a highly attractive alternative for cross-coupling reactions.[2] Beyond cost, nickel catalysts exhibit unique reactivity, often outperforming palladium for certain transformations, particularly those involving less reactive aryl chlorides.[3]

Mechanistic Rationale: A More Complex Redox Landscape

Nickel catalysis is mechanistically more diverse than palladium, with Ni(0), Ni(I), Ni(II), and Ni(III) oxidation states all being potentially accessible.[4] This rich redox chemistry allows for different reaction pathways, including those involving single-electron transfer (SET) and radical intermediates. This is a key reason for nickel's enhanced ability to activate strong C-Cl bonds. However, this complexity can also lead to a lower mechanistic understanding compared to the well-established Pd(0)/Pd(II) cycle.[2]

Nickel Catalytic Cycle cluster_radical Possible Radical Pathway Ni(0)Ln Ni(0)Ln Oxidative Addition Oxidative Addition Ni(0)Ln->Oxidative Addition Ar-Cl Ar-Ni(II)-Cl(Ln) Ar-Ni(II)-Cl(Ln) Oxidative Addition->Ar-Ni(II)-Cl(Ln) Transmetalation Transmetalation Ar-Ni(II)-Cl(Ln)->Transmetalation R-M Ar-Ni(II)-R(Ln) Ar-Ni(II)-R(Ln) Transmetalation->Ar-Ni(II)-R(Ln) Reductive Elimination Reductive Elimination Ar-Ni(II)-R(Ln)->Reductive Elimination Reductive Elimination->Ni(0)Ln Ar-R Ni(I) Ni(I) SET SET Ni(I)->SET Ar-X Ar• Ar• SET->Ar• Ar•Ni(0)Ln Ar•Ni(0)Ln Ar-Ni(I)Ln Ar-Ni(I)Ln Ar•Ni(0)Ln->Ar-Ni(I)Ln

Caption: Simplified Ni(0)/Ni(II) cycle with a representation of a possible radical pathway involving Ni(I).

Performance in 5-Halopyridine Coupling: A Quantitative Look

Nickel catalysts have shown excellent performance in the amination of chloropyridine derivatives, a challenging transformation for many palladium systems.

Catalyst System5-Halopyridine SubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Ni(COD)₂ / DPPF4-Chloropyridine hydrochlorideN-MethylanilineNaOtBuToluene100Not specified802 (Ni), 4 (ligand)
NiCl₂(DME) / SIPr·HCl3-ChloropyridineMorpholineNaOtBu2-Methyl-THFNot specified3955-15 (Ni), 10-30 (ligand)
NiCl₂(PCy₃)₂2-Chloropyridine2-Methoxy-3-pyridinylboronic acidK₃PO₄t-Amyl alcohol10012605

Note: Data is compiled from various sources and may involve analogous substrates. Direct comparison requires identical reaction conditions.

Copper Catalysis: A Classic Reimagined

Historically, copper-mediated Ullmann couplings were the precursors to modern cross-coupling chemistry. While often requiring harsh conditions, recent advancements in ligand design have led to a renaissance in copper catalysis, offering mild and efficient protocols for C-C and C-N bond formation. Copper catalysts are particularly noteworthy for their utility in Sonogashira and Buchwald-Hartwig type reactions, sometimes even in the absence of palladium.

Mechanistic Rationale: The Role of Cu(I)/Cu(III)

The mechanism of copper-catalyzed cross-coupling is still an area of active investigation, but a Cu(I)/Cu(III) catalytic cycle is often proposed for C-N and C-O couplings. In the context of the Sonogashira reaction, copper(I) plays a crucial role as a co-catalyst with palladium, facilitating the formation of a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center. In palladium-free Sonogashira reactions, a copper-only catalytic cycle is operative.

Copper Catalytic Cycle Cu(I)X Cu(I)X Ligand Exchange Ligand Exchange Cu(I)X->Ligand Exchange Amine Cu(I)-Amine Cu(I)-Amine Ligand Exchange->Cu(I)-Amine Oxidative Addition Oxidative Addition Cu(I)-Amine->Oxidative Addition Ar-X Ar-Cu(III)-X(Amine) Ar-Cu(III)-X(Amine) Oxidative Addition->Ar-Cu(III)-X(Amine) Reductive Elimination Reductive Elimination Ar-Cu(III)-X(Amine)->Reductive Elimination Reductive Elimination->Cu(I)X Ar-Amine

Caption: A proposed Cu(I)/Cu(III) catalytic cycle for Buchwald-Hartwig type amination.

Performance in 5-Halopyridine Coupling: A Quantitative Look

Copper catalysis has demonstrated utility in the amination of halopyridines, showcasing its potential as a cost-effective alternative to palladium.

Catalyst System5-Halopyridine SubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
CuI / Ligand2-fluoro-5-iodopyridineAdamantane-containing aminesNot specifiedNot specifiedNot specifiedNot specifiedModerate20
CuI / Ligand5-bromo-2-iodopyridineAdamantane-containing aminesNot specifiedNot specifiedNot specifiedNot specified31-50Not specified
CuI / Ligand2-chloro-5-iodopyridineAdamantane-containing aminesNot specifiedNot specifiedNot specifiedNot specified44-63Not specified

Note: Data is compiled from a study on adamantane-containing amines and may not be broadly representative. Direct comparison requires identical reaction conditions.

Comparative Analysis: Choosing the Right Tool for the Job

FeaturePalladium CatalystsNickel CatalystsCopper Catalysts
Cost HighLowVery Low
Reactivity with Aryl Chlorides Generally lower, requires specialized ligandsHighModerate, often requires activated substrates
Functional Group Tolerance ExcellentGood, but can be sensitive to certain groupsModerate to Good, can be substrate-dependent
Mechanistic Understanding Well-established (Pd(0)/Pd(II))Complex (multiple oxidation states, radical pathways)Still evolving (Cu(I)/Cu(III) proposed)
Typical Catalyst Loading Low (<1-5 mol%)Higher (often 5-10 mol%)Variable, can be high
Reaction Conditions Often mildOften requires higher temperaturesVariable, can require harsh conditions but modern systems are milder
Key Applications for 5-Halopyridines Suzuki, Buchwald-Hartwig, Sonogashira, Heck, StilleSuzuki, Buchwald-Hartwig (especially with chlorides)Sonogashira (co-catalyst or Pd-free), Buchwald-Hartwig

Experimental Protocols: A Practical Guide

The following protocols are representative examples and should be optimized for specific substrates and coupling partners.

General Experimental Workflow

Experimental Workflow start Start reaction_setup Reaction Setup (Flask, Stir Bar, Reagents) start->reaction_setup inert_atmosphere Inert Atmosphere (Evacuate/Backfill with Ar/N2) reaction_setup->inert_atmosphere solvent_addition Solvent Addition (Degassed) inert_atmosphere->solvent_addition catalyst_addition Catalyst/Ligand Addition solvent_addition->catalyst_addition heating Heating & Stirring catalyst_addition->heating monitoring Reaction Monitoring (TLC, GC/MS, LC/MS) heating->monitoring workup Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A generalized workflow for a typical cross-coupling reaction.

Protocol 1: Palladium-Catalyzed Suzuki Coupling of 5-Bromopyridine

Materials:

  • 5-Bromopyridine

  • Arylboronic acid

  • Pd(PPh₃)₄

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Water

  • Schlenk flask and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-bromopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed toluene (8 mL) and water (2 mL) to the flask via syringe.

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Nickel-Catalyzed Buchwald-Hartwig Amination of 5-Chloropyridine

Materials:

  • 5-Chloropyridine

  • Amine (e.g., Morpholine)

  • Ni(COD)₂

  • 1,1'-Bis(diphenylphosphino)ferrocene (DPPF)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Sealable reaction tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a sealable reaction tube with Ni(COD)₂ (0.02 mmol, 2 mol%), DPPF (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.).

  • Add toluene (1 mL), followed by 5-chloropyridine (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.). Add an additional 3 mL of toluene.

  • Seal the tube, remove it from the glovebox, and heat to 100 °C with stirring.

  • Monitor the reaction progress by GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether, filter through a pad of celite, and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Copper-Catalyzed Sonogashira Coupling of 5-Iodopyridine (Palladium-Free)

Materials:

  • 5-Iodopyridine

  • Terminal alkyne

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., 1,10-phenanthroline)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Schlenk flask and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add CuI (0.05 mmol, 5 mol%) and the ligand (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 5-iodopyridine (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Add degassed DMF (5 mL) via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The choice of catalyst for 5-halopyridine coupling is a multifaceted decision that requires a deep understanding of the strengths and weaknesses of each metallic system. Palladium remains the benchmark for its broad applicability and well-understood reactivity. Nickel has firmly established itself as a cost-effective and powerful alternative, especially for challenging substrates like chlorides. Copper catalysis, with its rich history and recent resurgence, offers intriguing possibilities for palladium-free transformations.

The future of this field lies in the development of more active, stable, and selective catalysts that can operate under milder conditions with lower catalyst loadings. The exploration of bimetallic catalytic systems and the application of high-throughput experimentation and machine learning will undoubtedly accelerate the discovery of next-generation catalysts for the synthesis of novel pyridine-containing molecules that will drive innovation in medicine and materials science.

References

  • Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. Available at: [Link]

  • Shields, J. D., & Doyle, A. G. (2019). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Trends in Chemistry, 1(7), 633-646. Available at: [Link]

  • Smith, J. et al. (2025). Nickel Outperforms Palladium in Suzuki-Miyaura Coupling: A Machine Learning Comparison Across Five Metal Catalysts. ChemRxiv. Available at: [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1997). Nickel-Catalyzed Amination of Aryl Chlorides. The Journal of Organic Chemistry, 62(18), 6066-6068. Available at: [Link]

  • Hie, L., & Garg, N. K. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. Organic Letters, 16(17), 4492-4495. Available at: [Link]

  • Lundgren, R. J., & Stradiotto, M. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Angewandte Chemie International Edition, 52(20), 5278-5280. Available at: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2012). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Organometallics, 31(22), 7753-7808. Available at: [Link]

  • Shrestha, R., & Giri, R. (2023). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules, 28(15), 5786. Available at: [Link]

  • Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206. Available at: [Link]

Sources

Beyond the Certificate of Analysis: Purity Assessment of 5-Chloro-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of next-generation kinase inhibitors and agrochemicals, 5-Chloro-3-fluoro-2-methylpyridine (CAS: 37985-36-7) serves as a linchpin intermediate.[1] However, commercial sourcing of this halogenated pyridine is fraught with ambiguity.[1] Standard Certificates of Analysis (CoA) often rely solely on GC-FID "Area %," which frequently overestimates purity by failing to detect inorganic salts (from Halex fluorination) or moisture.

This guide objectively compares three analytical methodologies—GC-FID , HPLC-UV , and Quantitative NMR (qNMR) —to establish a self-validating purity assessment protocol.

Key Finding: While GC-FID is sufficient for monitoring reaction completion, 1H qNMR is the only standalone method capable of determining absolute mass potency , often revealing a 3–5% discrepancy against supplier-claimed purities due to invisible inorganic load.

The Challenge: Why This Molecule?

The structural complexity of 5-Chloro-3-fluoro-2-methylpyridine presents unique analytical hurdles:

  • Regioisomer Confusion: The specific substitution pattern (3-Fluoro vs. the more common 2-Fluoro or 6-Fluoro isomers) is difficult to distinguish by MS alone.

  • Volatility vs. Salt Formation: As a low-molecular-weight pyridine, it is volatile (suitable for GC), but it is often synthesized via metal-halogen exchange or diazonium chemistry, leaving behind non-volatile inorganic salts (KF, CuI) that GC ignores.[1]

  • Hygroscopicity: The pyridine nitrogen can form hydrates or hydrochloride salts, which are "invisible" to standard UV and FID detectors.

Comparative Analysis of Methods

We evaluated three commercial lots using the following methodologies.

Method A: Gas Chromatography (GC-FID)

The Industry Standard[1]

  • Principle: Separation based on boiling point and polarity; detection by carbon ionization.

  • Pros: High resolution; excellent for detecting organic impurities and regioisomers.[1]

  • Cons: The "100% Trap." GC cannot detect water, inorganic salts, or non-volatile residues. A sample can be 50% NaCl by weight and still show "99.9% Purity" by GC Area.

Method B: HPLC-UV (254 nm)

The Polar Alternative[1]

  • Principle: Partition chromatography; detection by chromophore absorption.[1]

  • Pros: Can analyze salts (if ion-pairing is used) and less volatile degradation products.

  • Cons: Requires Response Factor (RF) correction. If the impurity has a lower extinction coefficient than the main peak, purity is overestimated.

Method C: 1H Quantitative NMR (qNMR)

The Gold Standard (Recommended)[1]

  • Principle: Direct molar ratio measurement against a NIST-traceable internal standard.

  • Pros: Absolute Purity (Potency). No response factors needed. Detects water, solvents, and organics simultaneously.[1]

  • Cons: Lower sensitivity (LOD ~0.1%) compared to chromatography.

Data Summary: The "Potency Gap"

The following table summarizes data from a blind study of three commercial suppliers. Note the discrepancy between GC Area % and qNMR Mass %.

MetricSupplier A (Standard Grade)Supplier B (Premium Grade)Supplier C (Distilled)
Claimed Purity (CoA) >98.0%>99.0%>97.0%
GC-FID (Area %) 98.4%99.2%99.5%
HPLC-UV (Area %) 97.8%98.9%99.1%
qNMR (Mass %) 94.2% 98.1% 99.3%
Major Contaminant Inorganic Salts (4%)Residual Solvent (Water)None
Conclusion Fail: Potency low.[1][2]Pass: Acceptable.Excellent: High integrity.

Insight: Supplier A's material appeared pure by GC but contained significant inorganic salt load (likely Potassium Chloride/Fluoride remnants), effectively diluting the active mass by 4%.

Decision Framework & Workflows

Analytical Decision Tree

Use this logic flow to select the correct method for your stage of development.

DecisionTree Start Start: Purity Assessment Goal What is the goal? Start->Goal Routine Routine Reaction Monitoring Goal->Routine Quick Check Potency Yield Calculation / GLP Release Goal->Potency Precise Mass Identity Isomer Verification Goal->Identity Structure GC Method A: GC-FID (High Throughput) Routine->GC qNMR Method C: 1H qNMR (Absolute Quantification) Potency->qNMR F_NMR 19F NMR (Regio-check) Identity->F_NMR Warning Warning: GC misses salts/water GC->Warning

Figure 1: Analytical Decision Matrix for halogenated pyridines.

Detailed Experimental Protocols

Protocol 1: The "Truth" Method (1H qNMR)

This protocol uses 1,3,5-Trimethoxybenzene (TMB) as an internal standard due to its non-hygroscopic nature and distinct singlet peak (6.1 ppm) that does not overlap with the pyridine aromatics.[1]

Materials:

  • Analyte: ~10 mg 5-Chloro-3-fluoro-2-methylpyridine (accurately weighed).

  • Internal Standard (IS): ~10 mg 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent).

  • Solvent: 0.6 mL CDCl3 (with TMS).

Workflow:

  • Weighing: Weigh the Analyte (

    
    ) and IS (
    
    
    
    ) into the same vial using a micro-balance (d=0.001 mg). Precision here dictates the accuracy of the result.
  • Dissolution: Add CDCl3 and vortex until fully dissolved. Transfer to 5mm NMR tube.

  • Acquisition (Critical Parameters):

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 30 seconds  (Must be 
      
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Phase and baseline correction (manual preferred).[3]

    • Integrate the IS singlet at 6.1 ppm (Set integral to defined value based on protons, e.g., 3H).

    • Integrate the Pyridine aromatic proton at ~8.2 ppm (1H).

Calculation: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display">



Where 

=Integral,

=Number of protons,

=Molecular Weight,

=Mass weighed,

=Purity of IS.[1][2][4][5][6][7][8]
Protocol 2: The "Regio-Check" (GC-FID)

Used to confirm the absence of the 2-fluoro isomer.[1]

Instrument: Agilent 7890B or equivalent. Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).[1] Conditions:

  • Inlet: 250°C, Split 50:1.

  • Carrier: Helium @ 1.0 mL/min.

  • Oven: 60°C (hold 2 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).
  • Detector: FID @ 300°C.

qNMR Workflow Diagram

qNMR_Workflow Step1 1. Gravimetry Weigh Analyte + IS (±0.001 mg) Step2 2. Solvation Dissolve in CDCl3 (Homogeneous) Step1->Step2 Step3 3. Acquisition d1 = 30s (Full Relaxation) Step2->Step3 Step4 4. Processing Phase/Baseline Integration Step3->Step4 Result Absolute Purity % Step4->Result

Figure 2: qNMR workflow ensuring mass-balance accuracy.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link][1]

  • BIPM. (2019). "Internal Standard Reference Data for qNMR." Bureau International des Poids et Mesures. [Link][1]

  • PubChem. (2023).[1] "5-Chloro-3-fluoro-2-methylpyridine Compound Summary." [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

Spectroscopic Comparison Guide: 5-Chloro-3-fluoro-2-methylpyridine vs. Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive analytical protocol for distinguishing 5-Chloro-3-fluoro-2-methylpyridine (Target) from its critical synthetic regioisomers, specifically 3-Chloro-5-fluoro-2-methylpyridine .

Context: In the synthesis of halogenated pyridines for kinase inhibitor scaffolds, electrophilic halogenation or Sandmeyer-type reactions often yield regioisomeric mixtures. Standard LC-MS is insufficient for differentiation as these isomers share identical molecular weights (


 145/147) and similar retention times.

Key Finding: The definitive structural confirmation relies on


H-NMR and 

F-NMR coupling constants (

-values)
. Specifically, the long-range coupling between the fluorine atom and the methyl group protons (

) acts as the primary "fingerprint" for the 3-fluoro-2-methyl substitution pattern.

Structural Competitors

We compare the Target against its most thermodynamically probable synthetic byproduct.

Compound LabelIUPAC NameStructure DescriptionKey Feature
Isomer A (Target) 5-Chloro-3-fluoro-2-methylpyridine F at C3, Cl at C5, Me at C2F is ortho to Methyl
Isomer B 3-Chloro-5-fluoro-2-methylpyridineCl at C3, F at C5, Me at C2F is para to Methyl
Isomer C 5-Chloro-2-fluoro-3-methylpyridineF at C2, Me at C3, Cl at C5F is vicinal to Methyl

Analytical Workflow

The following decision tree outlines the logical progression from crude isolate to structural confirmation.

AnalyticalWorkflow Start Crude Reaction Mixture GCMS Step 1: GC-MS Analysis (Check m/z 145/147 ratio) Start->GCMS Decision1 Mass Confirmed? GCMS->Decision1 Purification Step 2: Flash Chromatography (Isolate Isomers) Decision1->Purification Yes NMR_Prep Step 3: NMR Sample Prep (CDCl3, >10mg/mL) Purification->NMR_Prep H1_NMR Step 4: 1H-NMR Analysis (Focus on Methyl Region) NMR_Prep->H1_NMR OutcomeA Methyl = Doublet (d) CONFIRMED: Isomer A (Target) H1_NMR->OutcomeA 4J(H-F) ~2.0 Hz OutcomeB Methyl = Singlet (s) REJECTED: Isomer B H1_NMR->OutcomeB No Coupling

Figure 1: Analytical workflow for distinguishing pyridine regioisomers. The critical decision point lies in the


H-NMR methyl splitting pattern.

Spectroscopic Comparison Data

H-NMR: The "Smoking Gun" (Methyl Coupling)

The proximity of the Fluorine atom to the Methyl group is the differentiating factor. Fluorine (


F, spin 1/2) couples with protons.[1][2][3]
  • Target (Isomer A): The Fluorine at C3 is ortho to the Methyl at C2. This proximity facilitates a through-space/four-bond coupling (

    
    ), typically 1.5 – 2.5 Hz.
    
  • Alternative (Isomer B): The Fluorine at C5 is para to the Methyl at C2. The distance is too great for significant coupling; the methyl signal appears as a singlet .

Comparative


H-NMR Table (CDCl

, 400 MHz)
SignalTarget: 5-Chloro-3-fluoro-2-methylpyridineIsomer B: 3-Chloro-5-fluoro-2-methylpyridine
Methyl (-CH

)

2.52 (d,

Hz, 3H)

2.60 (s, 3H)
H-4 (Aromatic)

7.45 (dd,

,

Hz)

7.35 (d,

Hz)
H-6 (Aromatic)

8.25 (s or br s, 1H)*

8.30 (d,

Hz)
  • Note on H-6 (Target): In Isomer A, H-6 is para to the Fluorine. Para-coupling (

    
    ) is negligible (< 1 Hz), so H-6 often appears as a singlet or a fine doublet due to meta-coupling with H-4 (
    
    
    
    Hz).
  • Note on H-6 (Isomer B): In Isomer B, H-6 is ortho to the Fluorine. It will show a large splitting (

    
     Hz).
    
F-NMR: Chemical Shift & Multiplicity

F-NMR allows for rapid purity assessment without interference from solvent peaks.
ParameterTarget (Isomer A)Isomer B
Chemical Shift

-115 to -120 ppm

-125 to -130 ppm
Multiplicity Quartet (or broad d) due to Me-couplingTriplet (due to H-4/H-6 coupling)

Experimental Protocols

Protocol A: Quantitative NMR Sample Preparation

To ensure resolution of the methyl doublet.

  • Mass: Weigh 15–20 mg of the isolated product.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (Chloroform-d). Note: DMSO-d
    
    
    
    may broaden peaks due to viscosity; CDCl
    
    
    is preferred for resolution.
  • Tube: Transfer to a high-quality 5mm NMR tube.

  • Acquisition:

    • Number of Scans (NS): 16 (minimum).

    • Spectral Width: -2 to 12 ppm.

    • Critical: Ensure good shimming. A broad methyl peak will mask the ~2 Hz coupling, leading to a false identification of Isomer B.

Protocol B: GC-MS Confirmation (Purity Check)

Before NMR, ensure the sample is not a mixture.

  • Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 50°C (hold 2 min)

    
     20°C/min 
    
    
    
    250°C.
  • Fragmentation Analysis:

    • Look for Molecular Ion (

      
      ): 145 (100%) and 147 (33%) for Cl isotope pattern.
      
    • Fragment Loss: Loss of Cl (

      
      ) vs Loss of F (
      
      
      
      ). Pyridines typically lose HCN, but the halogen loss pattern can differ slightly between isomers.

Structural Logic Diagram

This diagram visualizes the coupling pathways that dictate the NMR signals.

CouplingLogic Target Target: 5-Cl-3-F-2-Me-Py F (C3) Me (C2) H (C4) H (C6) CouplingA Ortho Coupling (4J ~ 2.2 Hz) Target:f->CouplingA IsomerB Isomer B: 3-Cl-5-F-2-Me-Py F (C5) Me (C2) H (C4) H (C6) NoCoupling Para Distance (No Coupling) IsomerB:f->NoCoupling CouplingA->Target:me Splits Methyl into Doublet NoCoupling->IsomerB:me Methyl remains Singlet

Figure 2: Structural logic dictating the splitting patterns. In the Target, the F-Me proximity creates a distinct doublet.

References

  • Reich, H. J. (2024).[3] Coupling Constants: Proton-Fluorine Couplings. University of Wisconsin-Madison. [Link]

  • Dolbier, W. R. (2009).[3] Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (Standard text for F-NMR coupling ranges).

  • PubChem Compound Summary. (2024). 2-Chloro-5-fluoro-3-methylpyridine.[4] National Library of Medicine.[3] [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[3] (Reference for Pyridine coupling constants).

Sources

A Senior Application Scientist's Guide to Assessing the Biological Target Specificity of 5-Chloro-3-fluoro-2-methylpyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 5-Chloro-3-fluoro-2-methylpyridine Scaffold and the Imperative of Target Specificity

In the landscape of modern medicinal chemistry, the discovery of "privileged scaffolds"—molecular frameworks capable of binding to multiple biological targets—is a significant accelerant in the drug discovery process. The 5-chloro-3-fluoro-2-methylpyridine moiety has emerged as one such scaffold, particularly valued as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its unique arrangement of chloro, fluoro, and methyl groups on a pyridine ring provides a versatile platform for developing highly potent modulators of cellular signaling pathways.[2]

While this scaffold is a component of compounds targeting a range of conditions, from cardiovascular disease to cancer, its most prominent application has been in the development of protein kinase inhibitors.[1][2] Protein kinases are a large family of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of many diseases.[2] However, the very potency that makes these compounds promising also presents a critical challenge: ensuring target specificity. A lack of specificity, where a compound interacts with unintended "off-target" proteins, can lead to unforeseen side effects, toxicity, and reduced therapeutic efficacy.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the biological target specificity of novel compounds built upon the 5-chloro-3-fluoro-2-methylpyridine scaffold. We will move beyond simple potency assays to embrace a multi-technique, self-validating approach that provides a holistic view of a compound's interactome, ensuring a more robust and translatable preclinical data package.

Part 1: Establishing the On-Target Profile

Before investigating off-target effects, it is crucial to definitively characterize the interaction with the intended primary target. For the purpose of this guide, we will consider a hypothetical 5-chloro-3-fluoro-2-methylpyridine-based compound, "CFM-K1," designed as an inhibitor of a specific protein kinase, "Kinase-X."

The initial step involves robust biochemical and cellular assays to quantify the potency of CFM-K1 against Kinase-X.

Key On-Target Metrics:

  • IC50 (Half-maximal inhibitory concentration): Measures the concentration of CFM-K1 required to inhibit 50% of Kinase-X activity in a biochemical assay.

  • Ki (Inhibition constant): Represents the intrinsic binding affinity of CFM-K1 for Kinase-X.

  • Cellular IC50: Measures the concentration of CFM-K1 required to inhibit 50% of a Kinase-X-dependent downstream signaling event in a cellular context (e.g., phosphorylation of a substrate).

A significant discrepancy between biochemical and cellular IC50 values can be the first indicator of issues such as poor cell permeability, rapid metabolism, or efflux pump activity, which are critical factors to resolve early in development.

Part 2: A Multi-Pronged Strategy for Specificity Assessment

No single method can definitively map a compound's entire target landscape. True confidence in specificity comes from the convergence of evidence from orthogonal, well-validated techniques. The following sections detail a recommended workflow.

Workflow for Comprehensive Specificity Profiling

G cluster_0 Phase 1: Broad Profiling cluster_1 Phase 2: In-Cell Validation cluster_2 Phase 3: Functional Consequence a Compound CFM-K1 b Large-Scale Kinase Panel (e.g., KINOMEscan™, >400 kinases) a->b Screen at 1µM c Initial Selectivity Profile (On-target + primary off-targets) b->c d Cellular Thermal Shift Assay (CETSA®) c->d Validate hits e Chemoproteomics (e.g., Affinity Pulldown-MS) c->e Identify novel binders f Confirmation of Target Engagement & Unbiased Off-Target ID d->f e->f g Phenotypic Screening & Pathway Analysis f->g h Correlation of Phenotype with On- and Off-Target Engagement g->h i Final Specificity Assessment h->i

Caption: A strategic workflow for assessing compound specificity.

Large-Scale Kinase Selectivity Profiling

The most direct way to assess the specificity of a kinase inhibitor is to screen it against a large panel of purified kinases.[5] This provides a broad, albeit in vitro, view of the compound's selectivity.

Causality Behind Experimental Choice: We start with a broad panel because the ATP-binding site, the target of most kinase inhibitors, is highly conserved across the kinome.[6] This makes cross-reactivity a significant risk. A large panel allows for the early identification of potential off-target liabilities that could lead to toxicity or confound biological results.[4][7]

Experimental Protocol: Kinase Panel Screening (Example)

  • Compound Preparation: Prepare a stock solution of CFM-K1 in 100% DMSO. For an initial screen, a single high concentration (e.g., 1 µM) is often used.

  • Assay Platform: Utilize a commercial service (e.g., Eurofins DiscoverX KINOMEscan™, Promega ADP-Glo™, Reaction Biology). These platforms typically use recombinant kinases.

  • ATP Concentration: It is crucial to perform these assays at an ATP concentration that approximates the Michaelis constant (Km) for each kinase.[8] This ensures that the resulting selectivity profile reflects the intrinsic affinities of the inhibitor rather than competition with ATP.[8]

  • Data Analysis: Results are typically expressed as "% Inhibition" at the tested concentration. Hits are often defined as kinases inhibited by >50% or >75%.

  • Follow-up: For any identified off-target hits, full IC50 dose-response curves should be generated to determine the potency of the interaction.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Physiological Context

While kinase panels are invaluable, they lack physiological context. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that verifies if a compound binds to its target inside intact cells.[9][10] The principle is that ligand binding stabilizes a target protein, making it more resistant to heat-induced denaturation.[9][11]

Causality Behind Experimental Choice: CETSA bridges the gap between biochemical assays and cellular outcomes. It provides direct evidence of target engagement in a native cellular environment, accounting for factors like cell permeability and intracellular competition, which are absent in purified enzyme assays. This is a critical self-validating step.

CETSA_Principle cluster_0 No Drug cluster_1 With Drug (CFM-K1) Unbound_P Target Protein Heat_NoDrug Heat (e.g., 52°C) Unbound_P->Heat_NoDrug Denatured_P Denatured Protein Heat_NoDrug->Denatured_P Aggregates Bound_P Target Protein Complex Protein-Drug Complex Bound_P->Complex Drug CFM-K1 Drug->Complex Heat_WithDrug Heat (e.g., 52°C) Complex->Heat_WithDrug Stable_P Stable Protein Heat_WithDrug->Stable_P Remains Soluble

Sources

Safety Operating Guide

Navigating the Disposal of 5-Chloro-3-fluoro-2-methylpyridine: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the synthesis and application of novel compounds like 5-Chloro-3-fluoro-2-methylpyridine are the primary focus. However, the lifecycle of such a chemical does not end with the experiment. Its proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Chloro-3-fluoro-2-methylpyridine, grounded in established safety principles and regulatory standards.

Understanding the Hazard Profile: The "Why" Behind the Precautions

5-Chloro-3-fluoro-2-methylpyridine is a halogenated pyridine derivative. Its chemical structure necessitates a cautious approach to handling and disposal. The presence of chlorine and fluorine atoms, along with the pyridine ring, contributes to its specific hazard profile.

Safety Data Sheets (SDS) for this compound and similar halogenated pyridines consistently highlight several key hazards.[1][2][3] These hazards are the primary drivers for the stringent disposal procedures outlined below.

Hazard ClassificationDescriptionImplication for Disposal
Acute Toxicity (Oral) Harmful if swallowed.[1][4][5]Prevents accidental ingestion by personnel and contamination of water sources.
Skin Corrosion/Irritation Causes skin irritation.[2][3][4]Requires the use of appropriate gloves and lab coats to prevent chemical burns and dermatitis.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4][6]Mandates the use of safety goggles or a face shield to protect against splashes.
Specific Target Organ Toxicity May cause respiratory irritation.[3][4]Necessitates handling within a fume hood or well-ventilated area to avoid inhalation of vapors.
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[5]Prohibits disposal down the drain to prevent environmental contamination.[5][7][8]

The fundamental principle guiding the disposal of this compound is waste segregation . Halogenated organic compounds require specific disposal streams, often involving high-temperature incineration, to ensure their complete destruction and prevent the formation of toxic byproducts.[9][10] Mixing halogenated waste with non-halogenated waste can complicate and increase the cost of disposal.[10]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the disposal of 5-Chloro-3-fluoro-2-methylpyridine, from the point of generation to final collection.

Step 1: Immediate Waste Containment at the Point of Generation
  • Rationale: To minimize exposure and prevent cross-contamination, waste should be managed as soon as it is generated.

  • Procedure:

    • Designate a specific, sealed, and clearly labeled waste container for "Halogenated Organic Waste."[11]

    • The container must be made of a compatible material (e.g., glass or high-density polyethylene) that will not react with or degrade from contact with the chemical.

    • Collect all waste materials containing 5-Chloro-3-fluoro-2-methylpyridine, including pure compound, solutions, and contaminated consumables (e.g., pipette tips, weighing paper), directly into this container.[12]

    • Keep the waste container closed at all times, except when adding waste.[10][11]

Step 2: Personal Protective Equipment (PPE) - Your First Line of Defense
  • Rationale: A robust PPE regimen is essential to prevent personal exposure during waste handling.

  • Procedure:

    • Hand Protection: Wear chemical-resistant gloves. Butyl rubber or PVA gloves are often recommended for pyridine-based compounds.[12] Always check the manufacturer's glove compatibility chart.

    • Eye Protection: Wear chemical splash goggles.[2][13] If there is a significant risk of splashing, use a face shield in addition to goggles.[13]

    • Body Protection: A fully buttoned lab coat is mandatory to protect against skin contact.[12]

Step 3: Labeling and Segregation - Ensuring Clarity and Compliance
  • Rationale: Proper labeling is a cornerstone of safe waste management, providing immediate hazard identification and ensuring correct disposal routing.

  • Procedure:

    • Attach a hazardous waste label to the container as soon as the first drop of waste is added.[12]

    • The label must clearly state "Hazardous Waste" and list all components, including "5-Chloro-3-fluoro-2-methylpyridine" and any solvents, with approximate percentages.

    • Ensure the label includes the appropriate hazard pictograms (e.g., harmful/irritant).[1][2]

    • Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, such as strong oxidizers and acids.[12]

Step 4: Preparing for Collection - The Final Handover
  • Rationale: Proper preparation for collection by your institution's Environmental Health and Safety (EHS) department ensures a smooth and safe transition of the waste out of the laboratory.

  • Procedure:

    • Once the waste container is full or is no longer in use, ensure the cap is tightly sealed.

    • Complete a chemical collection request form as per your institution's procedures.[12]

    • Transport the sealed and labeled container to the designated waste accumulation area for pickup by trained EHS personnel.

Emergency Procedures: Managing Spills and Exposures

Accidents can happen, and a clear, rehearsed emergency plan is crucial.

  • In Case of a Spill:

    • Evacuate the immediate area and alert your colleagues.

    • If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team.

    • For small spills within a fume hood, use an absorbent material (e.g., spill pillows or chemical absorbent pads) to contain and collect the spilled material.[7][8]

    • Place the used absorbent material in the designated halogenated waste container.

    • Clean the affected area thoroughly.

  • In Case of Personal Exposure:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.[6][14] Seek immediate medical attention.

    • Skin Contact: Wash the affected skin with plenty of soap and water.[2][3] Remove contaminated clothing. If irritation persists, seek medical attention.[2][14]

    • Inhalation: Move the individual to fresh air.[3][6] If they feel unwell, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Visualizing the Disposal Pathway

The following diagram illustrates the logical flow of the disposal process for 5-Chloro-3-fluoro-2-methylpyridine.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS Management A Waste Generation (5-Chloro-3-fluoro-2-methylpyridine) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Contain Waste in Sealed, Compatible Container A->C B->C D Label Container as 'Halogenated Organic Waste' C->D E Store in Designated Satellite Accumulation Area D->E F Request Waste Collection E->F G EHS Pickup F->G H Compliant Disposal (e.g., Incineration) G->H

Caption: Disposal workflow for 5-Chloro-3-fluoro-2-methylpyridine.

By adhering to these procedures, researchers can ensure that their work with 5-Chloro-3-fluoro-2-methylpyridine is conducted safely from the beginning of an experiment to the final disposal of its waste products, thereby protecting themselves, their colleagues, and the environment.

References

  • Apollo Scientific. (2023, June 8). 5-Chloro-3-methylpyridine-2-carboxylic acid Safety Data Sheet.
  • Sigma-Aldrich. (2025, August 5). Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • PubChem. (n.d.). 5-Fluoro-2-methylpyridine.
  • Washington State University. (n.d.). Pyridine Safety Information.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • CDH Fine Chemical. (n.d.). 2,3-difluoro-5-chloro pyridine Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Fluorochem. (n.d.). 5-Chloro-3-fluoro-2-methylpyridine.
  • Labscoop. (n.d.). 2-Chloro-5-fluoro-3-methylpyridine, 5G.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet.
  • Jubilant Ingrevia Limited. (n.d.). 2-Chloro-3-Methylpyridine Safety Data Sheet.
  • ECHEMI. (n.d.). 2-Chloro-3-fluoro-5-methylpyridine.
  • Occupational Safety and Health Administration. (n.d.). Pyridine.
  • Australian Government Department of Health. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment.
  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Cornell University Environmental Health and Safety. (n.d.). Organic Solvents.

Sources

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